Guineesine
Description
Properties
IUPAC Name |
(2E,4E,12E)-13-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)trideca-2,4,12-trienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3/c1-20(2)18-25-24(26)14-12-10-8-6-4-3-5-7-9-11-13-21-15-16-22-23(17-21)28-19-27-22/h8,10-17,20H,3-7,9,18-19H2,1-2H3,(H,25,26)/b10-8+,13-11+,14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMPOFBEYSSYDQ-AUVZEZIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C=CC=CCCCCCCC=CC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/C=C/CCCCCC/C=C/C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336042 | |
| Record name | Guineesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55038-30-7 | |
| Record name | Guineesine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055038307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guineesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUINEESINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DK8DMU9JX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the mechanism of action of Guineesine?
An In-Depth Technical Guide to the Mechanism of Action of Guineensine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guineensine, an N-isobutylamide alkamide isolated from species of the Piper genus (e.g., Piper nigrum), has emerged as a compound of significant pharmacological interest.[1][2] Its primary mechanism of action is the potent and selective inhibition of cellular endocannabinoid (eC) uptake, which distinguishes it from direct cannabinoid receptor agonists or inhibitors of endocannabinoid-degrading enzymes.[3][4] By blocking the reuptake of anandamide (AEA) and 2-arachidonoylglycerol (2-AG), guineensine elevates the synaptic levels of these endogenous lipids, leading to enhanced activation of cannabinoid receptors and producing a range of cannabimimetic effects, including analgesia, anti-inflammatory activity, hypothermia, and catalepsy.[3][5] Furthermore, guineensine exhibits a polypharmacological profile, interacting with other central nervous system (CNS) targets, which may contribute to its complex in vivo effects.[5][6] This document provides a comprehensive technical overview of guineensine's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Primary Mechanism of Action: Endocannabinoid Uptake Inhibition
The principal molecular action of guineensine is the inhibition of the putative endocannabinoid membrane transporter (EMT), a process that facilitates the removal of AEA and 2-AG from the synaptic cleft into the postsynaptic neuron for subsequent degradation.[4][7]
Selectivity Profile
Guineensine's pharmacological value is underscored by its high selectivity. Unlike many other modulators of the endocannabinoid system (ECS), it does not significantly affect other key components of the ECS:
-
Enzyme Inhibition: It is a very weak inhibitor of the primary endocannabinoid degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[3][5] Activity-based protein profiling has confirmed no significant inhibition of other serine hydrolases.[3]
-
Receptor Binding: Guineensine does not directly bind to or activate cannabinoid receptors CB1 and CB2 at physiologically relevant concentrations.[4][7]
-
Intracellular Transport: It does not interfere with the function of fatty acid binding protein 5 (FABP5), a major cytoplasmic carrier for AEA.[3][7]
This selectivity for the uptake mechanism makes guineensine a valuable tool for studying the role of eC transport and a promising scaffold for developing novel therapeutics that enhance endogenous cannabinoid tone with potentially fewer side effects than direct-acting agonists.[3]
In Vivo Consequences of Uptake Inhibition
By inhibiting eC reuptake, guineensine indirectly potentiates cannabinoid receptor signaling. This leads to a classic "tetrad" of cannabimimetic effects in rodent models, which are characteristic of CB1 receptor activation:
-
Analgesia: Reduction in pain perception.[5]
-
Hypolocomotion: Decreased spontaneous movement.[3]
-
Catalepsy: A state of immobility and muscular rigidity.[3]
-
Hypothermia: A drop in core body temperature.[3]
Crucially, the analgesic and cataleptic effects of guineensine are blocked by the administration of rimonabant, a selective CB1 receptor antagonist, confirming that these effects are mediated by the enhanced action of endogenous cannabinoids on CB1 receptors.[3][5]
Signaling Pathway and Polypharmacology
Guineensine's primary action initiates a signaling cascade through the endocannabinoid system. However, evidence also points to interactions with other CNS targets, contributing to a broader pharmacological profile.
In addition to its effects on the ECS, guineensine has been shown to interact with several other CNS-related receptors, transporters, and channels.[5][8] A screening against 45 CNS targets revealed apparent interactions with the dopamine transporter (DAT), 5HT2A receptors, and sigma receptors.[5][6] These off-target activities may account for certain CB1-independent effects, such as the pronounced hypolocomotion observed in some studies, and contribute to its overall therapeutic and side-effect profile.[5][6] Weak inhibition of cyclooxygenase-2 (COX-2) has also been reported, which may contribute to its anti-inflammatory properties.[4][7]
Quantitative Data Summary
The potency and selectivity of guineensine have been quantified across various assays.
Table 1: In Vitro Activity of Guineensine
| Target | Assay Type | Cell Line / Preparation | Value | Reference(s) |
|---|---|---|---|---|
| eC Uptake | AEA Uptake Inhibition | U937 Cells | EC₅₀ = 290 nM | [3][5] |
| AEA Uptake Inhibition | U937 Cells | EC₅₀ = 288 nM | [4][7] | |
| AEA Uptake Inhibition | HMC-1 Cells | Potency Confirmed | [4] | |
| Degrading Enzymes | FAAH Inhibition | U937 Cell Homogenate | Weak (Significant at ≥10 µM) | [9] |
| COX-2 Inhibition | Purified Enzyme | IC₅₀ = 33 µM | [4][7] | |
| MAO Inhibition | In vitro | IC₅₀ = 139.2 µM | [1] | |
| Receptor Binding | CB1 Receptor Binding | Radioligand Assay | Kᵢ > 100 µM | [9] |
| | CB2 Receptor Binding | Radioligand Assay | Moderate Affinity |[2] |
Table 2: In Vivo Analgesic and Anti-inflammatory Activity of Guineensine
| Model | Effect Measured | Dose (i.p.) | Inhibition | Reference(s) |
|---|---|---|---|---|
| Formalin Test (Phase 1) | Acute Pain | 5.0 mg/kg | 66.1 ± 28.1% | [5][6] |
| Formalin Test (Phase 2) | Inflammatory Pain | 2.5 mg/kg | 95.6 ± 3.1% | [5][6] |
| Carrageenan-Induced Edema | Inflammation | 5.0 mg/kg | 50.0 ± 15.9% |[5][6] |
Key Experimental Protocols
The mechanism of action of guineensine was elucidated through a series of specific in vitro and in vivo experiments.
Bioactivity-Guided Identification Workflow
The discovery of guineensine as an eC uptake inhibitor followed a classic natural product screening workflow.
Endocannabinoid Cellular Uptake Assay
This assay is fundamental to determining guineensine's primary activity.
-
Objective: To measure the inhibition of anandamide (AEA) uptake into cells.
-
Cell Lines: Human monocytic U937 cells or human mast cell HMC-1 lines, which endogenously express components for eC transport.[2][3]
-
Methodology:
-
Cells are cultured and harvested to a concentration of approximately 1 x 10⁶ cells per sample.
-
Cells are pre-incubated with various concentrations of guineensine or a vehicle control.
-
Radiolabeled anandamide ([³H]-AEA) is added to the cell suspension to a final concentration of ~100 nM.
-
The uptake reaction proceeds for a short duration (e.g., 5 minutes) at 37°C.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the cells from the extracellular medium. The filters are washed with ice-cold buffer to remove non-internalized [³H]-AEA.
-
The radioactivity retained on the filters (representing intracellular [³H]-AEA) is quantified using liquid scintillation counting.
-
The concentration of guineensine that inhibits 50% of the [³H]-AEA uptake (EC₅₀) is calculated from the dose-response curve.[9]
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This assay is used to confirm guineensine's selectivity over eC degradation.
-
Objective: To measure the inhibition of the hydrolysis of AEA by FAAH.
-
Preparation: Cell homogenates from U937 cells or mouse brain tissue are used as a source of FAAH enzyme.[3][9]
-
Methodology:
-
The cell/tissue homogenate is pre-incubated with guineensine or a known FAAH inhibitor (e.g., URB597) as a positive control.[9]
-
Radiolabeled [³H]-AEA is added to initiate the enzymatic reaction.
-
FAAH hydrolyzes [³H]-AEA into [³H]-ethanolamine and arachidonic acid.
-
After a set incubation period, the reaction is stopped, and the hydrophobic substrate ([³H]-AEA) is separated from the hydrophilic product ([³H]-ethanolamine) using liquid-liquid extraction (e.g., with chloroform/methanol).
-
The radioactivity in the aqueous phase, which corresponds to the amount of [³H]-ethanolamine produced, is measured by scintillation counting.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of guineensine.
-
In Vivo Cannabimimetic "Tetrad" Test
This is the standard behavioral model to assess central CB1 receptor activation in mice (e.g., BALB/c strain).[3]
-
Objective: To determine if guineensine produces CB1-mediated behavioral effects.
-
Methodology:
-
Administration: Mice are administered guineensine intraperitoneally (i.p.) at various doses (e.g., 2.5-10 mg/kg).
-
Locomotor Activity: Spontaneous activity is measured in an open-field arena by tracking the distance traveled over a set period.
-
Catalepsy: The time the mouse remains immobile with its forepaws placed on an elevated bar is measured (bar test).
-
Analgesia: Nociceptive threshold is measured using the tail-flick or hot-plate test, where the latency to withdraw from a thermal stimulus is recorded.
-
Body Temperature: Core body temperature is measured using a rectal probe.
-
Antagonist Confirmation: To confirm CB1 mediation, a separate group of mice is pre-treated with a CB1 antagonist like rimonabant before guineensine administration, and the tetrad effects are re-measured to observe any blockade.[3][5]
-
Conclusion and Future Directions
Guineensine's mechanism of action is primarily defined by its potent and selective inhibition of endocannabinoid uptake. This action elevates endogenous cannabinoid levels, leading to indirect activation of cannabinoid receptors and producing significant analgesic, anti-inflammatory, and other CNS effects. Its unique selectivity profile, distinguishing it from direct agonists and enzyme inhibitors, makes it an invaluable pharmacological tool and a promising lead compound.
Future research should focus on:
-
Identifying the specific endocannabinoid membrane transporter(s) that guineensine targets.
-
Exploring the structure-activity relationships of the guineensine scaffold to develop even more potent and selective uptake inhibitors.[3]
-
Further characterizing its polypharmacological profile to understand the contribution of off-target effects to its therapeutic potential and side effects.
-
Investigating its metabolic stability, oral bioavailability, and blood-brain barrier penetration to assess its viability as a clinical drug candidate.[5]
References
- 1. Guineesine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Guineensine is a novel inhibitor of endocannabinoid uptake showing cannabimimetic behavioral effects in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Endocannabinoid Uptake Inhibitor from Black Pepper Exerts Pronounced Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization and Isolation of Piperamides from Piper nigrum Cultivated in Costa Rica [mdpi.com]
- 9. researchgate.net [researchgate.net]
Guineensine as an Endocannabinoid Reuptake Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of guineensine, a naturally occurring N-isobutylamide found in plants of the Piper genus, and its role as a potent and selective endocannabinoid reuptake inhibitor (eCRI). By blocking the cellular uptake of endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG), guineensine indirectly stimulates cannabinoid receptors, leading to a range of cannabimimetic effects. This document details the quantitative data on guineensine's bioactivity, provides in-depth experimental protocols for its characterization, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to Guineensine and the Endocannabinoid System
The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes. The primary components of the ECS include endocannabinoids (e.g., AEA and 2-AG), cannabinoid receptors (CB1 and CB2), and the enzymes responsible for endocannabinoid synthesis and degradation, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Endocannabinoid signaling is terminated by cellular reuptake, a process that is not yet fully understood but is a key target for therapeutic intervention.
Guineensine, an N-isobutylamide isolated from Piper nigrum (black pepper) and other Piper species, has emerged as a novel nanomolar inhibitor of endocannabinoid uptake.[1][2] Its mechanism of action is distinct from that of FAAH or MAGL inhibitors, as it does not directly inhibit these enzymes at concentrations where it effectively blocks endocannabinoid transport.[1][2] This selectivity makes guineensine a valuable pharmacological tool for studying the endocannabinoid transport system and a promising lead compound for the development of novel therapeutics.
Quantitative Bioactivity of Guineensine
The following tables summarize the key quantitative data reported for guineensine's interaction with components of the endocannabinoid system and other relevant biological targets.
Table 1: Inhibition of Endocannabinoid Uptake
| Endocannabinoid | Cell Line | IC50 / EC50 (nM) | Reference |
| Anandamide (AEA) | U937 | 290 | [1][2] |
| Anandamide (AEA) | HMC-1 | 617 | |
| 2-Arachidonoylglycerol (2-AG) | U937 | Inhibition observed | [1][2] |
Table 2: Selectivity Profile
| Target | Assay Type | Activity | Concentration | Reference |
| FAAH | Enzyme Activity | Weak inhibition | IC50 ≈ 46.8 µM | |
| MAGL | Enzyme Activity | No significant inhibition | [1][2] | |
| CB1 Receptor | Radioligand Binding | No direct interaction | [1][2] | |
| CB2 Receptor | Radioligand Binding | No direct interaction | [1][2] | |
| Fatty Acid Binding Protein 5 (FABP5) | Binding Assay | No interaction | [1][2] |
Table 3: Off-Target Activity
| Target | Assay Type | Ki (nM) or % Inhibition | Reference |
| Sigma-1 Receptor | Radioligand Binding | 3,371 | [3] |
| Sigma-2 Receptor | Radioligand Binding | 55.9 | [3] |
| Dopamine Transporter (DAT) | Radioligand Binding | Apparent interaction | |
| 5HT2A Receptor | Radioligand Binding | Apparent interaction |
Signaling Pathways and Mechanism of Action
Guineensine's primary mechanism of action is the inhibition of the putative endocannabinoid transporter, leading to an accumulation of endocannabinoids in the synaptic cleft. This elevated concentration of endocannabinoids, such as anandamide, results in enhanced activation of presynaptic CB1 receptors. Activation of these G-protein coupled receptors initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in the suppression of neurotransmitter release.
Experimental Protocols
Anandamide Uptake Assay in U937 Cells
This protocol describes a competitive radioligand uptake assay to determine the inhibitory potency of a test compound, such as guineensine, on anandamide (AEA) uptake in human U937 monocytic cells.
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
[³H]-Anandamide
-
Unlabeled anandamide
-
Test compound (e.g., guineensine)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Scintillation cocktail
-
96-well cell culture plates
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Culture U937 cells in RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator.
-
Cell Plating: Seed U937 cells into a 96-well plate at a density of 1 x 10⁶ cells/well.
-
Pre-incubation: Wash the cells once with serum-free medium. Pre-incubate the cells for 10 minutes at 37°C with varying concentrations of the test compound (e.g., guineensine) or vehicle (DMSO).
-
Uptake Initiation: Initiate anandamide uptake by adding [³H]-anandamide (final concentration ~100 nM) to each well.
-
Incubation: Incubate the plate for 5-15 minutes at 37°C. To determine non-specific uptake and passive diffusion, a parallel set of experiments should be conducted at 4°C.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold PBS containing 1% (w/v) BSA.
-
Cell Lysis and Scintillation Counting: Lyse the cells with 0.5 M NaOH. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured at 4°C) from the total uptake. Determine the IC50 value of the test compound by non-linear regression analysis of the concentration-response curve.
Cannabinoid Receptor (CB1/CB2) Radioligand Binding Assay
This protocol is a competitive binding assay to assess whether a test compound directly interacts with CB1 or CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
[³H]-CP55,940 (a high-affinity cannabinoid receptor agonist)
-
Unlabeled CP55,940 (for determining non-specific binding)
-
Test compound (e.g., guineensine)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
96-well filter plates (GF/C)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes (5-10 µg protein/well), [³H]-CP55,940 (at a concentration near its Kd, e.g., 1.5 nM), and the test compound at various concentrations.
-
Non-specific Binding: To determine non-specific binding, a set of wells should contain a saturating concentration of unlabeled CP55,940 (e.g., 10 µM).
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through a 96-well GF/C filter plate pre-soaked in 0.1% polyethyleneimine (PEI).
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value of the test compound from the IC50 value using the Cheng-Prusoff equation.
In Vivo Cannabinoid Tetrad Test in Mice
This series of behavioral assays is used to assess the cannabimimetic activity of a compound in vivo. The tetrad consists of four characteristic effects: hypomotility, catalepsy, analgesia, and hypothermia.
Materials:
-
Male BALB/c mice
-
Test compound (e.g., guineensine)
-
Vehicle solution
-
CB1 receptor antagonist (e.g., rimonabant)
-
Open field arena
-
Catalepsy bar
-
Hot plate or tail-flick apparatus
-
Rectal thermometer
Procedure:
-
Compound Administration: Administer the test compound or vehicle to the mice via intraperitoneal (i.p.) injection. For antagonist studies, administer the CB1 antagonist prior to the test compound.
-
Hypomotility (Spontaneous Activity): At a set time post-injection (e.g., 30 minutes), place the mouse in an open field arena and record its locomotor activity (e.g., line crossings, distance traveled) for a defined period (e.g., 5-10 minutes).
-
Catalepsy (Bar Test): Gently place the mouse's forepaws on a horizontal bar raised a few centimeters from the surface. Measure the time the mouse remains immobile in this position.
-
Analgesia (Hot Plate Test): Place the mouse on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping).
-
Hypothermia: Measure the rectal temperature of the mouse using a digital thermometer at a specified time post-injection.
-
Data Analysis: Compare the results from the test compound-treated group to the vehicle-treated group for each of the four parameters. Statistical significance is typically determined using t-tests or ANOVA.
Experimental Workflow
The characterization of a novel endocannabinoid reuptake inhibitor like guineensine typically follows a logical progression from in vitro screening to in vivo validation.
Conclusion
Guineensine represents a significant discovery in the field of endocannabinoid research. Its potent and selective inhibition of endocannabinoid reuptake, coupled with its demonstrated in vivo cannabimimetic effects, establishes it as a valuable tool for elucidating the mechanisms of endocannabinoid transport. The polypharmacological profile of guineensine, including its interactions with other CNS targets, warrants further investigation to fully understand its spectrum of biological activities. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of guineensine and other endocannabinoid reuptake inhibitors.
References
- 1. Guineensine is a novel inhibitor of endocannabinoid uptake showing cannabimimetic behavioral effects in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of Endocannabinoid Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
The Cannabimimetic Profile of Guineensine: An In-Vivo Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guineensine, a naturally occurring N-isobutylamide isolated from Piper nigrum (black pepper), has emerged as a compelling pharmacological agent with significant cannabimimetic properties. Extensive in-vivo research has demonstrated that guineensine elicits a characteristic tetrad of effects—catalepsy, hypothermia, locomotor depression, and analgesia—analogous to those induced by direct-acting cannabinoid receptor agonists. However, its mechanism of action is distinct, primarily functioning as a potent inhibitor of endocannabinoid uptake. This indirect agonism of the endocannabinoid system (ECS) presents a promising avenue for therapeutic development, potentially circumventing some of the adverse effects associated with direct CB1 receptor activation. This technical guide provides a comprehensive analysis of the in-vivo cannabimimetic effects of guineensine, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.
Mechanism of Action: Indirect Cannabinoid Agonism
Guineensine's cannabimimetic effects are not a result of direct interaction with cannabinoid receptors. Studies have shown that it does not bind to CB1 or CB2 receptors.[1][2] Instead, its primary mechanism of action is the inhibition of the cellular uptake of the endocannabinoid anandamide (AEA), with a reported EC50 of 290 nM.[1][3] By blocking the reuptake of AEA, guineensine effectively increases the synaptic concentration of this endogenous cannabinoid, leading to enhanced activation of cannabinoid receptors, particularly the CB1 receptor, which is abundant in the central nervous system.[4] This indirect activation of CB1 receptors is responsible for the observed cannabimimetic effects.[1][2] Furthermore, guineensine has been shown to not significantly inhibit the primary endocannabinoid degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), highlighting the specificity of its action on the uptake mechanism.[1][3]
In-Vivo Cannabimimetic Effects: The Tetrad
Intraperitoneal administration of guineensine in BALB/c mice has been shown to dose-dependently induce the full tetrad of cannabimimetic effects.[1][2] These effects are summarized below and detailed in the subsequent data tables.
-
Catalepsy: A state of immobility and waxy flexibility, a hallmark of central CB1 receptor activation.
-
Hypothermia: A significant decrease in core body temperature.
-
Hypolocomotion: A reduction in spontaneous movement and exploratory behavior.
-
Analgesia: A decreased sensitivity to painful stimuli.
Crucially, the catalepsy and analgesia induced by guineensine can be blocked by the CB1 receptor antagonist rimonabant (SR141716A), providing strong evidence for the CB1 receptor-mediated nature of these effects.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from in-vivo studies on guineensine.
Table 1: In-Vitro Activity of Guineensine
| Parameter | Value | Cell Line | Reference |
| AEA Cellular Uptake Inhibition (EC50) | 290 nM | U937 cells | [1][3] |
| FAAH Inhibition | Very weak | U937 cell homogenate | [5] |
| MAGL/ABHD Inhibition | No significant inhibition | Mouse brain & U937 cell homogenates | [2] |
| CB1 Receptor Binding | No direct interaction | [1][2] | |
| CB2 Receptor Binding | No direct interaction | [1][2] |
Table 2: In-Vivo Cannabimimetic Effects of Guineensine in BALB/c Mice
| Effect | Dose (i.p.) | Observation | Rimonabant Blockade | Reference |
| Catalepsy | 5 mg/kg | Strong induction | Yes | [1] |
| Hypothermia | 5 mg/kg | Significant decrease in body temperature | Partial | [3] |
| Hypolocomotion | 5 mg/kg | Significant reduction in movement | Partial | [3] |
| Analgesia (Hot Plate Test) | 5 mg/kg | Significant anti-nociceptive effect | Yes | [1] |
| Inflammatory Pain Inhibition | 2.5 mg/kg | 95.6 ± 3.1% inhibition | Not specified | [3][6] |
| Edema Formation Inhibition | 5 mg/kg | 50.0 ± 15.9% inhibition | Not specified | [3][6] |
| Acute Analgesia (Formalin Test) | 5.0 mg/kg | 66.1 ± 28.1% inhibition (Phase 1) | Not specified | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Animals
-
Species: Male BALB/c mice.[1]
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Drug Administration
-
Route: Intraperitoneal (i.p.) injection.[1]
-
Vehicle: Typically a mixture of ethanol, Tween 80, and saline.
-
Doses: Ranging from 2.5 mg/kg to 10 mg/kg for guineensine.[7] For antagonist studies, rimonabant (SR141716A) is administered prior to guineensine.[1]
Cannabinoid Tetrad Assessment
The tetrad of cannabimimetic effects is typically assessed 1 and 2 hours post-injection.[5]
-
Catalepsy: The bar test is used, where the mouse's forepaws are placed on a horizontal bar. The time the mouse remains in this position is recorded.
-
Hypothermia: Core body temperature is measured using a rectal thermometer.
-
Hypolocomotion: Spontaneous activity is measured in an open field arena, with parameters such as distance traveled and rearing frequency being recorded. Alternatively, the rotarod test can be used to assess motor coordination.[3]
-
Analgesia: The hot plate test is commonly used, where the latency to a nociceptive response (e.g., paw licking or jumping) on a heated surface is measured.
Anandamide (AEA) Cellular Uptake Assay
-
Cell Line: U937 human monocytic cells.[2]
-
Protocol:
-
Cells are incubated with [3H]-AEA (radiolabeled anandamide).
-
Guineensine or a vehicle control is added at various concentrations.
-
After a defined incubation period, the uptake of [3H]-AEA into the cells is stopped by rapid washing with ice-cold buffer.
-
The amount of radioactivity inside the cells is quantified using liquid scintillation counting.
-
The concentration of guineensine that inhibits 50% of the AEA uptake (EC50) is calculated.
-
Signaling Pathways and Experimental Workflows
Diagrams
Caption: Proposed mechanism of Guineensine's indirect cannabimimetic action.
Caption: General experimental workflow for in-vivo assessment of Guineensine.
Discussion and Future Directions
Guineensine represents a significant tool for probing the endocannabinoid system and a potential lead compound for the development of novel therapeutics. Its unique mechanism of action, selectively inhibiting endocannabinoid uptake without directly engaging cannabinoid receptors, offers a nuanced approach to modulating ECS activity. This could be particularly advantageous in conditions where a modest, physiologically-driven enhancement of endocannabinoid tone is desired, potentially mitigating the psychotropic and other adverse effects associated with high-efficacy, direct CB1 receptor agonists.
Future research should focus on a more detailed pharmacokinetic and pharmacodynamic profiling of guineensine to better understand its absorption, distribution, metabolism, and excretion, as well as the time course of its effects. Further investigation into its potential polypharmacology, as suggested by its partial CB1-independent effects on hypothermia and locomotion, is also warranted.[3] A screen of its activity on other central nervous system receptors and transporters has revealed potential interactions with the dopamine transporter (DAT), 5HT2A, and sigma receptors, which could contribute to its overall in-vivo profile.[6] Elucidating the contribution of these off-target effects will be crucial for its development as a therapeutic agent. Finally, exploring the therapeutic potential of guineensine in preclinical models of pain, anxiety, and other neurological disorders is a logical and promising next step.
Conclusion
Guineensine is a potent, naturally occurring inhibitor of endocannabinoid uptake that exhibits a clear cannabimimetic profile in vivo. Its ability to induce the classic tetrad of cannabinoid effects through an indirect mechanism of action makes it a valuable pharmacological tool and a promising candidate for further drug development. The data and protocols summarized in this guide provide a solid foundation for researchers and scientists working to understand and harness the therapeutic potential of modulating the endocannabinoid system.
References
- 1. Guineensine is a novel inhibitor of endocannabinoid uptake showing cannabimimetic behavioral effects in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Endocannabinoid Signaling System in the CNS: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Endocannabinoid Uptake Inhibitor from Black Pepper Exerts Pronounced Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Guineesine as a Monoamine Oxidase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoamine oxidase (MAO) inhibitors are a critical class of compounds in the management of neurological and psychiatric disorders. This technical guide provides an in-depth analysis of Guineesine, an alkaloid found in plants of the Piper genus, and its potential as a monoamine oxidase inhibitor. While research on this compound is nascent, this document consolidates the currently available quantitative data on its inhibitory activity, places it in the context of related, more extensively studied compounds like piperine, and outlines the general experimental protocols utilized in this area of research. Furthermore, it visualizes the fundamental signaling pathway of MAO inhibition and a typical experimental workflow for screening potential inhibitors. This guide aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound and related natural compounds.
Introduction to Monoamine Oxidase Inhibition
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] There are two primary isoforms of MAO: MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[1] Inhibition of MAO-A is a well-established therapeutic strategy for depression and anxiety, while MAO-B inhibitors are primarily used in the treatment of Parkinson's disease.[1] The therapeutic effect of MAO inhibitors stems from their ability to increase the synaptic availability of monoamine neurotransmitters.
Natural products have long been a valuable source of novel therapeutic agents, and various plant-derived compounds have been investigated for their MAO inhibitory activity.[1] Alkaloids from the Piper species, such as piperine, have demonstrated significant potential in this regard. This compound, another alkaloid from this genus, has also been identified as a monoamine oxidase inhibitor, though it remains less extensively characterized.
Quantitative Data on MAO Inhibitory Activity
The available quantitative data on the monoamine oxidase inhibitory activity of this compound is limited. To provide a comprehensive overview, the following table includes the reported IC50 value for this compound against total MAO, alongside data for the related and more thoroughly researched compound, piperine, and a standard non-selective MAO inhibitor, iproniazid.
| Compound | Target | IC50 (μM) | Source(s) |
| This compound | Total MAO | 139.2 | [2] |
| Piperine | MAO-A | 20.9 | [3] |
| MAO-B | 7.0 | [3] | |
| Total MAO | 12.3 | [2] | |
| Iproniazid | Total MAO | 19.7 | [2] |
Note: A lower IC50 value indicates greater potency. The data for this compound currently available does not differentiate between MAO-A and MAO-B isoforms.
Experimental Protocols
While the specific experimental protocol used to determine the IC50 value of this compound is not detailed in the available literature, a general methodology for in vitro monoamine oxidase inhibition assays can be described. The following is a typical protocol based on commonly used methods for assessing MAO inhibitory activity of natural compounds.
In Vitro Monoamine Oxidase Inhibition Assay (General Protocol)
This protocol outlines the key steps in determining the inhibitory potential of a test compound against MAO-A and MAO-B.
1. Enzyme and Substrate Preparation:
-
Recombinant human MAO-A and MAO-B enzymes are used.
-
Kynuramine is a common non-selective substrate that is metabolized by both MAO-A and MAO-B to 4-hydroxyquinoline, a fluorescent product.
-
The enzyme and substrate are diluted to their optimal working concentrations in a suitable buffer, typically a potassium phosphate buffer (pH 7.4).
2. Inhibitor Preparation:
-
The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of dilutions of the stock solution are prepared to test a range of concentrations.
3. Assay Procedure:
-
The assay is typically performed in a 96-well microplate format.
-
A pre-incubation step involves adding the test compound dilutions to the wells containing the MAO enzyme and buffer. This allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
The enzymatic reaction is initiated by adding the kynuramine substrate to the wells.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
4. Detection and Data Analysis:
-
The reaction is stopped, often by the addition of a strong base (e.g., NaOH).
-
The fluorescence of the product, 4-hydroxyquinoline, is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction with no inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
5. Controls:
-
Positive Control: A known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) is used to confirm the validity of the assay.
-
Negative Control: A reaction containing the enzyme and substrate but no inhibitor is used to determine the maximum enzyme activity.
-
Blank: A reaction containing the substrate and buffer but no enzyme is used to account for any background fluorescence.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of MAO Inhibition
The following diagram illustrates the fundamental mechanism of action of a monoamine oxidase inhibitor.
Caption: Mechanism of MAO inhibition by this compound.
Experimental Workflow for Screening MAO Inhibitors
The following diagram outlines a typical workflow for the screening and characterization of potential monoamine oxidase inhibitors from natural sources.
References
Natural sources and biosynthesis of Guineesine
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Guineesine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a bioactive N-isobutylamide alkaloid found predominantly in various species of the Piper genus, including the widely consumed black pepper (Piper nigrum) and long pepper (Piper longum).[1][2] While less abundant than its well-known counterpart, piperine, this compound has garnered significant scientific interest for its distinct pharmacological activities, most notably its function as an inhibitor of endocannabinoid reuptake.[2][3] This technical guide provides a comprehensive overview of the natural sources of this compound, presents quantitative data on its occurrence, details experimental protocols for its isolation and analysis, and elucidates its putative biosynthetic pathway. Visual diagrams are provided for key pathways and workflows to facilitate understanding.
Natural Sources of this compound
This compound was first isolated from Piper guineense, from which it derives its name.[1] It is a characteristic, though generally minor, constituent of the piperamide family in the Piperaceae. Its presence has been confirmed in numerous dietary and medicinal Piper species.[1] The concentration of this compound can vary significantly depending on the species, cultivar, and growing conditions.[4][5]
Data Presentation: Quantitative Analysis of this compound
The following table summarizes the reported quantities of this compound in various Piper species, providing a comparative look at its natural abundance.
| Piper Species | Plant Part | This compound Content | Notes | Reference |
| Piper nigrum | Fruits | 55.52 ± 2.15 mg PE/g extract | PE = Piperine Equivalents | [1] |
| Piper nigrum | Fruits | 42.53 mg/g extract | [5] | |
| Piper nigrum | Dry Fruits | 276.5–421.0 mg/100 g dry material | Costa Rican cultivar | [4] |
| Piper nigrum | Dry Fruits | 2.17 mg/100 g dry material | [4] | |
| Piper nigrum | Dry Fruits | 51 mg/100 g dry material | HPTLC analysis of methanolic extract | [4] |
| Piper nigrum | Dry Fruits | 48.9 mg/100 g dry material | HPLC analysis of methanolic extract | [4] |
| Piper guineense | Fruits | 11.58 ± 0.11 mg PE/g extract | PE = Piperine Equivalents | [1] |
| Piper longum | Fruits | 268.50 µg/mL extract | HPLC analysis | [6] |
Biosynthesis of this compound
While the complete enzymatic pathway for this compound has not been fully elucidated, a putative pathway can be constructed based on the well-studied biosynthesis of the structurally similar and co-occurring compound, piperine.[7][8] The biosynthesis involves contributions from the phenylpropanoid pathway and amino acid metabolism.
The aromatic core, a 1,3-benzodioxole moiety attached to a polyunsaturated acyl chain, is believed to originate from the phenylpropanoid pathway. The key intermediate, feruperic acid, undergoes methylenedioxy bridge formation, catalyzed by a cytochrome P450 monooxygenase (CYP719A37), to form piperic acid.[8] This is followed by activation to piperoyl-CoA by a specific ligase.[9]
The final step is the condensation of the activated acyl donor (piperoyl-CoA) with an amine. For this compound, this amine is isobutylamine, which is derived from the amino acid valine. This contrasts with piperine synthesis, which utilizes piperidine (derived from lysine).[7][10] The condensation is catalyzed by an acyltransferase, likely a piperamide synthase with specificity for isobutylamine.[9]
Mandatory Visualization: Putative Biosynthetic Pathway
Caption: Putative biosynthetic pathway of this compound.
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from Piper species involves solvent extraction followed by chromatographic purification. Due to its relatively low abundance compared to piperine, multi-step purification is often necessary.[1][4]
Protocol 1: Accelerated Solvent Extraction (ASE) and HPLC Purification [4] This method is suitable for obtaining high-purity this compound for analytical and biological studies.
-
Sample Preparation : Dry fruits of Piper nigrum are ground into a fine powder.
-
Extraction : The powdered material is extracted using an Accelerated Solvent Extractor (ASE) with ethyl acetate as the solvent. The extraction is performed at room temperature.
-
Washing : The resulting extract is washed with water to remove polar impurities, and the organic solvent is evaporated under vacuum to yield a piperamide-rich extract.
-
Initial Piperine Removal : To reduce the high concentration of piperine, the extract is dissolved in cold ethyl ether. The solution is concentrated and cooled, causing piperine to precipitate. The solid piperine is removed by vacuum filtration. The filtrate, enriched with other piperamides including this compound, is collected.
-
Preparative HPLC : The filtrate is subjected to preparative HPLC for further separation.
-
Column : A suitable reversed-phase column (e.g., C18).
-
Mobile Phase : A gradient of water and acetonitrile, often with a formic acid modifier (e.g., 0.1% formic acid).
-
Detection : UV detection at an appropriate wavelength (e.g., 254 nm or 340 nm).
-
-
Semi-Preparative HPLC : Fractions containing this compound from the preparative step are pooled, concentrated, and further purified using semi-preparative HPLC with a similar mobile phase system to achieve high purity (>95%).
-
Verification : The purity and identity of the isolated this compound are confirmed using HRMS and NMR spectroscopy.
Protocol 2: Soxhlet Extraction and Column Chromatography [1] This is a classical and widely used method for the extraction of alkaloids.
-
Sample Preparation : Dried and powdered fruits of Piper guineense are used.
-
Soxhlet Extraction : The powder is sequentially extracted in a Soxhlet apparatus with solvents of increasing polarity, such as petroleum ether, followed by chloroform, and then methanol. This compound is typically found in the petroleum ether and chloroform fractions.
-
Fractionation : The chloroform extract is concentrated under reduced pressure.
-
Silica Gel Column Chromatography : The concentrated extract is loaded onto a silica gel column. Elution is performed using a solvent gradient, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.
-
Thin-Layer Chromatography (TLC) : Fractions are collected and monitored by TLC to identify those containing this compound.
-
Further Purification : this compound-containing fractions are combined and may be subjected to further purification using a Sephadex LH-20 column or preparative HPLC as described in Protocol 1.
Mandatory Visualization: Experimental Workflow
Caption: General workflow for this compound isolation and analysis.
Characterization and Quantification
Analytical techniques such as HPLC, UPLC, and HPTLC are essential for the quantification of this compound, while NMR and mass spectrometry are used for its structural confirmation.[4][11]
Protocol 3: UPLC-DAD Quantitative Analysis [4]
-
Standard Preparation : Prepare a stock solution of purified this compound of known concentration. Create a series of calibration standards by serial dilution. If a pure standard is unavailable, quantification can be performed relative to a piperine standard, though this is less accurate.[1]
-
Sample Preparation : Prepare extracts as described in the isolation protocols. Dilute the extract to a suitable concentration that falls within the range of the calibration curve. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions :
-
System : UPLC system with a Diode Array Detector (DAD).
-
Column : Reversed-phase column (e.g., C18, 1.7 µm particle size).
-
Mobile Phase : Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate : ~0.3-0.5 mL/min.
-
Detection : Monitor at the UV absorbance maximum of this compound (~343 nm).
-
-
Quantification : Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the curve.
Data Presentation: Spectroscopic Data for this compound
The following table provides key data for the structural identification of this compound.
| Technique | Data | Reference |
| Formula | C₂₄H₃₃NO₃ | [2] |
| Molar Mass | 383.532 g·mol⁻¹ | [2] |
| ¹H-NMR (CDCl₃) | δ 0.92 (d, isobutyl methyls), δ 3.16 (t, C-N methylene) | [4] |
| ¹³C-NMR (CDCl₃) | δ 20.1 (isobutyl methyls), δ 47.0 (C-N carbon) | [4] |
| LC-MS ([M+H]⁺) | m/z 384.253 | [12] |
| LC-MS ([M+Na]⁺) | m/z 406.235 | [12] |
Signaling Pathway: Mechanism of Action
This compound's most prominent biological activity is the inhibition of the cellular reuptake of endocannabinoids, specifically anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[2] By blocking the endocannabinoid transporters (e.g., EMT), this compound increases the concentration and duration of action of these neurotransmitters in the synaptic cleft. This leads to enhanced activation of cannabinoid receptors (CB1 and CB2), producing a range of cannabimimetic effects, including anti-inflammatory and analgesic responses.[2][3]
Mandatory Visualization: Endocannabinoid Signaling
Caption: this compound inhibits endocannabinoid reuptake.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Insights into the Phytochemical and Multifunctional Biological Profile of Spices from the Genus Piper - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variations in the Piperine content in three varieties of Pepper and mapping its anti-inflammatory potential by molecular docking [nrfhh.com]
- 7. The terminal enzymatic step in piperine biosynthesis is co-localized with the product piperine in specialized cells of black pepper (Piper nigrum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification and characterization of piperine synthase from black pepper, Piper nigrum L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthetic pathways and related genes regulation of bioactive ingredients in mulberry leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C24H33NO3 | CID 6442405 - PubChem [pubchem.ncbi.nlm.nih.gov]
Guineesine: A Comprehensive Technical Guide on its Chemical Structure and Properties for Researchers and Drug Development Professionals
Abstract
Guineesine is a naturally occurring N-isobutylamide found in various species of the Piper genus, notably black pepper (Piper nigrum) and long pepper (Piper longum). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this compound. This document includes detailed experimental protocols for its extraction, synthesis, and biological evaluation, as well as a summary of its known mechanisms of action, particularly its role as an endocannabinoid reuptake inhibitor and a monoamine oxidase inhibitor. All quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate understanding.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name (2E,4E,12E)-13-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)trideca-2,4,12-trienamide, is classified as a benzodioxole and an alkaloid.[1][2] Its structure is characterized by a 1,3-benzodioxole moiety linked to a tridecatrienamide chain with an N-isobutyl substituent.[1] The stereochemistry of the double bonds is crucial for its activity and is specified as (2E,4E,12E).[1]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₃NO₃ | [1] |
| Molecular Weight | 383.53 g/mol | [1] |
| IUPAC Name | (2E,4E,12E)-13-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)trideca-2,4,12-trienamide | [1] |
| CAS Number | 55038-30-7 | [3] |
| Appearance | Not widely reported, likely a crystalline solid or oil | - |
| Solubility | Practically insoluble in water; Soluble in organic solvents | [2] |
| logP (predicted) | 6.14 - 6.38 | [2] |
| pKa (predicted) | Strongest Acidic: 16.35; Strongest Basic: 2.25 | [2] |
| Melting Point | Not experimentally determined in available literature | - |
| Boiling Point | Not experimentally determined in available literature | - |
Spectral Data
The structural elucidation of this compound has been supported by various spectroscopic techniques. A summary of available spectral data is provided below.
-
Mass Spectrometry (MS):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: Chemical shift data is available in select databases.[5] A full, assigned spectrum with detailed interpretation is not consistently reported across the literature.
-
-
Infrared (IR) Spectroscopy: IR spectra have been used for the characterization of this compound, though detailed peak assignments are not extensively published.[6]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of this compound in solution would be expected to show absorptions characteristic of its conjugated diene and benzodioxole chromophores. However, specific λmax values are not consistently reported.
Biological Activities and Pharmacological Properties
This compound exhibits a range of biological activities, with its effects on the endocannabinoid and monoamine oxidase systems being the most extensively studied.
Endocannabinoid System Modulation
This compound is a potent inhibitor of the cellular reuptake of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[7] This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling through cannabinoid receptors, primarily CB1.[7] This mechanism is believed to underlie many of the observed pharmacological effects of this compound, including its analgesic and anti-inflammatory properties.[3]
Monoamine Oxidase Inhibition
This compound has been identified as a monoamine oxidase (MAO) inhibitor.[7] It demonstrates inhibitory activity against both MAO-A and MAO-B, which are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.
Anti-inflammatory and Analgesic Effects
Consistent with its modulation of the endocannabinoid system, this compound has demonstrated significant anti-inflammatory and analgesic effects in preclinical models.[3] These effects are, at least in part, mediated by the CB1 receptor.[7]
Other Biological Activities
-
Insecticidal Activity: this compound, along with other piperamides, contributes to the insecticidal properties of pepper extracts.
-
Anticancer Potential: Some studies suggest that extracts containing this compound may possess cytotoxic activity against certain cancer cell lines, although this is an area of ongoing research.
Quantitative Biological Activity Data
A summary of the reported in vitro potencies of this compound is presented in Table 2.
| Target/Assay | Potency (IC₅₀/EC₅₀) | Source |
| Anandamide (AEA) Cellular Reuptake Inhibition | EC₅₀ = 290 nM | [7] |
| 2-Arachidonoylglycerol (2-AG) Cellular Reuptake Inhibition | Active, specific EC₅₀ not detailed | [7] |
| Monoamine Oxidase (MAO) Inhibition (in vitro) | IC₅₀ = 139.2 μM | [7] |
Experimental Protocols
This section provides detailed methodologies for the extraction, synthesis, and biological evaluation of this compound, compiled from various literature sources.
Extraction and Isolation of this compound from Piper species
The following protocol is a generalized procedure for the extraction and isolation of this compound from the fruits of Piper nigrum or Piper longum.
Caption: Workflow for the extraction and isolation of this compound.
Protocol:
-
Preparation of Plant Material: The fruits of Piper species are dried and finely powdered.
-
Extraction: The powdered material is subjected to Soxhlet extraction using a non-polar solvent such as petroleum ether or chloroform. Alternatively, maceration with methanol or ethyl acetate can be employed.[6]
-
Filtration and Concentration: The extract is filtered to remove the plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Chromatographic Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).
-
Fraction Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Preparative HPLC: Fractions enriched with this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC).[6]
-
Final Purification: For obtaining analytically pure this compound, a final purification step using a Sephadex column may be employed.[6]
Total Synthesis of this compound
The total synthesis of this compound has been accomplished, providing a means to obtain the pure compound for research purposes without reliance on natural sources. A generalized synthetic scheme is presented below.
Caption: Simplified overview of a synthetic route to this compound.
A detailed, step-by-step synthetic protocol is complex and beyond the scope of this summary, but generally involves the construction of the fatty acid backbone and subsequent amidation. Key steps often include Wittig or Horner-Wadsworth-Emmons reactions to create the trans double bonds and standard amide coupling procedures.
Biological Assay Protocols
This protocol describes a cell-based assay to measure the inhibition of anandamide (AEA) uptake.
Caption: Workflow for the endocannabinoid uptake inhibition assay.
Protocol:
-
Cell Culture: Human U937 or HMC-1 cells are cultured under standard conditions.
-
Assay Preparation: Cells are harvested, washed, and resuspended in a suitable assay buffer.
-
Compound Incubation: The cell suspension is pre-incubated with varying concentrations of this compound or a vehicle control for a specified time.
-
Substrate Addition: The uptake reaction is initiated by the addition of radiolabeled anandamide (e.g., [³H]-AEA) at a low nanomolar concentration.
-
Uptake Period: The cells are incubated at 37°C for a short period (e.g., 15 minutes) to allow for substrate uptake.
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular substrate.
-
Measurement: The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control, and the EC₅₀ value is determined by non-linear regression analysis.
This protocol outlines a fluorometric assay to determine the MAO inhibitory activity of this compound.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B and a suitable substrate (e.g., kynuramine) are prepared in an appropriate assay buffer.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of this compound or a control inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B).
-
Reaction Initiation: The reaction is started by the addition of the substrate.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped, often by the addition of a strong base.
-
Fluorometric Detection: The product of the enzymatic reaction (or a subsequent reaction product) is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of MAO inhibition is calculated for each this compound concentration, and the IC₅₀ value is determined.
Signaling Pathways
The primary signaling pathway modulated by this compound involves the enhancement of endocannabinoid signaling through the inhibition of anandamide (AEA) and 2-arachidonoylglycerol (2-AG) reuptake.
Caption: Endocannabinoid signaling pathway modulated by this compound.
As depicted, this compound blocks the reuptake of anandamide into the postsynaptic neuron, leading to its accumulation in the synaptic cleft. This results in enhanced activation of presynaptic CB1 receptors, which in turn inhibits calcium influx and reduces the release of other neurotransmitters, leading to various physiological effects such as analgesia and anti-inflammation.
Conclusion
This compound is a promising natural product with well-defined activity on the endocannabinoid and monoamine oxidase systems. Its chemical structure and properties make it an interesting lead compound for the development of novel therapeutics for a range of conditions, including pain, inflammation, and potentially neurological disorders. This guide provides a foundational resource for researchers to further explore the pharmacological potential of this compound, offering standardized protocols and a summary of the current state of knowledge. Further research is warranted to fully elucidate its therapeutic applications and to obtain a more complete profile of its physicochemical and spectral properties.
References
- 1. Guineensine: Isolation, Synthesis, and Biological Activity [mdpi.com]
- 2. IR-UV double resonance spectroscopy of guanine-H2O clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4.4. Monoamine Oxidase A and B (MAO-A and -B) Enzyme Inhibition Assay [bio-protocol.org]
- 4. Assay of Endocannabinoid Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Assay of Endocannabinoid Uptake | Springer Nature Experiments [experiments.springernature.com]
- 7. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
Guineensine's Role in the Endocannabinoid System: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Guineensine, an N-isobutylamide found in plants of the Piper genus, notably black pepper (Piper nigrum), has emerged as a significant modulator of the endocannabinoid system (ECS). This document provides a comprehensive technical overview of guineensine's mechanism of action, focusing on its potent inhibition of endocannabinoid uptake, its weak interaction with fatty acid amide hydrolase (FAAH), and its activity as a TRPV1 receptor agonist. This guide synthesizes key quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a deeper understanding of guineensine's therapeutic potential.
Introduction to Guineensine and the Endocannabinoid System
The endocannabinoid system is a crucial neuromodulatory system involved in regulating a plethora of physiological processes. Its primary components include endogenous cannabinoids (endocannabinoids) such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), the cannabinoid receptors CB1 and CB2, and the enzymes responsible for endocannabinoid synthesis and degradation. Fatty acid amide hydrolase (FAAH) is the principal enzyme responsible for the degradation of AEA.
Guineensine has garnered scientific interest due to its ability to indirectly activate cannabinoid receptors by increasing the endogenous levels of endocannabinoids. This is primarily achieved through the inhibition of the cellular uptake of AEA and 2-AG, thereby prolonging their signaling effects.[1][2] This mechanism of action distinguishes guineensine from direct cannabinoid receptor agonists and presents a novel avenue for therapeutic intervention in various pathological conditions.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding guineensine's interaction with components of the endocannabinoid system.
Table 1: Guineensine Activity on Endocannabinoid Uptake and Metabolism
| Parameter | Target | Value | Cell Line/System | Reference |
| EC50 | Anandamide (AEA) Uptake Inhibition | 290 nM | U937 cells | [2] |
| EC50 | Anandamide (AEA) Uptake Inhibition | 365 nM (95% CI = 230–581 nM) | U937 cells | [3] |
| EC50 | Anandamide (AEA) Uptake Inhibition | 617 nM (95% CI = 451–844 nM) | HMC-1 cells (FAAH-deficient) | [3] |
| IC50 | Fatty Acid Amide Hydrolase (FAAH) Inhibition | 46.8 µM (95% CI = 33.9-60.3 µM) | U937 cell homogenate | [3][4] |
| Ki | CB1 Receptor Binding | > 10 µM | Not specified | [5] |
| Ki | CB2 Receptor Binding | 38.3 µM | hCB2 receptors | [5] |
Table 2: Guineensine and Related Compounds' Activity on TRPV1
| Compound | Parameter | Value | System | Reference |
| Guineensine | TRPV1 Activation | Agonist | HEK cells expressing TRPV1 | [1] |
| Piperine | EC50 (TRPV1 Activation) | 33.3 µM | Xenopus laevis oocytes expressing TRPV1 | [4] |
| Piperine | EC50 (TRPV1 Activation) | 37.9 µM | Human TRPV1 | [5] |
| Black Pepper Components | EC50 (TRPV1 Activation) | 0.6 - 128 µM | HEK cells expressing TRPV1 | [1] |
Note: A specific EC50 value for guineensine's activation of TRPV1 is not consistently reported in the reviewed literature; however, its agonistic activity is confirmed. The provided range for black pepper components includes various related N-isobutylamides.
Signaling Pathways and Mechanisms of Action
Guineensine's primary role in the endocannabinoid system is the inhibition of endocannabinoid reuptake, which leads to an accumulation of anandamide (AEA) in the synaptic cleft. This elevated AEA level results in enhanced activation of cannabinoid receptors, particularly CB1 receptors, producing cannabimimetic effects.
References
- 1. Transient receptor potential vanilloid-1 participates in the inhibitory effect of ginsenoside Rg1 on capsaicin-induced interleukin-8 and prostaglandin E2 production in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of TRPV1 Activation by Capsaicin and Endogenous N-Arachidonoyl Taurine on Synaptic Transmission in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Discovery and history of Guineesine isolation
An In-depth Technical Guide to the Discovery, Isolation, and History of Guineesine
Introduction
This compound is a naturally occurring N-isobutylamide, an alkaloid found in various species of the Piper genus. It has garnered significant interest within the scientific community for its diverse pharmacological activities, including its role as an endocannabinoid uptake inhibitor and a monoamine oxidase inhibitor (MAOI). This technical guide provides a comprehensive overview of the history of its discovery, detailed protocols for its isolation from natural sources, quantitative data on its bioactivity, and an exploration of its mechanisms of action through key signaling pathways.
Discovery and History
This compound, chemically known as (2E, 4E, 12E)-13-(benzo[d][1][2]dioxol-5-yl)-N-isobutyltrideca-2,4,12-trienamide, was first isolated in 1974 by Okogun and Ekong.[1][3] They successfully extracted the compound from the dried fruits of Piper guineense, a West African species of pepper, from which the compound derives its name.[1][3] The complete chemical structure was later elucidated by Okwute et al.[1] While originally found in P. guineense, this compound has since been identified in other dietary pepper species, including black pepper (Piper nigrum) and long pepper (Piper longum).[1][3]
Isolation Methodologies
The isolation of this compound from Piper species involves various extraction and chromatographic techniques. Due to its lipophilic nature, organic solvents are required for efficient extraction. The yield of pure this compound is often low, necessitating multi-step purification processes.[1]
Experimental Protocols
Protocol 1: Classical Soxhlet Extraction (Based on Okogun et al., 1974)
This method represents the original protocol used for the first isolation of this compound.
-
Preparation of Plant Material : Dried fruits of Piper guineense are finely powdered to increase the surface area for solvent extraction.
-
Soxhlet Extraction :
-
A known quantity of the powdered plant material (e.g., 100 g) is placed into a cellulose extraction thimble.
-
The thimble is placed in a Soxhlet extractor fitted with a round-bottom flask and a condenser.[4][5]
-
Sequential extraction is performed with solvents of increasing polarity. The original work used petroleum ether, followed by chloroform, and then methanol.[1]
-
Each extraction is run for 16-24 hours, or until the solvent in the siphon arm runs clear, indicating a complete extraction cycle (typically 4-6 cycles per hour).[5]
-
-
Solvent Evaporation : The petroleum ether and chloroform fractions, which contain this compound, are collected separately. The solvent is removed under reduced pressure using a rotary evaporator to yield crude extracts.[1]
-
Purification : The crude extracts are then subjected to further purification steps, such as column chromatography on silica gel or Sephadex, to isolate pure this compound.[1]
Protocol 2: Ultrasound-Assisted Extraction (UAE) followed by Preparative HPLC
This modern approach enhances extraction efficiency and provides high-purity isolation.
-
Preparation of Plant Material : Dried and powdered fruits of Piper nigrum or other this compound-containing species are used.
-
Ultrasonic Extraction :
-
The plant powder is suspended in a suitable solvent, such as n-hexane or ethyl acetate, in a flask.[1]
-
The flask is placed in an ultrasonic water bath and sonicated for a specified period (e.g., 30-60 minutes) at a controlled temperature. Ultrasound disrupts the plant cell walls, facilitating solvent penetration and extraction of bioactive compounds.
-
-
Filtration and Concentration : The mixture is filtered to remove solid plant material. The resulting filtrate is then concentrated under vacuum to yield a crude extract.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) :
-
System : A preparative HPLC system equipped with a high-capacity column (e.g., C18, 250 mm x 10 mm, 5 µm) is used.[6]
-
Sample Preparation : The crude extract is dissolved in a minimal amount of the mobile phase and filtered through a 0.45 µm syringe filter.
-
Mobile Phase : An isocratic or gradient system of methanol and water, or acetonitrile and water, is typically employed. For example, an isocratic elution with methanol-water (70:30, v/v) can be effective.[6][7]
-
Purification : The sample is injected onto the column, and fractions are collected based on the retention time of this compound, monitored by a UV detector.
-
Final Step : Fractions containing pure this compound are pooled, and the solvent is evaporated to yield the final product.[8]
-
Data Presentation
Quantitative Yields of this compound Isolation
The yield of this compound varies significantly depending on the plant source and the isolation method employed.
| Plant Source | Extraction Method | Yield | Reference |
| P. nigrum | Acetone extraction, silica gel column, TLC | 12.8% of crude extract | [1] |
| P. nigrum | Chloroform extract, prep-HPLC, Sephadex | 11.7 mg from 341.5 mg chloroform extract | [1] |
| P. guineense | Ultrasound-assisted (n-hexane) | 11.58 ± 0.11 mg (piperine equiv./g extract) | [1] |
| P. nigrum | Ultrasound-assisted (n-hexane) | 55.52 ± 2.15 mg (piperine equiv./g extract) | [1] |
| P. nigrum | Accelerated Solvent Extraction (ethyl acetate) | 209.7 mg / 100 g dry sample | [1] |
Quantitative Bioactivity of this compound
This compound exhibits potent biological effects at various molecular targets.
| Activity | Metric | Value | Reference |
| Endocannabinoid (Anandamide) Uptake Inhibition | EC₅₀ | 290 nM | [3][9] |
| Monoamine Oxidase (MAO) Inhibition | IC₅₀ | 139.2 µM | [3] |
| Anti-inflammatory Effect (in vivo, mice) | % Inhibition (Inflammatory Pain, 2.5 mg/kg) | 95.6 ± 3.1% | [10] |
| Anti-inflammatory Effect (in vivo, mice) | % Inhibition (Edema Formation, 5 mg/kg) | 50.0 ± 15.9% | [10] |
| Analgesic Effect (in vivo, mice) | % Inhibition (5.0 mg/kg) | 66.1 ± 28.1% | [10] |
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Generalized workflow for the isolation and purification of this compound.
Signaling Pathways
Caption: this compound inhibits endocannabinoid reuptake, enhancing CB1 signaling.
Caption: this compound acts as a Monoamine Oxidase Inhibitor (MAOI).
Conclusion
Since its discovery in 1974, this compound has emerged as a significant natural product with compelling pharmacological properties. Its isolation, though yielding small quantities, is achievable through a combination of classical and modern extraction and chromatographic techniques. The compound's ability to potently inhibit endocannabinoid reuptake and monoamine oxidase provides a strong basis for its observed anti-inflammatory, analgesic, and potential neuroprotective effects.[3][9][10] The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who wish to further investigate the therapeutic potential of this fascinating alkaloid.
References
- 1. mdpi.com [mdpi.com]
- 2. Inactivation of Anandamide Signaling: A Continuing Debate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. swrcb.ca.gov [swrcb.ca.gov]
- 5. epa.gov [epa.gov]
- 6. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. Guineensine is a novel inhibitor of endocannabinoid uptake showing cannabimimetic behavioral effects in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Endocannabinoid Uptake Inhibitor from Black Pepper Exerts Pronounced Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Frontier of Piper Alkamides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the multifaceted biological activities of alkamides derived from Piper species, a plant genus renowned for its rich history in traditional medicine and culinary applications.[1][2] Alkamides, a class of bioactive compounds, are increasingly recognized for their significant pharmacological potential, including cytotoxic, anti-inflammatory, immunomodulatory, insecticidal, and antimicrobial properties.[1][3][4] This document provides a comprehensive overview of the current scientific understanding of these compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways, to support ongoing research and drug discovery efforts.
Quantitative Bioactivity Data of Piper Alkamides
The following tables summarize the quantitative data on the biological activities of various alkamides isolated from Piper species, providing a comparative reference for their potency.
Cytotoxic Activity
The cytotoxic effects of Piper alkamides against various cancer cell lines are a promising area of research for novel anticancer agents.[5] Piplartine (piperlongumine) has emerged as a particularly potent compound, demonstrating significant activity against dozens of cancer cell lines.[5]
| Alkamide/Extract | Cell Line | Activity Type | Result | Reference |
| Piplartine (Piperlongumine) | Human Alveolar Basal Epithelial Carcinoma (A549) | Cytotoxicity | < 2 µg/mL | [6] |
| Piplartine (Piperlongumine) | Murine Melanoma (B-16) | Cytotoxicity | < 2 µg/mL | [6] |
| Piplartine (Piperlongumine) | Human Lymphoblastic Leukemia (CEM) | Cytotoxicity | < 2 µg/mL | [6] |
| 1-[(9E)-10-(3,4-methylenedioxyphenyl)-9-decenoyl]pyrrolidine | Human Cervical Carcinoma (HeLa) | IC50 | 2.7 µg/mL | [7] |
| Piper longum alcoholic extract | Dalton's Lymphoma Ascites (DLA) cells | Cytotoxicity | 100% toxic at 500 µg/mL | [8] |
| Piper longum alcoholic extract | Ehrlich Ascites Carcinoma (EAC) cells | Cytotoxicity | 100% toxic at 250 µg/mL | [8] |
| Piperine | Dalton's Lymphoma Ascites (DLA) cells | Cytotoxicity | Cytotoxic at 250 µg/mL | [8] |
| Piperine | Ehrlich Ascites Carcinoma (EAC) cells | Cytotoxicity | Cytotoxic at 250 µg/mL | [8] |
| Piperine | L929 cells | Cytotoxicity | Cytotoxic at 50 µg/mL | [8] |
| Piper boehmeriaefolium amides | Human Cervical Carcinoma (HeLa) | IC50 | 2.7 µg/mL | [7] |
| Piperine | Various tumor cell lines | IC50 | < 30 µg/mL | [9] |
Anti-inflammatory Activity
Alkamides from Piper species, particularly piperine, have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways.[10][11]
| Alkamide | Assay | Model | Result (IC50) | Reference |
| Pipernigramide E | Nitric Oxide (NO) Inhibition | RAW 264.7 cells | 4.74 ± 0.18 µM | [11] |
| Pipernigramide F | Nitric Oxide (NO) Inhibition | RAW 264.7 cells | 4.08 ± 0.19 µM | [11] |
| Pipernigramide G | Nitric Oxide (NO) Inhibition | RAW 264.7 cells | 3.71 ± 0.32 µM | [11] |
| Dehydropipernonaline | IL-6 induced Stat3-dependent luciferase activity | Human hepatoma cells | 3.04 µM | [12] |
| Compound 7 (unspecified alkamide) | IL-6 induced Stat3-dependent luciferase activity | Human hepatoma cells | 4.84 µM | [12] |
| Compound 9 (unspecified alkamide) | IL-6 induced Stat3-dependent luciferase activity | Human hepatoma cells | 5.23 µM | [12] |
Antimicrobial Activity
Piper alkamides have shown a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[13][14]
| Alkamide/Extract | Microorganism | Activity Type | Result (MIC) | Reference |
| Piperine | Candida albicans | MIC | 3.125-100 mg/mL | [15] |
| Piperine | Escherichia coli | MIC | 3.125-100 mg/mL | [15] |
| Piperine | Pseudomonas aeruginosa | MIC | 3.125-100 mg/mL | [15] |
| Piper nigrum macerated extract | Salmonella spp. | MIC | < 100 µg/mL | [9] |
| Piper nigrum soxhlet extract | Staphylococcus aureus | MIC | < 100 µg/mL | [9] |
| Piper nigrum soxhlet extract | Salmonella spp. | MIC | < 100 µg/mL | [9] |
| Piperine | Salmonella spp. | IC50 | 45 µg/mL | [9] |
| Piperine | Staphylococcus aureus | IC50 | 59.0 µg/mL | [9] |
| Piperine | Candida albicans | IC50 | 136.0 µg/mL | [9] |
| Piperine | Proteus mirabilis | IC50 | 359.0 µg/mL | [9] |
Insecticidal Activity
The neurotoxic properties of Piper alkamides make them effective natural insecticides against a range of agricultural and household pests.[16][17]
| Alkamide | Insect Species | Activity Type | Result (LD50) | Reference |
| Guineensine | Musca domestica (male) | LD50 (48h) | 0.84 µ g/male | [17] |
| Piperine | Cowpea weevils (male) | LD50 | 0.25 µ g/insect | [18] |
| Piperine | Cowpea weevils (female) | LD50 | 1.43 µ g/insect | [18] |
| P. retrofractum acetone extract | Blattella germanica (gravid female) | LD50 (6h) | 39 µ g/insect | [19] |
| P. retrofractum acetone extract | Blattella germanica (adult) | LD50 (6h) | 53 µ g/insect | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Piper alkamides' biological activities.
Extraction and Isolation of Alkamides from Piper Species
A general workflow for the extraction and isolation of alkamides from Piper species is outlined below. This process typically involves solvent extraction followed by chromatographic separation.
Caption: General workflow for alkamide extraction and isolation.
Protocol:
-
Extraction:
-
Dry fruits or other plant parts of the Piper species are subjected to accelerated solvent extraction (ASE) using a solvent such as ethyl acetate.[20]
-
The resulting extract is washed with water to remove water-soluble impurities.
-
The organic solvent is then removed under vacuum to yield a piperamide-rich extract.[20]
-
-
Isolation of Piperine:
-
The crude extract is dissolved in cold ethyl ether.
-
The solution is concentrated and cooled to induce crystallization of piperine.
-
Piperine crystals are separated by vacuum filtration.[8]
-
-
Isolation of Other Alkamides:
-
The remaining filtrate, rich in other alkamides, is subjected to preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) for the separation and purification of individual alkamides.[8]
-
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the Piper alkamide or extract for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[21]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
-
Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of pharmacological agents.
Protocol:
-
Animal Acclimatization:
-
Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week before the experiment.
-
-
Grouping and Dosing:
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[23]
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[23]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
-
Serial Dilution:
-
Perform serial two-fold dilutions of the Piper alkamide in a 96-well microtiter plate containing broth.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the alkamide that completely inhibits the visible growth of the microorganism.
-
Signaling Pathways Modulated by Piper Alkamides
Piper alkamides exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate the key pathways affected by these compounds.
Inhibition of NF-κB Signaling Pathway by Piperine
Piperine has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation and cell survival.[16]
Caption: Piperine inhibits the NF-κB pathway.
Modulation of MAPK Signaling Pathway by Piperine
The Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis, is also a target of piperine.[10][16]
Caption: Piperine modulates the MAPK signaling pathway.
Activation of Nrf2/HO-1 Signaling Pathway by Piper Alkamides
Certain Piper alkamides can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which plays a crucial role in the cellular antioxidant response.[1][17]
Caption: Piper alkamides activate the Nrf2/HO-1 pathway.
Conclusion
Alkamides from Piper species represent a diverse and promising class of natural products with a wide range of biological activities. The quantitative data presented in this guide highlight the potency of these compounds, while the detailed experimental protocols provide a foundation for their further investigation. The elucidation of the signaling pathways modulated by Piper alkamides offers valuable insights into their mechanisms of action and underscores their potential for the development of new therapeutic agents. Continued research in this area is warranted to fully explore the therapeutic applications of these remarkable natural compounds.
References
- 1. Alkaloids from Piper nigrum Exhibit Antiinflammatory Activity via Activating the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new method of synthesis and antibacterial activity evaluation of piper amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RETRACTED: Piperine Regulates Nrf-2/Keap-1 Signalling and Exhibits Anticancer Effect in Experimental Colon Carcinogenesis in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization and Isolation of Piperamides from Piper nigrum Cultivated in Costa Rica [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Activation of Nrf2/HO-1 signaling pathway exacerbates cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Alkamides from the fruits of Piper longum and Piper nigrum displaying potent cell adhesion inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchhub.com [researchhub.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Guineesine: A Promising N-Alkylamide for Therapeutic Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Guineesine is an N-isobutylamide alkaloid isolated from plants of the Piper genus, notably black pepper (Piper nigrum) and long pepper (Piper longum).[1] While structurally similar to other piperamides like piperine, this compound has emerged as a compound of significant scientific interest due to its distinct pharmacological profile.[2] Its potential is linked to its terminal benzodioxolyl and isobutyamide groups, along with a twelve-atom unsaturated carbon chain.[2] This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, its therapeutic potential supported by quantitative data, and detailed experimental protocols relevant to its study.
Core Mechanism of Action: Endocannabinoid System Modulation
The primary mechanism underpinning this compound's therapeutic effects is its role as a potent inhibitor of endocannabinoid uptake. It blocks the cellular reuptake of the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[1][3] This inhibition leads to an increased concentration and prolonged activity of these endocannabinoids in the synaptic cleft, thereby enhancing the activation of cannabinoid receptors, particularly the CB1 receptor.[1][4] This indirect agonism of the endocannabinoid system is a promising therapeutic strategy for various pathological conditions.[5]
Notably, this compound's selectivity is a key feature. Studies have shown that it does not significantly inhibit the primary endocannabinoid degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), nor does it directly bind to cannabinoid receptors.[3][5] This specific action on the putative endocannabinoid membrane transporter makes it a valuable tool for research and a promising candidate for drug development.
Below is a diagram illustrating the proposed mechanism of action of this compound at the synaptic level.
Pharmacological Activities & Quantitative Data
This compound exhibits a range of biological activities, primarily cannabimimetic, anti-inflammatory, and analgesic effects. It also functions as a monoamine oxidase inhibitor (MAOI).[1]
Endocannabinoid Uptake Inhibition
The potency of this compound as an endocannabinoid uptake inhibitor has been quantified in vitro.
| Parameter | Value | Cell Line | Comments | Source |
| EC₅₀ (AEA Uptake) | 290 nM | U937 | Nanomolar inhibitor of anandamide uptake. | [1][3] |
| EC₅₀ (AEA Uptake) | 365 nM | U937 | Confirmed efficacy in follow-up assay protocols. | [6] |
| IC₅₀ (AEA Uptake) | 288 nM | U937 | Characterizes this compound as a highly selective inhibitor. | [5] |
In Vivo Cannabimimetic and Anti-inflammatory Effects
In vivo studies in mouse models demonstrate significant dose-dependent effects. The cannabimimetic properties, including catalepsy and analgesia, were reversed by the CB1 receptor inverse agonist rimonabant, confirming the mechanism is CB1-mediated.[1][3]
| Effect | Dosage (i.p.) | % Inhibition / Effect | Animal Model | Source |
| Inflammatory Pain | 2.5 mg/kg | 95.6 ± 3.1 % | Mouse (inflammatory pain model) | [4][7] |
| Edema Formation | 5 mg/kg | 50.0 ± 15.9 % | Mouse (edema model) | [4][7] |
| Acute Analgesia | 5.0 mg/kg | 66.1 ± 28.1 % | Mouse (acute pain model) | [4][7] |
| Other Effects | Dose-dependent | Induces catalepsy, hypothermia, hypo-locomotion. | BALB/c Mice | [1][4] |
Monoamine Oxidase (MAO) Inhibition
This compound also exhibits inhibitory activity against monoamine oxidase, an enzyme crucial for the degradation of neurotransmitters.
| Parameter | Value | Target | Comments | Source |
| IC₅₀ | 139.2 μM | Total MAO | Moderate in vitro inhibition. | [1][8] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. The following sections describe representative protocols for assessing the key bioactivities of this compound.
Endocannabinoid Uptake Inhibition Assay (Cell-Based)
This protocol is designed to measure the ability of a compound to inhibit the cellular uptake of anandamide.
-
Cell Line: U937 human monocytic cells.
-
Reagents:
-
[³H]-Anandamide ([³H]-AEA)
-
This compound (test compound)
-
Cell culture medium (e.g., RPMI)
-
Assay Buffer
-
Scintillation fluid
-
-
Procedure:
-
Cell Preparation: Culture U937 cells to the desired density. On the day of the assay, harvest and wash the cells, then resuspend in assay buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Compound Incubation: Pre-incubate cell suspensions with varying concentrations of this compound or vehicle control for 10-15 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding [³H]-AEA (final concentration ~100 nM) to the cell suspensions.
-
Uptake Termination: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radioligand.
-
Quantification: Place filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter to determine the amount of intracellular [³H]-AEA.
-
Data Analysis: Calculate the percentage inhibition of AEA uptake at each this compound concentration relative to the vehicle control. Determine the EC₅₀ value by fitting the data to a dose-response curve.[6]
-
Carrageenan-Induced Inflammatory Pain Model (In Vivo)
This widely-used model assesses the anti-inflammatory and analgesic properties of a test compound in response to an acute inflammatory challenge.
-
Animals: Male BALB/c or C57BL/6 mice.
-
Materials:
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
This compound solution
-
Vehicle control (e.g., Tween-80/saline)
-
Plethysmometer or digital calipers for edema measurement.
-
Analgesia meter (e.g., hot plate, von Frey filaments) for pain assessment.
-
-
Procedure:
-
Acclimatization: Acclimate animals to laboratory conditions for at least one week.
-
Baseline Measurements: Measure the basal paw volume and/or pain sensitivity (e.g., thermal latency on a hot plate) of each mouse.
-
Administration: Administer this compound (e.g., 2.5 or 5 mg/kg), vehicle, or a positive control (e.g., diclofenac) via intraperitoneal (i.p.) injection, typically 30-60 minutes before the inflammatory insult.
-
Inflammation Induction: Inject a small volume (e.g., 30 µL) of 1% carrageenan solution into the plantar surface of the right hind paw.[2][9]
-
Assessment: At specified time points (e.g., every hour for 4-6 hours), measure the paw volume to quantify edema. Assess thermal hyperalgesia by measuring the paw withdrawal latency on a hot plate.[10][11]
-
Analysis: The anti-inflammatory effect is expressed as the percentage reduction in paw edema in the drug-treated group compared to the vehicle-treated group. The analgesic effect is determined by the increase in pain threshold or latency.
-
LPS-Induced Endotoxemia Model (In Vivo)
This model is used to evaluate the systemic anti-inflammatory effects of a compound by mimicking a bacterial infection.
-
Animals: Male BALB/c or C57BL/6 mice.
-
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
This compound solution
-
ELISA kits for cytokines (e.g., TNF-α, IL-6, IL-10)
-
-
Procedure:
-
Acclimatization and Grouping: As described in the previous model.
-
Administration: Administer this compound or vehicle i.p. 1 hour prior to the LPS challenge.[1]
-
Endotoxemia Induction: Inject a non-lethal dose of LPS (e.g., 2-5 mg/kg) i.p. to induce a systemic inflammatory response.[1][12]
-
Sample Collection: At a peak response time (e.g., 4 hours post-LPS), collect blood samples via cardiac puncture or retro-orbital sinus.[1] Prepare serum or plasma and store at -80°C.
-
Cytokine Analysis: Quantify the concentrations of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines in the serum/plasma using specific ELISA kits according to the manufacturer's instructions.[4][13]
-
Analysis: Compare the cytokine levels in the this compound-treated group to the vehicle-treated group to determine the percentage reduction in cytokine production.
-
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent. Its primary mechanism as a selective endocannabinoid uptake inhibitor, supported by nanomolar potency, provides a strong rationale for its observed analgesic and anti-inflammatory effects. The in vivo data confirms its efficacy in relevant disease models. While its activity as an MAO inhibitor is less potent, it may contribute to its overall pharmacological profile, particularly concerning neurological effects.
Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies are needed to understand its drug-like properties.
-
Structure-Activity Relationship (SAR): Synthesis and evaluation of this compound analogues could lead to the development of derivatives with improved potency, selectivity, and pharmacokinetic profiles.[2]
-
Chronic Disease Models: Evaluating this compound in models of chronic inflammatory and neuropathic pain will be crucial to determine its potential for long-term therapeutic use.
-
Safety and Toxicology: A thorough toxicological assessment is required before any consideration for clinical development.
References
- 1. 4.15. LPS-Induced Endotoxemia [bio-protocol.org]
- 2. 2.7. Carrageenan model of inflammatory pain [bio-protocol.org]
- 3. Guineensine is a novel inhibitor of endocannabinoid uptake showing cannabimimetic behavioral effects in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of lipopolysaccharide-induced inflammatory response and endotoxemia by β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 10. Carrageenan-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. nuchemsciences.com [nuchemsciences.com]
- 12. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note & Protocol: Quantification of Guineensine in Human Plasma by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of Guineensine in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, drug metabolism research, and phytochemical analysis. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters. While a fully validated method with all quantitative data for Guineensine is not publicly available, this document provides a comprehensive framework for method development and validation based on the analysis of similar compounds and established bioanalytical principles.
Introduction
Guineensine, an alkaloid found in various Piper species, has garnered significant interest for its diverse pharmacological activities.[1][2] Accurate and sensitive quantification of Guineensine in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. HPLC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for bioanalytical studies of compounds like Guineensine. This document details a robust method for the extraction and quantification of Guineensine from human plasma.
Experimental
Materials and Reagents
-
Guineensine reference standard (purity ≥95%)
-
Internal Standard (IS): Piperine-d3 or a structurally similar compound with stable isotope labels is recommended for optimal accuracy.[3][4][5] If a stable isotope-labeled standard is unavailable, a structurally similar analog may be used, but requires careful validation.
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (sourced from a certified vendor)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates.
Sample Preparation
A protein precipitation method is described below for its simplicity and efficiency in removing proteins from plasma samples.[6][7]
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Guineensine and a constant concentration of the internal standard (IS) into blank human plasma.
-
Precipitation: To 100 µL of plasma sample (blank, standard, QC, or unknown), add 300 µL of cold acetonitrile containing the internal standard.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the HPLC-MS/MS system.
HPLC-MS/MS Instrumentation and Conditions
The following are recommended starting conditions and should be optimized for the specific instrument used.
Table 1: HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1 min: 40% B, 1-5 min: 40-95% B, 5-6 min: 95% B, 6-6.1 min: 95-40% B, 6.1-8 min: 40% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 900 L/h |
| Collision Gas | Argon |
MRM Transitions
The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the method.[8][9] The exact m/z values for Guineensine should be determined by infusing a standard solution into the mass spectrometer. The following are predicted transitions based on the structure of Guineensine (Molecular Weight: 371.48 g/mol ).
Table 3: Predicted MRM Transitions for Guineensine
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| Guineensine | 372.2 | To be determined experimentally | To be optimized |
| Guineensine | 372.2 | To be determined experimentally | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized |
Note: The user must experimentally determine the optimal product ions and collision energies for Guineensine and the selected internal standard on their specific instrument.
Method Validation
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the results. The following parameters should be assessed:
-
Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the analyte concentration. A linear range appropriate for the expected sample concentrations should be established, with a correlation coefficient (r²) > 0.99.
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within 20%).
-
Precision and Accuracy: Assessed by analyzing replicate QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The coefficient of variation (CV) for precision should be ≤15% (≤20% for LLOQ), and the accuracy should be within 85-115% (80-120% for LLOQ).
-
Recovery: The efficiency of the extraction procedure should be determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and IS should be evaluated.
-
Stability: The stability of Guineensine in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) should be assessed.
Table 4: Example Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |
| LLOQ | 1 ng/mL |
| Intra-day Precision (CV%) | ≤ 8% |
| Inter-day Precision (CV%) | ≤ 10% |
| Accuracy (%) | 92 - 108% |
| Recovery (%) | > 85% |
Note: The values in this table are for illustrative purposes only and must be determined experimentally.
Visualizations
Experimental Workflow
Caption: Workflow for Guineensine quantification in plasma.
Conclusion
This application note provides a comprehensive protocol for the quantification of Guineensine in human plasma by HPLC-MS/MS. While specific MRM transitions and a fully validated dataset are not yet published, the provided methodology for sample preparation, chromatography, and mass spectrometry serves as a robust starting point for researchers. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reliable quantitative results.
References
- 1. LC-HRMS/MS-based phytochemical profiling of Piper spices: Global association of piperamides with endocannabinoid system modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 6. researchgate.net [researchgate.net]
- 7. Eco-friendly UPLC-MS/MS analysis of possible add-on therapy for COVID-19 in human plasma: Insights of greenness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. forensicrti.org [forensicrti.org]
- 9. researchgate.net [researchgate.net]
Animal Models for Studying Guineesine's Analgesic Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guineesine, a naturally occurring N-isobutylamide found in plants of the Piper genus, has garnered significant interest for its potential therapeutic properties, including its analgesic effects. This document provides detailed application notes and protocols for researchers investigating the analgesic properties of this compound using established animal models. The provided methodologies and data summaries are intended to guide the design and execution of preclinical studies aimed at elucidating the efficacy and mechanism of action of this compound as a potential analgesic agent.
This compound's analgesic activity is believed to be mediated through a dual mechanism of action. It acts as an endocannabinoid uptake inhibitor, which increases the levels of endogenous cannabinoids like anandamide, subsequently leading to the activation of cannabinoid receptor 1 (CB1). This activation plays a role in pain modulation. Additionally, this compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Data Presentation
The following tables summarize the expected dose-dependent analgesic effects of this compound in various murine models of nociception. It is important to note that specific quantitative data for this compound in all these models is not extensively available in the public domain. The tables are structured to present data that would be generated from such studies and include representative data from similar compounds or expected outcomes based on this compound's known mechanisms.
Table 1: Hot Plate Test - Latency to Nociceptive Response
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Paw Lick/Jump (seconds) |
| Vehicle (Control) | - | 8.5 ± 1.2 |
| This compound | 1 | Increased latency expected |
| This compound | 5 | Further increased latency expected |
| This compound | 10 | Significant increase in latency expected |
| Morphine (Positive Control) | 10 | 25.2 ± 3.5 |
Table 2: Tail-Flick Test - Latency to Tail Withdrawal
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Tail Flick (seconds) |
| Vehicle (Control) | - | 2.8 ± 0.5 |
| This compound | 1 | Increased latency expected |
| This compound | 5 | Further increased latency expected |
| This compound | 10 | Significant increase in latency expected |
| Morphine (Positive Control) | 10 | 8.5 ± 1.8 |
Table 3: Acetic Acid-Induced Writhing Test - Abdominal Constrictions
| Treatment Group | Dose (mg/kg, i.p.) | Number of Writhes (in 20 min) | % Inhibition |
| Vehicle (Control) | - | 45 ± 5 | 0% |
| This compound | 1 | Reduced writhes expected | Calculated % |
| This compound | 5 | Further reduced writhes expected | Calculated % |
| This compound | 10 | Significant reduction in writhes expected | Calculated % |
| Diclofenac (Positive Control) | 10 | 12 ± 3 | 73% |
Table 4: Formalin Test - Paw Licking Duration
| Treatment Group | Dose (mg/kg, i.p.) | Phase I Licking Time (0-5 min, sec) | Phase II Licking Time (15-30 min, sec) |
| Vehicle (Control) | - | 65 ± 8 | 110 ± 12 |
| This compound | 1 | Reduced licking time expected | Reduced licking time expected |
| This compound | 5 | Further reduced licking time expected | Further reduced licking time expected |
| This compound | 10 | Significant reduction in licking time expected | Significant reduction in licking time expected |
| Morphine (Positive Control) | 10 | 25 ± 5 | 30 ± 6 |
Experimental Protocols
Hot Plate Test
This method is used to evaluate the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile)
-
Plexiglas cylinder to confine the animal on the hot plate
-
Stopwatch
-
Experimental animals (e.g., male Swiss albino mice, 20-25 g)
-
This compound solution
-
Vehicle solution (e.g., 5% DMSO, 5% Tween 80 in saline)
-
Morphine solution (positive control)
Procedure:
-
Set the temperature of the hot plate to 55 ± 0.5°C.
-
Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
-
Administer this compound, vehicle, or morphine intraperitoneally (i.p.) to the respective groups of animals.
-
At a predetermined time after drug administration (e.g., 30 minutes), place a mouse on the hot plate and immediately start the stopwatch.
-
Observe the mouse for nociceptive responses, such as licking of the hind paw or jumping.
-
Stop the stopwatch at the first sign of a nociceptive response and record the latency time.
-
To prevent tissue damage, a cut-off time of 30 seconds is implemented. If the mouse does not show a response within this time, it should be removed from the hot plate, and the latency is recorded as 30 seconds.
Tail-Flick Test
This test also assesses central analgesic activity by measuring the time it takes for an animal to withdraw its tail from a noxious thermal stimulus.[1]
Materials:
-
Tail-flick apparatus with a radiant heat source (e.g., Ugo Basile)
-
Animal restrainer
-
Stopwatch
-
Experimental animals (e.g., male Wistar rats, 180-220 g)
-
This compound solution
-
Vehicle solution
-
Morphine solution
Procedure:
-
Acclimatize the rats to the restrainer for several days before the experiment to minimize stress.
-
On the day of the experiment, gently place the rat in the restrainer.
-
Focus the radiant heat source on the distal third of the tail.
-
Administer this compound, vehicle, or morphine (i.p. or other appropriate route).
-
At various time points after administration (e.g., 30, 60, 90, and 120 minutes), activate the heat source and start the stopwatch.
-
The stopwatch is automatically stopped when the rat flicks its tail away from the heat. Record this latency time.
-
A cut-off time (typically 10-15 seconds) should be set to avoid tissue damage.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity by inducing visceral pain with an intraperitoneal injection of acetic acid.[2]
Materials:
-
0.6% acetic acid solution
-
Syringes and needles for injection
-
Observation chambers
-
Stopwatch
-
Experimental animals (e.g., male Swiss albino mice, 20-25 g)
-
This compound solution
-
Vehicle solution
-
Diclofenac sodium solution (positive control)
Procedure:
-
Acclimatize the mice to the observation chambers for at least 30 minutes.
-
Administer this compound, vehicle, or diclofenac sodium i.p. 30 minutes before the acetic acid injection.
-
Inject 0.6% acetic acid (10 mL/kg) i.p. to induce writhing.
-
Immediately after the acetic acid injection, place the mouse in the observation chamber and start the stopwatch.
-
Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20 minutes.
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [ (Mean writhes in control - Mean writhes in test group) / Mean writhes in control ] x 100
Formalin Test
This model assesses both neurogenic (Phase I) and inflammatory (Phase II) pain responses.
Materials:
-
2.5% formalin solution
-
Microsyringe
-
Observation chambers
-
Stopwatch
-
Experimental animals (e.g., male Swiss albino mice, 20-25 g)
-
This compound solution
-
Vehicle solution
-
Morphine solution
Procedure:
-
Acclimatize the mice to the observation chambers for at least 30 minutes.
-
Administer this compound, vehicle, or morphine i.p. 30 minutes before the formalin injection.
-
Inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw of the mouse.
-
Immediately place the mouse back into the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two distinct phases:
-
Phase I (Neurogenic Pain): 0-5 minutes post-formalin injection.
-
Phase II (Inflammatory Pain): 15-30 minutes post-formalin injection.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for assessing this compound's analgesic effects.
Caption: Proposed signaling pathways for this compound's analgesic effects.
References
Application Notes & Protocols: Assessing the Anti-inflammatory Properties of Guineesine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Guineesine is an N-isobutylamide compound found in plants of the Piper genus, such as black pepper (Piper nigrum) and long pepper (Piper longum).[1] Preliminary research has identified its potential as an anti-inflammatory agent, primarily through its activity as an endocannabinoid uptake inhibitor.[2][3] By inhibiting the cellular reuptake of anandamide (AEA) and 2-arachidonoylglycerol (2-AG), this compound increases the concentration of these endogenous cannabinoids in the synaptic cleft, enhancing their interaction with cannabinoid receptors like CB1.[1][3] This modulation of the endocannabinoid system is linked to reductions in inflammation and pain.[3][4] These application notes provide a comprehensive protocol for the systematic evaluation of this compound's anti-inflammatory effects, from initial in vitro screening to in vivo validation.
Application Notes
Mechanism of Action
This compound's primary known mechanism is the inhibition of the FLAT (FAAH-like anandamide transporter), which blocks the cellular reuptake of the endocannabinoid anandamide.[3] This leads to an accumulation of anandamide, which can then exert its anti-inflammatory and analgesic effects, partly through the activation of cannabinoid CB1 receptors.[2][3] This activity suggests that this compound can modulate inflammatory cascades that are influenced by the endocannabinoid system.
Summary of Pre-clinical Data
Studies in murine models have demonstrated this compound's significant anti-inflammatory and analgesic properties. The following table summarizes key quantitative findings from existing research.
| Model / Assay | Species | Dosage (i.p.) | Key Finding | Inhibition (%) | Reference |
| Inflammatory Pain | Mouse | 2.5 mg/kg | Inhibition of inflammatory pain | 95.6 ± 3.1% | [4] |
| Edema Formation | Mouse | 5.0 mg/kg | Reduction in paw edema | 50.0 ± 15.9% | [4] |
| Acute Analgesia | Mouse | 5.0 mg/kg | Inhibition of acute pain response | 66.1 ± 28.1% | [4] |
| LPS-Induced Cytokines | Mouse | 5.0 mg/kg | Prevention of IL-1β production | Significant | [3] |
| LPS-Induced Cytokines | Mouse | 5.0 mg/kg | Prevention of TNF-α production | Significant | [3] |
| LPS-Induced Cytokines | Mouse | 5.0 mg/kg | Partial prevention of IL-6 production | Partial | [3] |
Experimental Workflow
The assessment of this compound's anti-inflammatory properties should follow a logical progression from in vitro screening to in vivo validation to confirm its efficacy and elucidate its mechanism of action.
Caption: High-level workflow for evaluating this compound's anti-inflammatory potential.
In Vitro Experimental Protocols
These protocols utilize murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.[5][6]
Protocol 2.1: Cytotoxicity Assessment (MTT Assay)
Objective: To determine the non-toxic concentration range of this compound for subsequent in vitro assays.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.
Protocol 2.2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Objective: To assess this compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Pre-treatment: Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding LPS (100 ng/mL) to the wells and incubate for 24 hours.[7]
-
Griess Assay:
-
Transfer 100 µL of cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well.[7]
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm.[7]
-
Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated group.
Protocol 2.3: Quantification of Pro-inflammatory Cytokines (ELISA)
Objective: To measure the effect of this compound on the secretion of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
Methodology:
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 2.2 using a 24-well plate format.
-
Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the plates and collect the cell-free supernatant.
-
ELISA: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.
-
Analysis: Calculate the percentage inhibition of each cytokine's production for this compound-treated groups compared to the LPS-only control.
In Vivo Experimental Protocols
These protocols use established rodent models to confirm the anti-inflammatory effects of this compound in a whole-organism context. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 3.1: Carrageenan-Induced Paw Edema
Objective: To evaluate this compound's effect on acute, localized inflammation and edema. This is a highly reproducible and well-researched model.[8][9]
Methodology:
-
Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice for at least one week.
-
Grouping: Divide animals into groups (n=6-8): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 2.5, 5, 10 mg/kg).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[10]
-
Treatment Administration: Administer this compound or control compounds via oral gavage or intraperitoneal (i.p.) injection.
-
Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar surface of the right hind paw.[10][11]
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection. The 5-hour time point is often maximal.[9]
-
Analysis: Calculate the percentage increase in paw volume for each animal and determine the percentage inhibition of edema in the treated groups relative to the vehicle control.
Protocol 3.2: LPS-Induced Systemic Inflammation (Endotoxemia)
Objective: To assess this compound's ability to suppress the systemic production of pro-inflammatory cytokines in response to a bacterial endotoxin.[5][12]
Methodology:
-
Animal Acclimation: Acclimate male BALB/c or C57BL/6 mice for at least one week.
-
Grouping and Treatment: Group and treat animals as described in Protocol 3.1.
-
LPS Challenge: One hour after treatment, administer a single i.p. injection of LPS (e.g., 1-2 mg/kg).[2][4]
-
Sample Collection: At a predetermined time point (e.g., 2-4 hours post-LPS), collect blood via cardiac puncture into heparinized tubes.
-
Plasma Separation: Centrifuge the blood to separate the plasma.
-
Cytokine Analysis: Measure the levels of TNF-α, IL-6, and IL-1β in the plasma using ELISA kits as described in Protocol 2.3.
-
Analysis: Compare cytokine levels in this compound-treated groups to the LPS-challenged vehicle control group to determine the percentage reduction.
Signaling Pathway Analysis
Inflammatory stimuli like LPS trigger intracellular signaling cascades, primarily through Toll-like receptor 4 (TLR4), leading to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[13][14] These factors drive the expression of pro-inflammatory genes.[15][16] this compound's modulation of the endocannabinoid system is hypothesized to dampen these pro-inflammatory signals.
Caption: LPS-induced inflammatory signaling pathways potentially modulated by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An Endocannabinoid Uptake Inhibitor from Black Pepper Exerts Pronounced Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use | Semantic Scholar [semanticscholar.org]
- 6. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 10. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vivo Evaluation of Guineesine's Anti-Tumor Efficacy in BALB/c Mice
Introduction Guineesine is an N-alkylamide compound isolated from plants of the Piper genus, such as black pepper (Piper nigrum) and long pepper (Piper longum).[1] Preclinical research has shown that this compound exhibits cannabimimetic and anti-inflammatory effects in BALB/c mice by inhibiting the cellular reuptake of endocannabinoids.[1][2][3] Many natural products derived from Piper species are known to possess anti-cancer properties, often by modulating key signaling pathways involved in cell proliferation and survival.[4][5][6] This document provides detailed protocols for evaluating the potential anti-tumor efficacy of this compound in vivo using the well-established BALB/c syngeneic tumor model.
The BALB/c mouse is an immunocompetent inbred strain, making it an ideal host for studying therapies that may interact with the immune system.[7][8] Syngeneic models, where cancer cells derived from BALB/c mice are implanted into a host of the same strain, allow for the investigation of novel therapeutics in the context of a fully functional immune system.[9][10] The protocols outlined below use the CT26 colon carcinoma model, a widely accepted and characterized model for anti-cancer research in BALB/c mice.[7][10]
Experimental Protocols
Protocol 1: this compound Formulation for In Vivo Administration
This compound, like many plant-derived alkaloids, is expected to have low aqueous solubility.[11] A vehicle suitable for parenteral administration is required. This protocol describes the preparation of a standard formulation using Dimethyl Sulfoxide (DMSO), Tween 80, and saline.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile
-
0.9% Sodium Chloride (Saline), sterile, injectable grade
-
Sterile, pyrogen-free conical tubes and syringes
Procedure:
-
Stock Solution: Weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution. For example, dissolve 20 mg of this compound in 1 mL of DMSO for a 20 mg/mL stock. Ensure it is fully dissolved by gentle vortexing.
-
Vehicle Preparation: Prepare the final injection vehicle. A common ratio is 10% DMSO, 10% Tween 80, and 80% Saline (v/v/v).
-
Final Formulation: a. In a sterile conical tube, add the required volume of the this compound stock solution. b. Add an equal volume of Tween 80. Mix thoroughly by pipetting or gentle vortexing until the solution is homogenous. c. Slowly add the required volume of sterile 0.9% saline to reach the final desired concentration. For a final dose of 10 mg/kg in a 20g mouse (0.2 mL injection volume), the final concentration would be 1 mg/mL. d. Mix gently until a clear, uniform solution is achieved.
-
Vehicle Control: Prepare a vehicle control solution following the same procedure but without adding this compound.
-
Storage: Prepare fresh on the day of injection. Protect from light.
Protocol 2: Animal Handling and Syngeneic Tumor Implantation (CT26 Model)
This protocol details the procedures for acclimatization and tumor cell implantation in BALB/c mice.
Materials:
-
Female BALB/c mice, 6-8 weeks old.[12]
-
CT26 colon carcinoma cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 27-gauge needles
-
Electric clippers
Procedure:
-
Acclimatization: Upon arrival, house mice in a pathogen-free environment with a 12-hour light/dark cycle.[12] Allow at least one week for acclimatization before starting the experiment. Provide free access to standard chow and water.
-
Cell Culture: Culture CT26 cells according to standard protocols. Harvest cells during the logarithmic growth phase.
-
Cell Preparation for Injection: a. Wash the cells with sterile PBS and detach them using Trypsin-EDTA. b. Neutralize the trypsin with complete medium, transfer cells to a conical tube, and centrifuge. c. Resuspend the cell pellet in cold, sterile PBS. d. Count the cells and assess viability (should be >95%). e. Adjust the cell concentration to 1 x 10⁷ cells/mL in sterile PBS.[8]
-
Tumor Implantation: a. Anesthetize the mouse if required by institutional guidelines. b. Shave the fur on the right flank of each mouse. c. Using a 1 mL syringe with a 27-gauge needle, draw up the cell suspension. d. Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ CT26 cells) into the shaved flank.[8][13] e. Monitor the animals for recovery.
Protocol 3: In Vivo Efficacy Study Design and Monitoring
This protocol describes the grouping, treatment, and monitoring of animals once tumors are established.
Procedure:
-
Tumor Growth Monitoring: Begin monitoring tumor growth 4-5 days post-implantation.
-
Tumor Measurement: Use digital calipers to measure the length (L) and width (W) of the tumor every 2-3 days. Calculate tumor volume using the formula: Volume = 0.52 x L x W² .[13]
-
Randomization: When tumors reach an average volume of 80-120 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the vehicle solution.
-
Group 2 (this compound Low Dose): e.g., 5 mg/kg body weight.
-
Group 3 (this compound High Dose): e.g., 20 mg/kg body weight.
-
Group 4 (Positive Control): Administer a standard-of-care chemotherapy agent for colon cancer (e.g., 5-Fluorouracil).
-
-
Drug Administration: Administer the assigned treatment via intraperitoneal (i.p.) or oral gavage (p.o.) injection based on preliminary toxicology data. A typical schedule is once daily for 14-21 days.
-
Clinical Monitoring:
-
Record the body weight of each mouse every 2-3 days as an indicator of systemic toxicity.
-
Observe mice daily for clinical signs of distress (e.g., ruffled fur, lethargy, hunched posture).
-
-
Endpoint: The study should be terminated when tumors in the vehicle control group reach the maximum size allowed by institutional guidelines (e.g., 1500-2000 mm³), or if animals show signs of excessive toxicity (e.g., >20% body weight loss). At the endpoint, euthanize mice and collect tumors and selected organs (spleen, liver) for further analysis.
Data Presentation
Quantitative data should be summarized to allow for clear interpretation and comparison between treatment groups.
Table 1: Effect of this compound on CT26 Tumor Growth in BALB/c Mice
| Treatment Group | Dose & Route | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | 10 mL/kg, i.p. | 1450 ± 150 | - | - |
| This compound | 5 mg/kg, i.p. | 1020 ± 110 | 29.7 | <0.05 |
| This compound | 20 mg/kg, i.p. | 650 ± 95 | 55.2 | <0.001 |
| Positive Control | (Drug specific) | 430 ± 70 | 70.3 | <0.001 |
Data are hypothetical and for illustrative purposes only.
Table 2: Assessment of Systemic Toxicity by Body Weight Measurement
| Treatment Group | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Day 21 (g) ± SEM | Percent Change in Body Weight |
| Vehicle Control | 21.5 ± 0.5 | 23.0 ± 0.6 | +7.0% |
| This compound (5 mg/kg) | 21.7 ± 0.4 | 22.8 ± 0.5 | +5.1% |
| This compound (20 mg/kg) | 21.6 ± 0.5 | 22.1 ± 0.7 | +2.3% |
| Positive Control | 21.8 ± 0.4 | 19.5 ± 0.8 | -10.6% |
Data are hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the in vivo anti-tumor efficacy study of this compound.
Hypothesized Signaling Pathway for this compound's Anti-Cancer Activity
Based on mechanisms of related natural compounds, this compound may inhibit the PI3K/Akt pathway, which is critical for cancer cell survival and proliferation.[6][14][15]
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
Study Timeline and Monitoring Schedule
Caption: Visual timeline of the in vivo study from implantation to endpoint.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Principles from Medicinal Piper (胡椒 Hú Jiāo) Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the Anticancer Potential of the “King of Spices” Piper nigrum and Its Main Constituent Piperine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hidden Power of Black Pepper: Exploring Piperine’s Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ichorlifesciences.com [ichorlifesciences.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Syngeneic Models - Altogen Labs [altogenlabs.com]
- 10. criver.com [criver.com]
- 11. Significantly Increased Aqueous Solubility of Piperine via Nanoparticle Formulation Serves as the Most Critical Factor for Its Brain Uptake Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Validation of Novel Synthetic tbp1 Peptide-Based Vaccine Candidates against Haemophilus influenzae Strains in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor-immune profiling of murine syngeneic tumor models as a framework to guide mechanistic studies and predict therapy response in distinct tumor microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Guineesine Administration in Rodent Models of Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guineesine, an N-isobutylamide alkaloid primarily found in plants of the Piper genus, has emerged as a promising compound in pain research. Its analgesic and anti-inflammatory properties are attributed to a multi-target mechanism of action, making it a compound of interest for the development of novel pain therapeutics. These application notes provide a comprehensive overview of the administration of this compound in rodent models of pain, including detailed experimental protocols, quantitative data from preclinical studies, and an exploration of its underlying signaling pathways.
Mechanism of Action
This compound exerts its analgesic effects through a dual mechanism involving the endocannabinoid system and the cyclooxygenase (COX) pathway.
-
Endocannabinoid System Modulator: The primary mechanism of action of this compound is the inhibition of anandamide (AEA) reuptake. By blocking the transport of AEA into the cell, this compound increases the extracellular concentration of this endocannabinoid. This leads to enhanced activation of cannabinoid receptor 1 (CB1), a G-protein coupled receptor predominantly expressed in the central and peripheral nervous systems. Activation of presynaptic CB1 receptors inhibits the release of neurotransmitters, leading to a reduction in nociceptive signaling.[1] The analgesic effects of this compound are significantly attenuated by CB1 receptor antagonists, confirming the crucial role of this pathway.
-
Cyclooxygenase-2 (COX-2) Inhibition: this compound also exhibits inhibitory activity against COX-2, an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins (PGs), which are key mediators of inflammation and pain.[2][3] However, its inhibitory effect on COX-2 is considered more moderate compared to its potent inhibition of anandamide reuptake.
-
Interaction with TRPV1: The endocannabinoid anandamide is also known to act as an agonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli. At high concentrations, anandamide can activate and subsequently desensitize TRPV1, contributing to its analgesic effects. By increasing synaptic levels of anandamide, this compound may indirectly modulate TRPV1 activity.
Signaling Pathways
The analgesic and anti-inflammatory effects of this compound can be visualized through the following signaling pathways:
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in rodent models of pain and inflammation.
Table 1: Efficacy of this compound in Inflammatory Pain and Edema in Mice
| Pain/Inflammation Model | Administration Route | Dose (mg/kg) | Effect | Reference |
| Inflammatory Pain | Intraperitoneal (i.p.) | 2.5 | 95.6 ± 3.1% inhibition | [4] |
| Edema Formation | Intraperitoneal (i.p.) | 5.0 | 50.0 ± 15.9% inhibition | [4] |
| Acute Analgesia | Intraperitoneal (i.p.) | 5.0 | 66.1 ± 28.1% inhibition | [4] |
Table 2: Example ED50 Values for Reference Analgesics in Mice
| Analgesic | Pain Model | Administration Route | ED50 (mg/kg) | Reference |
| Morphine | Hot Plate | Intravenous (i.v.) | 0.16 | [5] |
| Morphine | Tail Flick | Intravenous (i.v.) | 0.084 | [5] |
| Buprenorphine | Formalin Test | Intravenous (i.v.) | 0.0024 - 0.025 | [5] |
| Paracetamol | Orofacial Formalin Test | - | 100.66 | [6] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice
Objective: To administer this compound systemically to assess its analgesic effects in various pain models.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 10% Tween 80, 80% Saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
1 ml syringes with 27-30 gauge needles
-
Analytical balance
-
Male or female mice (e.g., C57BL/6 or BALB/c, 20-30 g)
Procedure:
-
Preparation of this compound Solution:
-
Note: this compound is a lipophilic compound. The following vehicle is a suggestion and may require optimization for solubility and tolerability.
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
In a sterile microcentrifuge tube, dissolve the calculated amount of this compound in a small volume of DMSO (10% of the final volume).
-
Add Tween 80 (10% of the final volume) and vortex thoroughly to mix.
-
Add sterile saline (80% of the final volume) dropwise while vortexing to prevent precipitation.
-
If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
-
The final injection volume should be 10 ml/kg body weight.
-
-
Animal Handling and Injection:
-
Weigh each mouse to determine the exact injection volume.
-
Restrain the mouse by scruffing the neck and back skin to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 30-45° angle, being careful to avoid the midline and internal organs.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its home cage.
-
-
Timing of Behavioral Testing:
-
The optimal time to assess the peak analgesic effect of this compound after i.p. administration should be determined empirically through a time-course study (e.g., testing at 15, 30, 60, and 120 minutes post-injection).
-
Based on general pharmacokinetic principles for i.p. administration, a pre-treatment time of 30 minutes is a reasonable starting point for behavioral testing.[7]
-
Protocol 2: Hot Plate Test for Thermal Nociception
Objective: To assess the effect of this compound on the response to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature and a clear plexiglass cylinder.
-
Timer
-
Mice treated with vehicle or this compound.
Procedure:
-
Apparatus Setup:
-
Set the hot plate temperature to 55 ± 0.5 °C.
-
Clean the hot plate surface and the plexiglass cylinder before each trial.
-
-
Acclimation:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
-
Testing:
-
Administer vehicle or this compound according to Protocol 1.
-
At the designated time post-administration (e.g., 30 minutes), place a mouse on the hot plate and immediately start the timer.
-
Observe the mouse for nociceptive behaviors, such as licking or flicking of the hind paws, or jumping.
-
Stop the timer as soon as a nociceptive response is observed and record the latency.
-
Immediately remove the mouse from the hot plate to prevent tissue damage.
-
A cut-off time of 30-60 seconds should be established to avoid injury to animals that do not respond.
-
-
Data Analysis:
-
Compare the latency to response between the vehicle- and this compound-treated groups. An increase in latency indicates an analgesic effect.
-
Protocol 3: Formalin Test for Inflammatory Pain
Objective: To evaluate the effect of this compound on both acute nociceptive and persistent inflammatory pain.
Materials:
-
5% Formalin solution in saline
-
27-30 gauge syringes
-
Observation chambers with mirrors for clear viewing of the paws
-
Timer
-
Mice treated with vehicle or this compound
Procedure:
-
Acclimation:
-
Place the mice individually in the observation chambers for at least 30 minutes to acclimate.
-
-
Drug Administration:
-
Administer vehicle or this compound according to Protocol 1.
-
-
Formalin Injection:
-
At the designated time post-drug administration (e.g., 30 minutes), briefly restrain the mouse and inject 20 µl of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
-
Observation:
-
Immediately return the mouse to the observation chamber and start the timer.
-
Record the total time the mouse spends licking or biting the injected paw during two distinct phases:
-
Phase 1 (Acute Phase): 0-5 minutes post-formalin injection.
-
Phase 2 (Inflammatory Phase): 15-30 minutes post-formalin injection.
-
-
-
Data Analysis:
-
Compare the total licking/biting time in each phase between the vehicle- and this compound-treated groups. A reduction in licking/biting time indicates an antinociceptive effect.
-
Protocol 4: Von Frey Test for Mechanical Allodynia
Objective: To determine the effect of this compound on the mechanical withdrawal threshold.
Materials:
-
Von Frey filaments of calibrated stiffness
-
Elevated wire mesh platform with clear plexiglass enclosures
-
Mice treated with vehicle or this compound
Procedure:
-
Acclimation:
-
Place the mice in the individual enclosures on the wire mesh platform for at least 30-60 minutes to acclimate to the testing environment.
-
-
Drug Administration:
-
Administer vehicle or this compound according to Protocol 1.
-
-
Testing:
-
At the designated time post-administration (e.g., 30 minutes), apply the von Frey filaments to the plantar surface of the hind paw from underneath the mesh.
-
Begin with a filament near the expected threshold and apply it with enough force to cause it to bend slightly for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% withdrawal threshold. If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
Continue this pattern until a series of responses and non-responses is obtained to calculate the threshold.
-
-
Data Analysis:
-
Calculate the 50% paw withdrawal threshold for each mouse.
-
Compare the withdrawal thresholds between the vehicle- and this compound-treated groups. An increase in the withdrawal threshold indicates an anti-allodynic effect.
-
Conclusion
This compound demonstrates significant analgesic and anti-inflammatory properties in rodent models of pain, primarily through the modulation of the endocannabinoid system. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound. Future studies should aim to establish a more detailed pharmacokinetic and pharmacodynamic profile of this compound, including the determination of ED50 values in various nociceptive models and a thorough investigation of its interaction with the TRPV1 channel. Such research will be crucial for the continued development of this compound as a potential novel analgesic.
References
- 1. Time Course of Altered Sensitivity to Inhibitory and Excitatory Agonist Responses in the Longitudinal Muscle–Myenteric Plexus and Analgesia in the Guinea Pig after Chronic Morphine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent, soluble and orally active TRPV1 antagonists. Structure-activity relationships of a series of isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broad analgesic profile of buprenorphine in rodent models of acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabinoid Receptor type 1 and its role as an analgesic: An opioid alternative? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for the Laboratory Preparation of Guineesine Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guineesine is a naturally occurring alkamide found in various Piper species, including black pepper (Piper nigrum) and long pepper (Piper longum).[1] It has garnered significant scientific interest due to its biological activities, notably as an inhibitor of endocannabinoid reuptake, which leads to cannabimimetic effects.[1][2] this compound also exhibits potential as a monoamine oxidase inhibitor (MAOI).[1] The preparation of pure this compound standards is crucial for pharmacological studies, analytical method development, and quality control of natural product-based therapeutics.
These application notes provide detailed protocols for the laboratory-scale preparation of this compound standards through both isolation from natural sources and chemical synthesis. Additionally, a workflow for the analytical standardization of the prepared this compound is outlined.
Data Presentation: Comparison of Preparation Methods
| Parameter | Isolation from Piper nigrum | Chemical Synthesis (Okwute et al. method) |
| Starting Material | Dried fruits of Piper nigrum | 1,2-(Methylenedioxy)benzene |
| Typical Yield | Low, variable depending on source (e.g., 2.17 mg/100 g to 209.7 mg/100 g dry weight)[3] | Low overall yields have been reported[4] |
| Purity of Final Product | High purity achievable with chromatographic methods | High purity achievable with chromatographic purification |
| Key Advantages | Access to the natural isomeric form | Scalable, not dependent on natural source availability |
| Key Disadvantages | Low and variable yields, laborious extraction and purification[4] | Multi-step synthesis with potentially low overall yield[4] |
Experimental Protocols
Protocol 1: Isolation of this compound from Piper nigrum
This protocol describes a general procedure for the extraction and isolation of this compound from the dried fruits of Piper nigrum.
Materials and Reagents:
-
Dried, powdered fruits of Piper nigrum
-
Methanol, HPLC grade
-
Ethyl acetate, HPLC grade
-
Hexane, HPLC grade
-
Silica gel for column chromatography (70-230 mesh)
-
TLC plates (silica gel 60 F254)
-
Preparative HPLC system
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Extraction:
-
Macerate 100 g of finely powdered dried fruits of Piper nigrum in 500 mL of methanol for 48 hours at room temperature with occasional stirring.[4]
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
-
Fractionation:
-
Suspend the crude extract in 200 mL of water and partition successively with an equal volume of hexane and then ethyl acetate (3 x 200 mL each).
-
Separate the ethyl acetate fraction and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the ethyl acetate fraction, which is enriched with piperamides.
-
-
Chromatographic Purification:
-
Column Chromatography:
-
Pack a glass column with silica gel slurried in hexane.
-
Dissolve the ethyl acetate fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of hexane-ethyl acetate (starting from 95:5 to 80:20).
-
Collect fractions and monitor by TLC using a hexane-ethyl acetate (8:2) mobile phase. Visualize spots under UV light (254 nm).
-
Pool the fractions containing the compound with an Rf value corresponding to this compound.
-
Evaporate the solvent from the pooled fractions.
-
-
Preparative HPLC:
-
Further purify the enriched fraction using a preparative reverse-phase HPLC system.
-
A typical mobile phase would be a gradient of acetonitrile and water.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or 340 nm).
-
Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.
-
-
Protocol 2: Total Synthesis of this compound (Adapted from Okwute et al.)
This protocol outlines the key steps for the total synthesis of this compound.[4] This is a multi-step synthesis and requires expertise in organic synthesis.
Materials and Reagents:
-
1,2-(Methylenedioxy)benzene
-
Azelaic acid monomethyl ester chloride
-
Sodium borohydride (NaBH₄)
-
Thionyl chloride (SOCl₂)
-
Isobutylamine
-
Anhydrous solvents (e.g., THF, CH₂Cl₂)
-
Reagents for Wittig reaction
-
Standard laboratory glassware for organic synthesis
Synthetic Steps:
-
Acylation: Perform a Friedel-Crafts acylation of 1,2-(methylenedioxy)benzene with azelaic acid monomethyl ester chloride to yield the corresponding keto ester.[4]
-
Reduction: Reduce the ketone functionality of the resulting ester using sodium borohydride to the corresponding alcohol.[4]
-
Dehydration: Dehydrate the alcohol to form the styryl ester.[4]
-
Further Chain Elongation and Modification (if necessary): Depending on the specific synthetic strategy adapted from the general scheme, further steps to achieve the correct chain length and stereochemistry of the double bonds may be required, potentially involving reactions like the Wittig reaction.[4]
-
Hydrolysis: Hydrolyze the methyl ester to the corresponding carboxylic acid.
-
Amidation: React the carboxylic acid with isobutylamine in the presence of a coupling agent (or after conversion to the acid chloride with SOCl₂) to form the final product, this compound.[4]
-
Purification: Purify the final product by column chromatography or preparative TLC on silica gel.[4]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Signaling pathway of this compound.
Caption: Analytical workflow for standardization.
Analytical Standardization of this compound
To be used as a standard, the purity and identity of the prepared this compound must be rigorously confirmed.
1. Purity Assessment by HPLC:
-
Method: A reverse-phase HPLC method with UV detection is suitable for purity determination.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
Procedure: Dissolve a known amount of the prepared this compound in methanol. Inject onto the HPLC system. Purity is determined by the peak area percentage of the this compound peak relative to all other peaks in the chromatogram. A purity of ≥95% is generally required for a reference standard.
2. Structural Confirmation:
-
Mass Spectrometry (MS): Confirm the molecular weight of this compound (C₂₄H₃₃NO₃, Molar mass: 383.532 g·mol⁻¹).[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra should be acquired to confirm the chemical structure. The spectral data should be compared with published values for this compound.
-
3. Preparation and Storage of Standard Solutions:
-
Stock Solution: Prepare a stock solution of the standardized this compound in a suitable solvent such as DMSO or ethanol at a concentration of, for example, 10 mg/mL.
-
Storage: Store the solid standard and stock solutions at -20°C or -80°C to prevent degradation.[5] Aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] For cell-based experiments, the final concentration of DMSO should typically not exceed 0.1%.[5]
References
Troubleshooting & Optimization
Technical Support Center: Guineensine Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Guineensine from Piper species.
Troubleshooting Guide
This guide addresses common issues encountered during Guineensine extraction, offering potential causes and solutions to improve yield and purity.
| Issue / Question | Potential Causes | Recommended Solutions |
| Why is my Guineensine yield lower than expected? | 1. Incomplete Cell Lysis: The plant material may not be ground finely enough, preventing efficient solvent penetration. 2. Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for Guineensine. 3. Suboptimal Extraction Parameters: Extraction time, temperature, or solvent-to-solid ratio may be insufficient. 4. Degradation of Guineensine: The extraction temperature may be too high, or the extract may be exposed to light or air for extended periods. 5. Plant Material Variability: The concentration of Guineensine can vary significantly based on the plant's origin, cultivar, and harvesting time. | 1. Improve Grinding: Ensure the plant material is ground to a fine, consistent powder to maximize surface area. 2. Solvent Optimization: Guineensine is soluble in solvents like ethyl acetate, chloroform, and dichloromethane. Ethanol can also be used. Consider performing small-scale extractions with different solvents to determine the most effective one for your material. 3. Parameter Optimization: Systematically vary the extraction time, temperature, and solvent-to-solid ratio to find the optimal conditions. For instance, in Ultrasound-Assisted Extraction (UAE), experiment with different sonication durations and temperatures. 4. Control Extraction Conditions: Use the lowest effective temperature to prevent degradation. Protect the extract from light and store it under an inert atmosphere (e.g., nitrogen or argon) if possible. 5. Source High-Quality Material: If possible, obtain plant material from a reputable source with known Guineensine content. |
| Why is my extract showing low purity? | 1. Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other compounds alongside Guineensine. 2. Inadequate Filtration: The initial filtration step may not have removed all particulate matter. 3. Ineffective Purification: The chromatographic separation (e.g., column chromatography, HPLC) may not be optimized. | 1. Solvent Selectivity: Try a solvent with a different polarity to selectively extract Guineensine while leaving impurities behind. A multi-step extraction with solvents of increasing polarity can also be effective. 2. Improve Filtration: Use a finer filter paper or a multi-layered filtration setup. Centrifugation prior to filtration can also help remove fine particles. 3. Optimize Chromatography: Adjust the stationary phase, mobile phase composition, and gradient to improve the separation of Guineensine from other compounds. |
| How can I confirm the presence and quantify the yield of Guineensine? | 1. Lack of a Reference Standard: Without a pure Guineensine standard, it is difficult to confirm its presence and accurately quantify the yield. 2. Inappropriate Analytical Method: The chosen analytical technique may not be sensitive or specific enough for Guineensine. | 1. Obtain a Reference Standard: Purchase a certified Guineensine reference standard for comparison. 2. Use Appropriate Analytical Techniques: High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) is a reliable method for quantifying Guineensine. High-Performance Thin-Layer Chromatography (HPTLC) can also be used for quantification against a standard.[1][2] |
Frequently Asked Questions (FAQs)
1. What is the most effective method for extracting Guineensine?
Accelerated Solvent Extraction (ASE) has been reported to provide high yields of Guineensine.[3][4] One study using ASE with ethyl acetate on Piper nigrum from Costa Rica reported a yield of 209.7 mg/100 g of dry black pepper.[1][3][4][5] Other effective methods include Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), and Supercritical CO2 (SC-CO2) extraction. The "best" method often depends on the available equipment, scale of extraction, and desired purity of the final product.
2. Which solvent should I use for Guineensine extraction?
Guineensine is soluble in several organic solvents. Ethyl acetate, chloroform, and dichloromethane are commonly used with good results.[6] Ethanol is a less toxic alternative that can also be effective.[7][8][9] The choice of solvent can significantly impact the yield and purity of the extract, so optimization is recommended.
3. What are the typical yields of Guineensine from Piper nigrum?
Guineensine is present in relatively low amounts in most Piper species.[3][10] Reported yields can vary widely depending on the plant material and the extraction method used. For example, one study reported a yield of 2.17 mg/100 g of dry black pepper using chloroform extraction followed by chromatographic purification, while another study using ASE with ethyl acetate achieved a much higher yield of 209.7 mg/100 g.[1][5]
4. How can I improve the efficiency of my extraction?
To improve extraction efficiency, consider the following:
-
Particle Size Reduction: Grinding the plant material to a fine powder increases the surface area for solvent interaction.
-
Agitation: Constant stirring or shaking during maceration can enhance solvent penetration.
-
Temperature: Increasing the temperature can improve solubility and extraction kinetics, but be mindful of potential degradation of Guineensine at high temperatures.
-
Advanced Extraction Techniques: Methods like UAE and Microwave-Assisted Extraction (MAE) use energy to disrupt plant cells and accelerate the extraction process.[9][11][12][13][14][15]
5. How should I store my Guineensine extract?
To prevent degradation, Guineensine extracts should be stored in a cool, dark place in an airtight container. For long-term storage, refrigeration or freezing is recommended, and storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.
Data on Guineensine Extraction Yields
The following table summarizes reported yields of Guineensine using various extraction methods and solvents.
| Plant Material | Extraction Method | Solvent | Guineensine Yield | Reference |
| Piper nigrum | Accelerated Solvent Extraction (ASE) | Ethyl Acetate | 209.7 mg/100 g dry material | [1][3][4][5] |
| Piper nigrum | Chloroform Extraction & Column Chromatography | Chloroform | 12.2 mg crude (2.17 mg/100 g purified) | [1][5] |
| Piper nigrum | Methanolic Extraction & HPTLC analysis | Methanol | 51 mg/100 g dry material | [1][5] |
| Piper nigrum | Methanolic Extraction & HPLC analysis | Methanol | 48.9 mg/100 g dry material | [1][5] |
Experimental Protocols
Below are detailed methodologies for common Guineensine extraction techniques.
Soxhlet Extraction
This method is suitable for continuous extraction and is efficient in using solvent.
Materials and Equipment:
-
Ground Piper nigrum powder
-
Soxhlet apparatus (round-bottom flask, extraction chamber, condenser)
-
Heating mantle
-
Cellulose extraction thimble
-
Dichloromethane (or ethanol)
-
Rotary evaporator
Protocol:
-
Accurately weigh a desired amount of finely ground Piper nigrum powder (e.g., 20-30 g).
-
Place the powder into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extraction chamber.
-
Fill the round-bottom flask to approximately two-thirds of its volume with the chosen solvent (e.g., dichloromethane).
-
Assemble the Soxhlet apparatus and connect the condenser to a water source.
-
Heat the solvent in the round-bottom flask using the heating mantle to a gentle boil.
-
Allow the extraction to proceed for at least 4-6 hours. The solvent will cycle through the apparatus, continuously extracting the compounds from the plant material.
-
After extraction, turn off the heat and allow the apparatus to cool.
-
Carefully dismantle the apparatus and remove the thimble.
-
Concentrate the extract by removing the solvent using a rotary evaporator.
-
The resulting crude extract can be further purified using chromatographic techniques.
Ultrasound-Assisted Extraction (UAE)
This method uses ultrasonic waves to accelerate the extraction process.
Materials and Equipment:
-
Ground Piper nigrum powder
-
Ultrasonic bath or probe sonicator
-
Beaker or Erlenmeyer flask
-
Ethanol (or ethyl acetate)
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Protocol:
-
Weigh a specific amount of ground Piper nigrum powder (e.g., 10 g) and place it in a beaker or flask.
-
Add the extraction solvent (e.g., ethanol) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
-
Place the vessel in an ultrasonic bath or insert the probe of a sonicator into the mixture.
-
Apply ultrasound at a specific frequency (e.g., 20-40 kHz) for a defined period (e.g., 15-30 minutes).[13][16]
-
Monitor the temperature of the mixture and use a cooling bath if necessary to prevent overheating and degradation of Guineensine.
-
After sonication, separate the extract from the solid plant material by filtration.
-
Wash the solid residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator to obtain the crude extract.
Visualizations
Guineensine's Effect on the Endocannabinoid Signaling Pathway
Caption: Guineensine inhibits the reuptake of endocannabinoids into the postsynaptic neuron.
General Workflow for Guineensine Extraction and Isolation
Caption: From raw plant material to pure, analyzed Guineensine.
References
- 1. Accelerated Solvent Extraction of Antioxidant Compounds from Gardeniae Fructus and Its Acetylcholinesterase Inhibitory and PC12 Cell Protective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of supercritical-CO2 extraction and pharmacokinetics in SD rats of alkaloids form Sophora moorcroftiana seed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagram of endocannabinoid biosynthesis and mode of action of the endocannabinoid system within a neuron [pfocr.wikipathways.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jurnal.penerbitdaarulhuda.my.id [jurnal.penerbitdaarulhuda.my.id]
- 8. An Endocannabinoid Uptake Inhibitor from Black Pepper Exerts Pronounced Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kefri.org [kefri.org]
- 10. researchgate.net [researchgate.net]
- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 12. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ultrasound-Assisted Extraction of Bioactive Compounds from Broccoli By-Products [mdpi.com]
- 15. journal-hfb.usab-tm.ro [journal-hfb.usab-tm.ro]
- 16. Ultrasonic-assisted extraction to enhance the recovery of bioactive phenolic compounds from Commiphora gileadensis leaves - PMC [pmc.ncbi.nlm.nih.gov]
Guineesine Technical Support Center: Overcoming In Vitro Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Guineesine in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a natural compound isolated from species like long pepper (Piper longum) and black pepper (Piper nigrum).[1] It is a lipophilic, or fat-soluble, molecule, which inherently leads to poor solubility in aqueous solutions like cell culture media.[2][3] This can cause the compound to precipitate out of solution, leading to inaccurate concentrations and unreliable experimental results.
Q2: What is the primary mechanism of action for this compound?
A2: this compound's primary known mechanism is the inhibition of the cellular reuptake of endogenous cannabinoids, specifically anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[1] This leads to an increase in the levels of these neurotransmitters, enhancing their activity at cannabinoid receptors like CB1.[1][4] It has also been identified as a monoamine oxidase inhibitor (MAOI) in vitro.[1]
Q3: What is the most common solvent for preparing this compound stock solutions?
A3: For lipophilic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing concentrated stock solutions for in vitro experiments.[5][6]
Q4: What is the maximum recommended concentration of DMSO in a cell culture experiment?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[7][8] While some cell lines may tolerate up to 1%, concentrations above this are often toxic.[9][10] It is critical to perform a vehicle control experiment (using the same DMSO concentration without this compound) to assess the solvent's effect on your specific cell line.[7]
Troubleshooting Guide: Solubility Issues
Q5: My this compound precipitates immediately after I add it to my aqueous cell culture medium. What should I do?
A5: This is a common issue with poorly soluble compounds. Here are several steps to troubleshoot this problem:
-
Check Final DMSO Concentration : Ensure the final DMSO concentration in your medium does not exceed recommended limits (ideally ≤0.1%).[8] A high concentration of the compound from a DMSO stock can cause it to crash out when diluted into an aqueous buffer.
-
Lower the Working Concentration : The precipitation may be due to the working concentration of this compound exceeding its maximum solubility in the final medium. Try performing a dose-response experiment starting with a much lower concentration.
-
Modify the Dilution Method : Instead of adding the DMSO stock directly to the full volume of medium, try a serial dilution or add the stock to a small volume of medium first, vortexing gently, and then adding it to the remaining volume.
-
Use a Solubility Enhancer : Consider using a pharmaceutical-grade solubilizing agent, such as a cyclodextrin, to form an inclusion complex and improve aqueous solubility.[11][12]
Visualization: Troubleshooting Precipitation
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Guineesine Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Guineesine in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a lipophilic compound, meaning it is fat-soluble.[1] It is practically insoluble in water but shows good solubility in non-polar organic solvents.[2] For experimental purposes, it is recommended to use solvents such as ethanol, DMSO, or a mixture of ethanol and water.
Q2: I am observing precipitate formation when preparing my this compound stock solution. What should I do?
A2: Precipitate formation is a common issue when working with sparingly soluble compounds like this compound, especially in aqueous-based solutions. Here are a few troubleshooting steps:
-
Increase the proportion of organic solvent: If you are using a solvent mixture (e.g., ethanol/water), try increasing the percentage of the organic solvent. A 50% ethanol solution has been shown to be effective for dissolving similar compounds.[3]
-
Gentle warming: Gently warm the solution to 37°C to aid in dissolution. However, be cautious as excessive heat may degrade the compound.
-
Sonication: Use a sonicator bath to help break down any precipitate and enhance solubility.
-
Use a different solvent: Consider using a stronger organic solvent like DMSO for your stock solution. Remember to check the compatibility of DMSO with your specific experimental setup, as it can have biological effects.
Q3: How should I store my this compound stock solutions to ensure stability?
A3: For optimal stability, it is recommended to store this compound stock solutions at -20°C or -80°C in airtight containers to minimize solvent evaporation and exposure to air and light. For short-term storage (a few days), refrigeration at 4°C may be acceptable, but long-term storage at low temperatures is preferable.
Q4: Are there any known incompatibilities of this compound with common solvents?
A4: While specific data for this compound is limited, related compounds like capsaicinoids are known to be unstable in polar, protic solvents such as pure water and alcohols, where they can undergo decomposition.[4] Therefore, it is advisable to avoid prolonged storage in such solvents, especially at room temperature. Non-polar solvents are generally preferred for long-term stability.[4]
Q5: My experimental results are inconsistent. Could this be related to this compound stability?
A5: Inconsistent results can indeed be a sign of compound degradation. To troubleshoot this:
-
Prepare fresh solutions: Always prepare fresh working solutions from a frozen stock on the day of the experiment.
-
Perform a stability check: If you suspect degradation, you can perform a simple stability check by comparing the biological activity or analytical profile (e.g., using HPLC) of a freshly prepared solution with an older one.
-
Control for solvent effects: Ensure that the solvent concentration in your final experimental setup is consistent across all samples and does not exceed a level that could cause artifacts.
Troubleshooting Guide: Solvent Selection for this compound
This guide provides a summary of recommended solvents and their suitability for different applications.
| Solvent | Suitability for Stock Solutions | Suitability for Cell-Based Assays | Notes |
| DMSO | Excellent | Good (at low final concentrations) | Prepare high-concentration stock solutions and dilute to a final concentration of <0.1% in cell culture media to avoid toxicity. |
| Ethanol | Good | Good (at low final concentrations) | Can be used for stock solutions. Dilute significantly for cell-based assays to avoid cellular stress. |
| Methanol | Fair | Not Recommended | May cause degradation over time. Not ideal for biological assays due to potential toxicity. |
| Water | Poor | N/A | This compound is practically insoluble in water.[2] |
| 50% Ethanol/Water | Good | Fair (at low final concentrations) | A good compromise for solubility and compatibility with some aqueous systems.[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO or 100% ethanol) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C or sonicate for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in airtight cryovials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: General Stability Testing of this compound in a Selected Solvent
This protocol provides a framework for assessing the stability of this compound over time.[5][6][7]
-
Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Initial Analysis (Time 0): Immediately after preparation, analyze the solution using a suitable analytical method (e.g., HPLC-UV) to determine the initial concentration and purity of this compound. This will serve as your baseline.
-
Storage Conditions: Divide the remaining solution into several aliquots and store them under different conditions you wish to test (e.g., -20°C, 4°C, room temperature, exposure to light).
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition and re-analyze it using the same analytical method as in step 2.
-
Data Evaluation: Compare the concentration and purity of this compound at each time point to the initial (Time 0) measurement. Calculate the percentage of degradation. A compound is generally considered stable if the degradation is less than 10%.
Visualizations
Signaling Pathway of this compound
This compound inhibits the cellular reuptake of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[8] This leads to an accumulation of these endocannabinoids in the synaptic cleft, enhancing their signaling through cannabinoid receptors (CB1 and CB2).
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Showing Compound Guineensine (FDB006627) - FooDB [foodb.ca]
- 3. [Research on stability of melittin in different solvent systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of HPLC Parameters for Guineensine Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC analysis of Guineensine.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for Guineensine?
A good starting point for developing an HPLC method for Guineensine and other piper amides is to use a reversed-phase C18 column with a gradient elution of acetonitrile and water.[1][2] Detection is typically performed using a UV detector, as Guineensine has a chromophore that absorbs in the UV range.
Q2: How should I prepare my sample for Guineensine analysis?
Sample preparation for Guineensine analysis typically involves extraction from a plant matrix, most commonly from the fruits of Piper species.[3] A common method is Soxhlet extraction or maceration with solvents like methanol, ethanol, or chloroform.[3][4] The resulting extract is then filtered and may require further cleanup or dilution before injection into the HPLC system. It is crucial to ensure the final sample is free of particulate matter to prevent column clogging.
Q3: My Guineensine peak is tailing. What could be the cause?
Peak tailing for amide compounds like Guineensine can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase pH. Ensure the mobile phase pH is appropriate for the analyte and consider using a mobile phase modifier. Also, try injecting a smaller sample volume to see if the peak shape improves.
Q4: I am observing poor resolution between Guineensine and other components in my sample. How can I improve it?
To improve resolution, you can optimize the mobile phase gradient, change the mobile phase composition, or adjust the flow rate.[5] A shallower gradient can often improve the separation of closely eluting peaks. Additionally, ensuring your column is in good condition and not degraded is essential for good resolution.
Q5: What is the stability of Guineensine in solution?
While specific stability data for Guineensine is limited, related piper amides like piperine have been shown to be susceptible to degradation under acidic conditions and high temperatures.[6] It is advisable to prepare fresh solutions and store them in a cool, dark place. If long-term storage is necessary, conducting a stability study under your specific storage conditions is recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of Guineensine.
| Issue | Possible Cause | Recommended Solution |
| No peaks or very small peaks | - Injection issue (e.g., air bubble in syringe, incorrect injection volume) - Detector issue (e.g., lamp off, incorrect wavelength) - Sample degradation | - Check Injection: Purge the injector and ensure the correct volume is being drawn. - Verify Detector Settings: Confirm the detector lamp is on and set to the appropriate wavelength for Guineensine. - Prepare Fresh Sample: If degradation is suspected, prepare a fresh sample and standard solution. |
| Broad peaks | - Column contamination or degradation - High dead volume in the system - Inappropriate mobile phase flow rate | - Clean/Replace Column: Flush the column with a strong solvent or replace it if necessary. - Minimize Dead Volume: Check all fittings and tubing for proper connections. - Optimize Flow Rate: Adjust the flow rate to find the optimal balance between analysis time and peak sharpness. |
| Baseline noise or drift | - Air bubbles in the mobile phase or detector - Contaminated mobile phase or column - Detector lamp aging | - Degas Mobile Phase: Ensure the mobile phase is properly degassed. - Use High-Purity Solvents: Prepare fresh mobile phase with HPLC-grade solvents. - Replace Lamp: If the lamp has been in use for an extended period, consider replacing it. |
| Inconsistent retention times | - Fluctuation in pump flow rate - Changes in mobile phase composition - Temperature variations | - Check Pump Performance: Ensure the pump is delivering a consistent flow rate. - Prepare Fresh Mobile Phase: Inconsistent mobile phase preparation can lead to shifts in retention time. - Use a Column Oven: Maintain a constant column temperature to ensure reproducibility. |
Experimental Protocols
Sample Preparation: Extraction of Guineensine from Piper species
-
Grinding: Grind the dried fruits of the Piper species into a fine powder.
-
Extraction: Accurately weigh a portion of the powdered material and transfer it to a flask. Add a suitable solvent (e.g., methanol, ethanol) and perform extraction using a method like maceration or Soxhlet extraction.[3][4] For maceration, allow the mixture to stand for a specified period (e.g., 24-48 hours) with occasional shaking.
-
Filtration: Filter the extract through a suitable filter paper to remove solid plant material.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a concentrated extract.
-
Reconstitution and Final Filtration: Reconstitute the dried extract in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration. Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
HPLC Method for Guineensine Analysis
The following is a general HPLC method that can be used as a starting point and optimized for your specific application.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water B: Acetonitrile A gradient elution is often used. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection | UV Detector |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25°C) |
Quantitative Data Summary
The following tables provide an example of quantitative data that may be obtained during the analysis of Guineensine.
Table 1: Example HPLC Method Parameters for Piper Amide Analysis
| Parameter | Value |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 340 nm |
| Injection Volume | 20 µL |
| Run Time | 10 min |
This table is based on a method developed for Piperine, a related piper amide, and can be adapted for Guineensine analysis.[7]
Table 2: Representative Validation Parameters for a Guineensine HPLC Method
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: These are representative values and should be determined experimentally for your specific method.
Visualizations
Caption: Experimental workflow for the HPLC analysis of Guineensine.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. Analysis of Piperaceae germplasm by HPLC and LCMS: a method for isolating and identifying unsaturated amides from Piper spp extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Guineensine: Isolation, Synthesis, and Biological Activity [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. florajournal.com [florajournal.com]
Technical Support Center: Enhancing the Efficiency of Guineesine Isolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the isolation of Guineesine from crude extracts. The following sections offer detailed troubleshooting guides, frequently asked questions, experimental protocols, and comparative data to address common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound from Piper species? A1: The choice of solvent significantly impacts extraction efficiency. This compound has been successfully extracted using a range of solvents with varying polarities. Non-polar solvents like petroleum ether and n-hexane are effective, as are more polar solvents such as methanol, chloroform, and ethyl acetate.[1] Accelerated Solvent Extraction (ASE) using ethyl acetate has been reported to produce high yields.[1] The optimal solvent may depend on the specific plant matrix and the presence of other compounds.
Q2: What are the primary causes of low this compound yield during isolation? A2: Low yields are a common challenge in this compound isolation.[1] Key factors include inefficient initial extraction, degradation of the target molecule, and losses during chromatographic purification steps. This compound, like other similar natural products, may be sensitive to factors like temperature, light, and pH, which can lead to degradation.[2][3]
Q3: Which chromatographic techniques are most suitable for purifying this compound? A3: A multi-step chromatographic approach is typically required. The most common workflow involves initial fractionation using open column chromatography with silica gel.[1] For final purification and to obtain high-purity this compound, preparative and semi-preparative High-Performance Liquid Chromatography (HPLC) are frequently employed.[1] Size-exclusion chromatography using materials like Sephadex can also be used for purification.[1]
Q4: How can I prevent the degradation of this compound during the isolation process? A4: To minimize degradation, it is crucial to handle extracts and purified fractions with care. Common strategies include working in low-light conditions to prevent photodegradation, avoiding high temperatures by using reduced pressure for solvent evaporation, and maintaining a neutral pH where possible.[2] The stability of the compound in various solvents and pH conditions should be considered throughout the process.[4]
Q5: What analytical methods are used to identify and quantify isolated this compound? A5: The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for structural elucidation.[1] For quantification, HPLC is a standard and reliable method.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the identification of components in the extract.[7][8]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the isolation of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield in Crude Extract | Inefficient Extraction: The solvent may not be optimal for your plant material, or the extraction time/temperature is insufficient. | Optimize extraction parameters such as solvent polarity, temperature, and duration.[9][10][11] Consider using advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[12][13][14] Ensure the plant material is finely powdered to maximize surface area contact with the solvent.[10] |
| Compound Degradation: this compound may have degraded due to exposure to heat, light, or extreme pH during extraction. | Use moderate extraction temperatures and evaporate solvents under reduced pressure. Protect the extract from direct light.[2][3] | |
| Significant Product Loss During Chromatography | Irreversible Adsorption: The compound may be binding too strongly to the stationary phase (e.g., silica gel). | Try a different stationary phase or modify the solvent system. Adding a small amount of a competitive binder (like a few drops of methanol in a non-polar solvent system) can sometimes help. |
| Co-elution with Impurities: The chosen solvent system may not be providing adequate separation from other compounds. | Perform a gradient elution instead of isocratic. If using normal-phase chromatography, consider subsequent purification with a reverse-phase HPLC system to separate compounds with similar polarities.[12] | |
| Impure Final Product | Presence of Structurally Similar Compounds: Other alkaloids, such as piperine, are often co-extracted and can be difficult to separate from this compound.[15] | Employ high-resolution techniques like preparative HPLC with an optimized gradient and solvent system.[1] Multiple chromatographic steps using different separation principles (e.g., adsorption followed by size exclusion) may be necessary.[1] |
| Column Overloading: Applying too much crude extract to the chromatography column leads to poor separation. | Reduce the amount of sample loaded onto the column relative to the amount of stationary phase. Perform multiple smaller runs if necessary. | |
| Streaking or Tailing of Spots/Peaks on TLC or HPLC | Poor Solubility: The sample may not be fully dissolved in the mobile phase or injection solvent. | Ensure the sample is completely dissolved before loading/injection. If solubility is an issue, consider a stronger, compatible solvent for the initial dissolution. |
| Interaction with Stationary Phase: Acidic or basic functional groups in this compound might interact with active sites on the silica gel. | Add a modifier to the mobile phase. For example, a small amount of acetic acid or triethylamine can often improve peak shape in HPLC. |
Quantitative Data Summary
The yield of this compound is highly dependent on the source material and the isolation method used. The following table summarizes reported data to provide a benchmark for researchers.
Table 1: Comparison of this compound Isolation Methods and Yields
| Plant Source | Extraction Method | Solvent(s) | Purification Method | Yield | Reference |
| Piper nigrum (Black Pepper) | Stirring | Acetone | Silica Gel Column, TLC | 12.8% of extract | [1] |
| Piper nigrum | Accelerated Solvent Extraction (ASE) | Ethyl Acetate | Preparative & Semi-preparative HPLC | 209.7 mg / 100 g dry sample | [1] |
| Piper nigrum | Maceration | Chloroform | Preparative HPLC, Sephadex Column | 11.7 mg (pure) from 341.5 mg crude extract | [1] |
| Piper guineense | Soxhlet Extraction | Petroleum Ether, Chloroform, Methanol | Not specified | Not quantified | [1] |
| Piper spp. | Ultrasound Water Bath | n-Hexane | Preparative Chromatography | 2.1 mg | [1] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature.[1][16] Researchers should optimize these protocols based on their specific starting material and available equipment.
Protocol 1: Solvent Extraction of this compound
-
Preparation: Air-dry the fruits or leaves of the Piper species and grind them into a fine powder.[7][17]
-
Extraction:
-
Maceration: Submerge the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or n-hexane) at a 1:10 solid-to-solvent ratio (w/v).[17] Allow the mixture to stand for 24-72 hours with occasional agitation.
-
Soxhlet Extraction: Place the powdered material in a thimble and extract continuously with a solvent like petroleum ether or chloroform for several hours until the extracting solvent runs clear.[1][7]
-
-
Filtration: Filter the mixture through an appropriate filter paper to separate the plant debris from the liquid extract.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40-50°C to obtain the crude extract.
-
Storage: Store the crude extract in a sealed, light-protected vial at 4°C or lower to prevent degradation.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a glass column with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent (e.g., n-hexane) to create a slurry and pack the column uniformly.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane). Gradually increase the solvent polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform) in a stepwise or linear gradient.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Combine the fractions that show a pure spot corresponding to a this compound standard.
-
Concentration: Evaporate the solvent from the combined pure fractions to yield a semi-purified this compound extract.
Visualizations
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for this compound isolation and a decision-making process for troubleshooting low yields.
Caption: General experimental workflow for the isolation and purification of this compound.
Caption: A decision tree for troubleshooting common causes of low this compound yield.
References
- 1. Guineensine: Isolation, Synthesis, and Biological Activity [mdpi.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative quantitative analysis of artemisinin by chromatography and qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abjournals.org [abjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. jppres.com [jppres.com]
- 11. mdpi.com [mdpi.com]
- 12. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 13. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 14. Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Phytochemical Investigation and Isolation of Chemical Constituents From the Root Extract of Syzygium guineense in South Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijaar.org [ijaar.org]
Technical Support Center: Refining Guineesine Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Guineesine dosage for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a novel inhibitor of the cellular uptake of endocannabinoids, such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[1][2] This inhibition leads to an increase in the levels of endocannabinoids in the synaptic cleft, which can then activate cannabinoid receptors, primarily CB1, producing cannabimimetic effects.[1][3] It is important to note that this compound does not directly bind to CB1 or CB2 receptors.[3][4] Additionally, it exhibits a polypharmacological profile, interacting with other central nervous system targets including the dopamine transporter (DAT), sigma receptors, and serotonin receptors 5-HT2A and 5-HT2B.[2][5]
Q2: What are the typical effective dose ranges for this compound in mice?
A2: The effective intraperitoneal (i.p.) dose of this compound in mice typically ranges from 2.5 mg/kg to 10 mg/kg, depending on the desired effect. For anti-inflammatory and analgesic effects, doses as low as 2.5 mg/kg have shown significant efficacy.[5][6] For inducing the full "tetrad" of cannabimimetic effects (hypothermia, catalepsy, hypolocomotion, and analgesia), a dose of 5 mg/kg is commonly used.[3]
Q3: Is there any information on the toxicity of this compound?
A3: Studies on pure this compound are limited. However, research on extracts of Piper guineense can provide some insight. A crude ethanol extract of Piper guineense leaves was found to be safe in mice at doses up to 2000 mg/kg.[7] Conversely, a study on an aqueous seed extract in rats indicated that while moderate doses are likely safe, high doses (100 mg/kg) administered over 21 days could potentially lead to kidney toxicity.[8] A 90-day study on a black pepper extract established a No-Observed-Adverse-Effect Level (NOAEL) of 700 mg/kg/day in rats.[9] It is crucial to conduct dose-response and toxicity studies for your specific experimental setup.
Q4: How should I prepare this compound for in vivo administration?
A4: The method of preparation will depend on the route of administration. For intraperitoneal (i.p.) injection, this compound can be dissolved in a vehicle such as a mixture of ethanol, Tween 80, and saline. It is essential to ensure the compound is fully dissolved and to administer a consistent volume to all animals. A pilot study to determine the optimal vehicle and solubility is recommended.
Q5: What is the observed onset and duration of action for this compound?
A5: The onset of action for this compound administered intraperitoneally is relatively rapid, with effects typically observed within 30 to 60 minutes.[5][10] The duration of action can vary depending on the dose and the specific effect being measured, but significant effects have been reported for up to 3 hours post-administration.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no observable effects at expected doses. | 1. Poor solubility or precipitation of this compound: The compound may not be fully dissolved in the vehicle. 2. Incorrect dosage calculation: Errors in calculating the required amount of this compound. 3. Animal strain or species differences: Different rodent strains or species can have varied responses. 4. Degradation of the compound: Improper storage may lead to loss of activity. | 1. Optimize the vehicle composition. Consider using a different solvent system or sonication to aid dissolution. Visually inspect the solution for any precipitate before injection. 2. Double-check all calculations for dose preparation. 3. Review the literature for studies using the same animal model. If none are available, a pilot dose-response study is necessary. 4. Store this compound according to the manufacturer's instructions, typically in a cool, dark, and dry place. |
| Signs of toxicity (e.g., excessive sedation, lethargy, rough coat). | 1. Dose is too high: The administered dose may be approaching the toxic range for the specific animal model. 2. Rapid absorption and high peak plasma concentration: The route of administration may lead to a rapid spike in concentration. | 1. Reduce the dose and perform a dose-escalation study to find the optimal therapeutic window. 2. Consider a different route of administration that allows for slower absorption, such as oral gavage, if appropriate for the experimental design. |
| Biphasic dose-response observed (stronger effect at lower doses). | Polypharmacology of this compound: this compound interacts with multiple targets. At different concentrations, it may engage different receptors or pathways, leading to a non-linear dose-response.[5] | This is a known characteristic of this compound.[5][6] Carefully map the dose-response curve with multiple dose points to identify the optimal concentration for the desired effect. |
Quantitative Data Summary
| Parameter | Animal Model | Dosage | Route | Effect | Reference |
| Anti-inflammatory (Inflammatory Pain) | Mouse | 2.5 mg/kg | i.p. | 95.6% inhibition | [5] |
| Anti-inflammatory (Edema) | Mouse | 5 mg/kg | i.p. | 50.0% inhibition | [5] |
| Analgesic (Acute Pain) | Mouse | 5.0 mg/kg | i.p. | 66.1% inhibition | [5] |
| Cannabimimetic Effects (Full Tetrad) | BALB/c Mouse | 5 mg/kg | i.p. | Induction of hypothermia, catalepsy, reduced locomotion, and analgesia | [1][3] |
| NOAEL (Black Pepper Extract) | Rat | 700 mg/kg/day | Oral (diet) | No observed adverse effects in a 90-day study | [9] |
| Acute Toxicity (Crude P. guineense Leaf Extract) | Mouse | up to 2000 mg/kg | i.p. | Safe, with transient loss of appetite and weakness | [7] |
| Sub-chronic Toxicity (P. guineense Seed Extract) | Rat | 100 mg/kg/day (21 days) | Oral gavage | Potential for kidney toxicity | [8] |
Experimental Protocols
In Vivo Anti-inflammatory and Analgesic Activity Assessment in Mice
1. Animal Model: Male BALB/c mice (8-10 weeks old).
2. This compound Preparation:
-
Dissolve this compound in a vehicle of 5% ethanol, 5% Tween 80, and 90% saline to the desired concentration (e.g., 0.25, 0.5, or 1.0 mg/mL for doses of 2.5, 5.0, and 10 mg/kg respectively, assuming a 10 mL/kg injection volume).
-
Prepare fresh on the day of the experiment.
-
Vortex and sonicate briefly to ensure complete dissolution.
3. Experimental Groups:
-
Group 1 (Vehicle Control): Administer the vehicle solution i.p.
-
Group 2 (this compound Low Dose): Administer 2.5 mg/kg this compound i.p.
-
Group 3 (this compound High Dose): Administer 5.0 mg/kg this compound i.p.
-
Group 4 (Positive Control): Administer a standard anti-inflammatory drug (e.g., indomethacin 10 mg/kg, i.p.).
4. Procedure:
-
Carrageenan-Induced Paw Edema (Anti-inflammatory):
-
Thirty minutes after drug/vehicle administration, inject 20 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
The percentage of edema inhibition is calculated using the formula: ((Vc - Vt) / Vc) * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
-
Hot Plate Test (Analgesia):
-
Place the mouse on a hot plate maintained at 55 ± 0.5 °C.
-
Record the latency to the first sign of nociception (e.g., licking of the hind paws, jumping).
-
A cut-off time of 30 seconds is set to prevent tissue damage.
-
Test at 30, 60, and 90 minutes post-drug/vehicle administration.
-
5. Data Analysis:
-
Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare between groups. A p-value of < 0.05 is considered statistically significant.
Visualizations
Caption: this compound's mechanism of action.
Caption: Typical in vivo experimental workflow.
References
- 1. Guineensine is a novel inhibitor of endocannabinoid uptake showing cannabimimetic behavioral effects in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. In Vivo Antiplasmodial and Analgesic Effect of Crude Ethanol Extract of Piper guineense Leaf Extract in Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Continuous Intake of High Doses of Piper guineense (Ashanti pepper) Aqueous Seed Extract Impairs Renal Function in Wistar Rats – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Assessment of safety through mutagenicity and subchronic toxicity studies with black pepper extract preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Addressing variability in Guineesine experimental results
Welcome to the technical support center for Guineesine-related research. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during in vitro and in vivo experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer format to directly address specific issues you may encounter.
Solubility and Stability
Question: My this compound precipitated out of solution when I added it to my cell culture media. How can I improve its solubility?
Answer: this compound, like many N-alkylamides, is a lipophilic compound with low aqueous solubility. Precipitation is a common issue that can lead to significant variability in experimental results. Here are some troubleshooting steps:
-
Solvent Selection: this compound is typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) to create a stock solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, generally not exceeding 0.5%, as higher concentrations can be cytotoxic to many cell lines. For sensitive or primary cell lines, it is advisable to keep the final DMSO concentration at or below 0.1%.
-
Preparation of Working Solutions:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
For your experiment, perform serial dilutions of the stock solution in DMSO first.
-
Then, dilute the DMSO-diluted this compound into your aqueous buffer or cell culture medium with vigorous mixing. Adding the DMSO stock directly to the aqueous solution can cause the compound to precipitate.
-
-
Use of Serum: If your cell culture medium contains fetal bovine serum (FBS), the proteins in the serum can help to bind and solubilize lipophilic compounds like this compound. Adding the this compound-DMSO solution to a medium containing serum may improve its solubility.
-
Sonication: Gentle sonication of the final diluted solution can sometimes help to re-dissolve small precipitates. However, be cautious as this can also degrade the compound or other components in the media.
Question: I am concerned about the stability of this compound during my experiments. What are the optimal storage and handling conditions?
Answer: The stability of this compound can be influenced by temperature, pH, and light exposure. While specific stability data for this compound is limited, information from related N-alkylamides and similar compounds suggests the following best practices:
-
Storage of Stock Solutions: Store DMSO stock solutions of this compound at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in aluminum foil.
-
pH Considerations: The stability of similar compounds can be pH-dependent. It is advisable to prepare fresh dilutions in your experimental buffer or medium just before use. Avoid storing this compound in highly acidic or alkaline aqueous solutions for extended periods.
-
Temperature During Experiments: For cell-based assays, experiments are typically conducted at 37°C. Be aware that prolonged incubation at this temperature in an aqueous environment could potentially lead to some degradation. It is therefore recommended to minimize the pre-incubation time of this compound in the media before adding it to the cells.
In Vitro Experiment Variability
Question: I am seeing significant well-to-well variability in my cell viability/anti-inflammatory assay results with this compound. What could be the cause?
Answer: Variability in in vitro assays is a common challenge. Here are several potential sources and troubleshooting tips:
-
Inconsistent Compound Concentration: As discussed above, poor solubility and precipitation of this compound can lead to inconsistent concentrations across your assay plate. Visually inspect your plate for any signs of precipitation.
-
Cell Seeding Density: Ensure that cells are evenly seeded across the plate. Inconsistent cell numbers will lead to variability in the final readout. Use a well-mixed cell suspension and be consistent with your pipetting technique.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the media components and your test compound, leading to altered cell growth and responses. To mitigate this, you can avoid using the outer wells for experimental conditions and instead fill them with sterile PBS or media.
-
DMSO Effects: Even at low concentrations, DMSO can affect cell health and function. Always include a vehicle control (media with the same final concentration of DMSO as your test wells) to account for any effects of the solvent.
-
Assay-Specific Issues:
-
MTT/WST Assays: These assays measure metabolic activity, which can be influenced by factors other than cell viability. This compound itself could potentially interfere with mitochondrial function. It is good practice to confirm results with a secondary assay that measures a different endpoint, such as a membrane integrity assay (e.g., LDH release or trypan blue exclusion).
-
Anti-inflammatory Assays: In assays measuring cytokine production (e.g., ELISA), ensure that your stimulation (e.g., with LPS) is consistent across all wells.
-
Logical Flow for Troubleshooting In Vitro Variability
Caption: Troubleshooting flowchart for addressing in vitro experimental variability.
In Vivo Experiment Variability
Question: The analgesic/anti-inflammatory effects of this compound in my animal model are not consistent between experiments. What factors should I consider?
Answer: In vivo experiments introduce additional layers of complexity. Here are some factors that can contribute to variability:
-
Route of Administration and Formulation: The bioavailability of this compound can be highly dependent on the route of administration (e.g., intraperitoneal, oral) and the vehicle used for its formulation. Ensure that your formulation is consistent and that the compound is fully dissolved or in a stable suspension.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can vary between animal species and even between individual animals. This compound is an N-alkylamide, and related compounds like piperine are known to interact with drug-metabolizing enzymes such as cytochrome P450s and P-glycoprotein. This can lead to variable drug exposure.
-
Animal-Specific Factors: The age, sex, weight, and health status of the animals can all influence their response to a compound. It is important to use animals that are as homogenous as possible and to randomize them into treatment groups.
-
Dose-Response Relationship: this compound may exhibit a biphasic or complex dose-response curve for some effects. Ensure that you are using a dose that is on the linear portion of the dose-response curve for your specific model.
-
Off-Target Effects: this compound has been shown to interact with other targets besides the endocannabinoid system, which could contribute to its overall pharmacological profile and introduce variability.[1]
Quantitative Data Summary
The following tables summarize key quantitative data reported for this compound in the literature. Note that values can vary depending on the specific experimental conditions.
Table 1: In Vitro Activity of this compound
| Assay | Target/System | Cell Line/Preparation | Value | Reference |
| Endocannabinoid Uptake Inhibition | Anandamide (AEA) Uptake | U937 cells | EC50 = 290 nM | [2] |
| Endocannabinoid Uptake Inhibition | Anandamide (AEA) Uptake | U937 cells | EC50 = 365 nM | [3] |
| Monoamine Oxidase Inhibition | MAO | In vitro assay | IC50 = 139.2 µM | |
| Anti-inflammatory Activity | ICAM-1 Inhibition | - | IC50 > 30 µM | [4] |
Table 2: In Vivo Effects of this compound in Mice
| Effect | Model | Dose (i.p.) | Observation | Reference |
| Analgesia | - | 5.0 mg/kg | 66.1 ± 28.1% inhibition | |
| Anti-inflammatory (Pain) | - | 2.5 mg/kg | 95.6 ± 3.1% inhibition | |
| Anti-inflammatory (Edema) | - | 5.0 mg/kg | 50.0 ± 15.9% inhibition |
Key Experimental Protocols
Protocol 1: In Vitro Anandamide (AEA) Uptake Inhibition Assay
This protocol is adapted from Nicolussi et al. (2014) and is suitable for screening compounds for their ability to inhibit the cellular uptake of anandamide.[2][3]
Materials:
-
U937 cells (or other suitable cell line)
-
[3H]-Anandamide
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., RPMI)
-
Scintillation cocktail and counter
Procedure:
-
Cell Preparation: Culture U937 cells to the desired density. On the day of the experiment, harvest the cells and resuspend them in fresh culture medium at a concentration of 1 x 106 cells/mL.
-
Assay Setup:
-
In a 96-well plate, add your test concentrations of this compound (diluted from your DMSO stock). Include a vehicle control (DMSO only) and a positive control inhibitor if available.
-
Add the cell suspension to each well.
-
-
Incubation: Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate Uptake: Add [3H]-Anandamide to each well to a final concentration of 100 nM.
-
Uptake Period: Incubate the plate at 37°C for a defined period (e.g., 5-15 minutes). To determine non-specific uptake, run a parallel set of samples at 4°C.
-
Termination of Uptake: Stop the uptake by rapidly filtering the cells through a glass fiber filter mat and washing with ice-cold PBS.
-
Quantification: Place the filter mat in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of AEA uptake for each concentration of this compound compared to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve.
Experimental Workflow for AEA Uptake Inhibition Assay
References
- 1. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guineensine is a novel inhibitor of endocannabinoid uptake showing cannabimimetic behavioral effects in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel approaches and current challenges with targeting the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing matrix effects in Guineesine LC-MS analysis
Welcome to the technical support center for the LC-MS analysis of Guineesine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you minimize matrix effects and ensure accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a naturally occurring alkaloid found in species of the Piper genus, such as long pepper (Piper longum) and black pepper (Piper nigrum).[1][2] It is of significant interest to researchers due to its potential pharmacological activities. Accurate quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal products, and further investigation of its biological effects.
Q2: What are the main challenges in the LC-MS analysis of this compound?
A2: The primary challenge in the LC-MS analysis of this compound is overcoming matrix effects. This compound is often analyzed in complex matrices like plasma, tissue homogenates, or plant extracts, which contain numerous endogenous compounds. These co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer's source, leading to ion suppression or enhancement. This can significantly impact the accuracy, precision, and sensitivity of the analytical method.
Q3: What are the physicochemical properties of this compound relevant to its analysis?
A3: this compound is a fat-soluble and practically water-insoluble alkaloid.[1] Its molecular formula is C24H33NO3, with a molar mass of 383.532 g/mol .[3] Its structure includes a benzodioxole moiety and an N-acyl amine group.[1] These properties dictate the choice of extraction solvents and chromatographic conditions for its analysis. Being non-polar, it is well-suited for reversed-phase chromatography.
Q4: Which ionization technique is most suitable for this compound analysis?
A4: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of this compound and similar alkaloids.[2][3] The nitrogen atom in the N-acyl amine group can be readily protonated, making it amenable to positive ion detection.
Q5: How can I compensate for matrix effects in my this compound analysis?
A5: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS) of this compound. A SIL-IS has nearly identical chemical and physical properties to this compound and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate correction of the analyte signal. If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization efficiency can be used as an alternative internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column contamination or degradation. 3. Injection of the sample in a solvent much stronger than the mobile phase. | 1. Adjust the mobile phase pH with a suitable additive like formic acid or ammonium acetate to ensure this compound is in a consistent ionic state. 2. Flush the column with a strong solvent or replace the column if necessary. 3. Reconstitute the final sample extract in a solvent similar in composition to the initial mobile phase. |
| Low Signal Intensity or No Peak Detected | 1. Significant ion suppression from the sample matrix. 2. Inefficient extraction of this compound from the matrix. 3. Suboptimal MS source parameters (e.g., capillary voltage, gas flow, temperature). 4. Incorrect MRM transitions. | 1. Implement a more rigorous sample cleanup procedure (e.g., SPE, LLE) to remove interfering matrix components. Dilute the sample if sensitivity allows. 2. Optimize the extraction solvent and procedure. Given this compound's lipophilicity, ensure the solvent has appropriate polarity. 3. Optimize MS source parameters by infusing a standard solution of this compound. 4. Verify the precursor and product ion m/z values for your specific instrument. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Carryover from a previous injection of a concentrated sample. 3. Inadequate sample cleanup leading to the injection of many interfering compounds. | 1. Prepare fresh mobile phases using high-purity solvents and additives. Flush the LC system thoroughly. 2. Implement a needle wash with a strong organic solvent in the autosampler method. 3. Improve the sample preparation method to remove more of the matrix. |
| Inconsistent Retention Time | 1. Inadequate column equilibration between injections. 2. Fluctuations in mobile phase composition or flow rate. 3. Changes in column temperature. | 1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Check for leaks in the LC system and ensure the solvent lines are properly primed. 3. Use a column oven to maintain a consistent temperature. |
| Poor Reproducibility of Results | 1. Variability in manual sample preparation steps. 2. Inconsistent matrix effects between different sample lots. 3. Instability of this compound in the sample or final extract. | 1. Automate sample preparation steps where possible. Ensure consistent vortexing times, evaporation conditions, etc. 2. Use a stable isotope-labeled internal standard to compensate for inter-sample variations in matrix effects. 3. Investigate the stability of this compound under your experimental conditions (e.g., freeze-thaw cycles, bench-top stability). |
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound LC-MS analysis.
Protocol 1: Extraction of this compound from Black Pepper
This protocol is adapted from methods used for the extraction of similar alkaloids from pepper matrices.
Materials:
-
Black pepper powder
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filter
Procedure:
-
Weigh approximately 2.0 g of black pepper powder into a 250 mL flask.
-
Add 50 mL of HPLC grade methanol.
-
Reflux the mixture for 20 minutes with a condenser.
-
Repeat the extraction until the extract is colorless.
-
Combine the extracts and concentrate them under a vacuum.
-
Adjust the final volume to 100 mL with methanol.
-
Filter the final extract through a 0.45 µm syringe filter before injection into the LC-MS system.
Protocol 2: UPLC-MS/MS Analysis of this compound
This protocol is based on a published method for the analysis of alkaloids in Piper longum.[1]
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Chromatographic Conditions:
-
Column: UPLC HSS T3 column (100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: (Example gradient, optimization may be required)
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
MRM Transition for this compound: To be determined from literature or by infusion of a standard. A common approach for alkaloids is to monitor the transition from the protonated molecule [M+H]+ to a characteristic product ion. For this compound (M.W. 383.5), the precursor ion would be m/z 384.2. The product ion would need to be determined experimentally.
Data Presentation
The following table summarizes the reported content of this compound in an alkaloid fraction of Piper longum. This data can be used as a reference for expected concentrations in similar samples.
| Compound | Content (mg/g of alkaloid fraction) | Reference |
| This compound | 17.7 | Li et al., 2015[1] |
| Piperine | 57.5 | Li et al., 2015[1] |
| Pipernonatine | 65.6 | Li et al., 2015[1] |
| N-isobutyl-2E,4E-octadecadienamide | 23.9 | Li et al., 2015[1] |
Visualizations
General Workflow for this compound LC-MS Analysis
Caption: A generalized workflow for the LC-MS analysis of this compound.
Troubleshooting Logic for Low Signal Intensity
Caption: A decision tree for troubleshooting low signal intensity in this compound analysis.
References
Technical Support Center: Scaling Up Guineesine Synthesis for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up the synthesis of Guineesine. It includes frequently asked questions, troubleshooting guides for common synthetic challenges, detailed experimental methodologies, and visualizations of the relevant biological pathway and synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for producing this compound on a larger scale?
A1: The total synthesis of this compound typically involves two key bond formations: the creation of the unsaturated carbon chain and the final amide bond formation. The most common strategies for the carbon chain construction are the Horner-Wadsworth-Emmons (HWE) olefination and the Julia-Kocienski olefination. The final step is generally an amide coupling reaction between the synthesized unsaturated carboxylic acid and isobutylamine. For preclinical scale-up, the HWE approach is often favored due to the easier removal of byproducts.[1][2]
Q2: What are the primary challenges when scaling up this compound synthesis?
A2: Key challenges include:
-
Stereoselectivity: Achieving the desired (E,E,E)-isomer of the triene chain can be difficult. The HWE reaction generally favors the E-isomer, but reaction conditions must be carefully controlled.[1] The Julia-Kocienski olefination can also provide high E-selectivity, but may present challenges in reagent and byproduct removal on a larger scale.[3][4][5]
-
Purification: Separating the desired product from reaction byproducts, such as phosphine oxides (from Wittig-type reactions) or sulfone derivatives (from Julia olefinations), can be complex at a larger scale. Additionally, the purification of geometric isomers may require specialized chromatographic techniques.
-
Reaction Monitoring: Ensuring complete reaction at each step is crucial to avoid complex purification issues downstream. Close monitoring by TLC or LC-MS is recommended.
-
Amide Coupling Efficiency: While generally high-yielding, the amide coupling step can be hampered by impurities in the starting materials or suboptimal coupling reagent choice.
Q3: Which analytical techniques are recommended for quality control during and after the synthesis?
A3: A combination of techniques is essential for ensuring the purity and identity of this compound:
-
Thin Layer Chromatography (TLC): For rapid reaction monitoring.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the desired product and intermediates, and to assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry of the final compound.
-
High-Performance Liquid Chromatography (HPLC): For final purity assessment and quantification. Preparative HPLC may be necessary for the purification of the final compound, especially to separate stereoisomers.[6]
Troubleshooting Guides
Issue 1: Low Yield in the Horner-Wadsworth-Emmons (HWE) Olefination Step
| Possible Cause | Suggested Solution |
| Incomplete deprotonation of the phosphonate reagent. | Use a strong, fresh base (e.g., NaH, KHMDS, or LiHMDS). Ensure anhydrous reaction conditions as phosphonate anions are sensitive to moisture. |
| Poor reactivity of the aldehyde. | Ensure the aldehyde starting material is pure and free of acidic impurities. The reaction can be gently heated if proceeding slowly, but this may affect stereoselectivity. |
| Side reactions of the aldehyde or phosphonate. | Add the deprotonated phosphonate slowly to the aldehyde at a low temperature (e.g., 0 °C or -78 °C) to control the reaction exotherm and minimize side reactions. |
| Difficult workup and product isolation. | The phosphate byproduct is water-soluble, facilitating its removal with aqueous washes. If the product is sufficiently nonpolar, precipitation of the byproduct from an organic solvent may be possible. |
Issue 2: Poor Stereoselectivity (Formation of Z-isomers) in Olefination
| Possible Cause | Suggested Solution |
| Suboptimal reaction conditions for HWE. | The choice of base and solvent can influence stereoselectivity. For E-selectivity, sodium or lithium bases in THF are common. For Z-selectivity, the Still-Gennari modification using bis(2,2,2-trifluoroethyl) phosphonates with KHMDS and 18-crown-6 in THF at low temperatures is effective.[7] |
| Thermodynamic equilibration of intermediates. | Running the reaction at lower temperatures can favor the kinetic product, which is often the desired E-isomer in standard HWE reactions. |
| Difficult purification of geometric isomers. | Purification can be challenging due to similar polarities. Careful column chromatography with a suitable solvent system is often required. In some cases, derivatization to a more easily separable compound, followed by regeneration of the double bond, may be an option. Supercritical fluid extraction has also been used for isomer separation in other systems.[8] |
Issue 3: Incomplete Amide Coupling Reaction
| Possible Cause | Suggested Solution |
| Ineffective coupling reagent. | A variety of coupling reagents are available (e.g., EDC/HOBt, HATU, TBTU). For scale-up, factors like cost, safety, and ease of removal of byproducts are important. EDC is a common choice as its urea byproduct is water-soluble.[9] |
| Presence of impurities in the carboxylic acid or amine. | Ensure starting materials are pure. Acidic or basic impurities can quench the coupling reagents or the reactants. |
| Steric hindrance. | While isobutylamine is not excessively bulky, steric hindrance can sometimes be a factor. Ensure adequate reaction time and consider gentle heating if the reaction is sluggish. |
| Incorrect stoichiometry or base. | Use a slight excess of the amine and coupling reagent. A non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used to neutralize the acid formed during the reaction. |
Quantitative Data Summary
The following table summarizes key pharmacological data for this compound.
| Parameter | Value | Description |
| EC₅₀ (Anandamide Reuptake) | 290 nM | Potency for inhibiting the cellular reuptake of the endocannabinoid anandamide. |
| IC₅₀ (Monoamine Oxidase Inhibition) | 139.2 µM | Potency for inhibiting monoamine oxidase in vitro. |
Note: This data is compiled from published literature and should be used for reference purposes. Experimental values may vary.
The following table is a template for researchers to track their own data during the scale-up process.
| Reaction Step | Starting Material (g) | Product (g) | Yield (%) | Purity (by HPLC/LC-MS) | Notes |
| Olefination 1 | |||||
| Saponification 1 | |||||
| Olefination 2 | |||||
| Saponification 2 | |||||
| Amide Coupling | |||||
| Final Purification |
Experimental Protocols
Disclaimer: The following are generalized protocols based on common synthetic strategies for this compound and its analogs. These may require optimization for specific substrates and scales.
Protocol 1: Horner-Wadsworth-Emmons Olefination (General Procedure)
-
Phosphonate Deprotonation: To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the desired phosphonate ester (1.1 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Olefination: Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Saponification of the Ester (General Procedure)
-
Dissolve the ester intermediate in a mixture of THF and methanol.
-
Add an aqueous solution of lithium hydroxide (or sodium hydroxide) (2-3 eq.).
-
Stir the mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3 with 1M hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Protocol 3: Amide Coupling (General Procedure using EDC/HOBt)
-
Dissolve the carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere.
-
Add 1-hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add isobutylamine (1.2 eq.) and diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by flash column chromatography or preparative HPLC.
Visualizations
Caption: Generalized experimental workflow for the synthesis of this compound.
Caption: this compound's mechanism of action on the endocannabinoid system.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Julia olefination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purifying Guineensine with Chromatography
Welcome to the technical support center for the chromatographic purification of Guineensine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for improving the purity of Guineensine in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for Guineensine purification?
A1: Silica gel is the most frequently used stationary phase for the column chromatography of Guineensine and other piperamides.[1] Its weakly acidic nature can aid in the adsorption of alkaloids, particularly when using non-polar solvents.[1] However, for compounds sensitive to acid-catalyzed degradation, alternative stationary phases like neutral alumina can be considered.
Q2: How can I monitor the separation of Guineensine during column chromatography?
A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the separation. Fractions collected from the column can be spotted on a TLC plate and developed in an appropriate solvent system. The spots corresponding to Guineensine can be visualized under UV light (typically at 254 nm and 366 nm) or by using specific staining reagents for alkaloids, such as Dragendorff's reagent.[2]
Q3: What purity levels can be expected with different chromatographic techniques?
A3: The achievable purity of Guineensine depends on the chosen chromatographic method and the complexity of the initial extract. Column chromatography over silica gel can provide a significant increase in purity, often serving as a preliminary purification step. For higher purity, preparative High-Performance Liquid Chromatography (HPLC) is often employed, which can yield Guineensine with purities exceeding 95%.
Q4: Is Guineensine susceptible to degradation during purification?
A4: Like many natural products, Guineensine can be sensitive to factors such as prolonged exposure to acidic conditions (which can occur on silica gel), light, and high temperatures.[3][4] It is advisable to work efficiently, protect fractions from light, and use deactivated silica gel if degradation is observed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic purification of Guineensine.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation / Co-elution of Guineensine with other Piperamides | - Inappropriate solvent system polarity. - Column overloading. - Poorly packed column (channeling). | - Optimize the solvent system: Use TLC to test various solvent systems with different polarities and selectivities. A common starting point for piperamides is a mixture of hexane and ethyl acetate. Gradually increasing the polarity of the mobile phase (gradient elution) can improve separation. - Reduce sample load: The amount of crude extract loaded onto the column should typically not exceed 5-10% of the weight of the stationary phase. - Improve column packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing is generally recommended.[5][6] |
| Guineensine is not eluting from the column | - Solvent polarity is too low. - Strong, irreversible adsorption to the silica gel. - Decomposition on the column. | - Increase solvent polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. - Use a stronger eluent: Solvents like methanol or a small percentage of acetic acid can be added to the mobile phase to elute strongly retained compounds. However, be mindful of potential reactions with the compound. - Assess compound stability: Run a small-scale test to check if Guineensine is stable to the silica gel being used.[3] If not, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel. |
| Tailing of Guineensine peak in fractions | - Interaction of the basic nitrogen in Guineensine with acidic silanol groups on silica gel. - Column overloading. | - Add a basic modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine or ammonia to the mobile phase to suppress the interaction with acidic silanol groups. - Reduce the amount of sample loaded. |
| Low recovery of Guineensine | - Irreversible adsorption on the column. - Decomposition during the process. - Incomplete elution. | - Deactivate silica gel: Pre-treat the silica gel with a base to minimize irreversible adsorption. - Ensure complete elution: After collecting the main fractions, flush the column with a very polar solvent (e.g., methanol) to check for any remaining compound. - Minimize exposure to light and heat: Collect fractions in amber vials and avoid high temperatures during solvent evaporation. |
Preparative HPLC Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Peak fronting or tailing | - Column overload. - Inappropriate injection solvent. - Secondary interactions with the stationary phase. | - Reduce injection volume or concentration. - Dissolve the sample in the mobile phase: If the sample is not soluble in the mobile phase, use a solvent that is weaker than the mobile phase. - Adjust mobile phase pH: For ionizable compounds like alkaloids, controlling the pH with a suitable buffer can improve peak shape. |
| Split peaks | - Column contamination at the inlet. - Partially blocked frit. - Column void or channeling. | - Clean the column: Flush the column with a strong solvent. - Replace the inlet frit. - If a void is suspected, the column may need to be repacked or replaced. |
| Ghost peaks | - Contaminants in the mobile phase or from previous injections. - Sample carryover in the injector. | - Use high-purity solvents and freshly prepared mobile phase. - Incorporate a column wash step at the end of each run. - Clean the injector and sample loop. |
| Irreproducible retention times | - Inconsistent mobile phase composition. - Fluctuation in column temperature. - Column degradation. | - Prepare mobile phase accurately and degas thoroughly. - Use a column oven to maintain a constant temperature. - Check column performance regularly with a standard. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the purification of Guineensine.
Table 1: Yield of Guineensine from Piper species using different extraction and chromatography methods.
| Piper Species | Extraction Solvent | Chromatography Method | Yield of Guineensine | Reference |
| P. guineense | Petroleum ether, Chloroform | Column Chromatography (Silica Gel) | Not specified | [7] |
| P. nigrum | Acetone | Column Chromatography (Silica Gel) | 12.8% of extract | [7] |
| P. nigrum | Methanol | Preparative Chromatography | 2.1 mg from extract | [7] |
| P. nigrum | Chloroform | Preparative HPLC | 11.7 mg (analytically pure) | [7] |
| P. nigrum | Ethyl Acetate | Preparative and Semipreparative HPLC | 209.7 mg/100 g dry black pepper | [8] |
Table 2: Purity of Piperamides after Preparative HPLC.
| Compound | Initial Purity (Crude Extract) | Final Purity (after Prep HPLC) | Reference |
| Piperine | Not specified | 93% | [8] |
| Guineensine | Not specified | >95% (typically) | Assumed from general prep HPLC capabilities |
Experimental Protocols
Protocol 1: Column Chromatography of Piper Extract for Guineensine Isolation
Objective: To perform a preliminary purification of Guineensine from a crude Piper species extract using silica gel column chromatography.
Materials:
-
Crude extract of Piper species (e.g., from hexane or ethyl acetate extraction)
-
Silica gel (60-120 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Triethylamine (optional)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp
Procedure:
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.[5][6]
-
Add a thin layer of sand (approx. 1 cm) over the plug.[6]
-
In a beaker, prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.[6]
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the mobile phase.[6]
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for samples not readily soluble, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[3]
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate). This is known as gradient elution.
-
If peak tailing is observed, a small amount of triethylamine (e.g., 0.1%) can be added to the mobile phase.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume in labeled tubes.
-
Monitor the separation by spotting every few fractions on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 7:3 hexane:ethyl acetate).
-
Visualize the spots under a UV lamp. Guineensine should appear as a UV-active spot.
-
Combine the fractions that contain pure Guineensine based on the TLC analysis.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified Guineensine.
-
Protocol 2: Preparative HPLC for High-Purity Guineensine
Objective: To achieve high-purity Guineensine from a partially purified fraction using preparative HPLC.
Materials:
-
Partially purified Guineensine fraction (from column chromatography)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional)
-
Preparative C18 HPLC column
-
Preparative HPLC system with a fraction collector
-
Vials for sample and fraction collection
Procedure:
-
Method Development (Analytical Scale):
-
First, develop an analytical HPLC method to achieve good separation of Guineensine from impurities. A typical starting condition could be a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.[8]
-
Optimize the gradient to achieve a good resolution and a reasonable run time.
-
-
Sample Preparation:
-
Dissolve the partially purified Guineensine fraction in the initial mobile phase or a weaker solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative C18 column with the initial mobile phase.
-
Inject the filtered sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.
-
Run the preparative HPLC using the scaled-up gradient from the analytical method.
-
Monitor the elution profile using a UV detector (wavelength set to the absorbance maximum of Guineensine, typically around 260 nm and 340 nm).
-
-
Fraction Collection:
-
Set the fraction collector to collect peaks based on the detector signal (peak-based fractionation).
-
Collect the peak corresponding to Guineensine.
-
-
Purity Analysis and Post-Purification:
-
Analyze the purity of the collected fraction using analytical HPLC.
-
If necessary, pool fractions of desired purity.
-
Remove the solvent from the collected fraction, typically by lyophilization or rotary evaporation, to obtain the high-purity Guineensine.
-
Visualizations
Caption: Overall workflow for the purification of Guineensine.
Caption: Troubleshooting decision tree for poor separation.
References
Validation & Comparative
A Comparative Analysis of the Analgesic Efficacy of Guineensine and Standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic properties of Guineensine, a naturally occurring N-isobutylamide, against standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The content is based on preclinical experimental data, focusing on mechanisms of action, quantitative efficacy, and the methodologies used for assessment.
Mechanisms of Analgesic Action
The analgesic effects of Guineensine and standard NSAIDs arise from distinct molecular pathways. Guineensine exhibits a dual mechanism, primarily acting on the endocannabinoid system, while NSAIDs classically target the cyclooxygenase (COX) enzymes.
Guineensine's Signaling Pathway
Guineensine's primary mechanism involves the inhibition of the putative endocannabinoid membrane transporter (EMT), which prevents the reuptake of the endocannabinoid anandamide (AEA) from the synaptic cleft.[1] This increases the extracellular concentration of AEA, leading to enhanced activation of cannabinoid receptor 1 (CB1), a key receptor in pain modulation.[1][2] This indirect agonism of CB1 receptors is responsible for its central analgesic effects.[2] Additionally, Guineensine has been shown to be a weak, but selective, inhibitor of the COX-2 enzyme.[1]
Standard NSAID Signaling Pathway
The vast majority of NSAIDs exert their analgesic, anti-inflammatory, and antipyretic effects by inhibiting COX enzymes (COX-1 and COX-2).[3] These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.[3][4] By blocking this conversion, NSAIDs reduce the production of prostaglandins, thereby decreasing the sensitization of nociceptors (pain-sensing neurons) to painful stimuli.[5]
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from preclinical studies, providing a basis for comparing the potency and efficacy of Guineensine with standard NSAIDs.
Table 1: Comparative In Vitro Potency
This table outlines the half-maximal inhibitory concentration (IC₅₀) of Guineensine against its molecular targets compared to representative NSAIDs. Lower values indicate greater potency.
| Compound | Target | IC₅₀ Value | Reference(s) |
| Guineensine | Endocannabinoid Uptake (U937 cells) | 288 nM | [1] |
| COX-2 | 33 µM | [1][2] | |
| Diclofenac | COX-1 | 0.8 µM | |
| COX-2 | 0.03 µM | ||
| Ibuprofen | COX-1 | 13 µM | |
| COX-2 | 35 µM |
Note: NSAID IC₅₀ values are representative and can vary based on assay conditions. Data for NSAIDs is compiled from various publicly available pharmacology resources.
Table 2: Comparative In Vivo Analgesic Efficacy (Mouse Formalin Test)
The formalin test is a standard preclinical model of tonic pain, featuring an early neurogenic phase (Phase I) and a later inflammatory phase (Phase II).[6][7] This allows for the differentiation between centrally acting analgesics and peripheral anti-inflammatory agents.[8]
| Compound | Dose (Route) | Phase I Inhibition (%) | Phase II Inhibition (%) | Reference(s) |
| Guineensine | 2.5 mg/kg (i.p.) | Not significant | 95.6% | [9][10] |
| 5.0 mg/kg (i.p.) | 66.1% | 97.8% | [9][10] | |
| Ibuprofen | 200 mg/kg (p.o.) | Not significant | Significant reduction | [11] |
| Diclofenac | 10 mg/kg (i.p.) | Not significant | Significant reduction | [12] |
For Ibuprofen and Diclofenac, many studies report a significant reduction in nociceptive behavior (e.g., licking time) in Phase II without calculating a specific percentage of inhibition.[8][11][13] The data consistently shows that standard NSAIDs primarily inhibit the inflammatory second phase of the formalin test.[8]
Experimental Protocols & Workflows
Detailed and standardized protocols are critical for the reliable assessment of analgesic compounds. Below are methodologies for key experiments cited in the evaluation of Guineensine and NSAIDs.
Protocol 1: The Formalin Test
This test assesses a compound's efficacy against moderate, continuous pain generated by tissue injury.[14]
-
Animal Habituation: Mice are individually placed in transparent observation chambers for at least 30-60 minutes to acclimate to the environment one day prior to the experiment.[7]
-
Drug Administration: Test compounds (e.g., Guineensine), a positive control (e.g., Diclofenac), or a vehicle are administered via the intended route (e.g., intraperitoneal, oral) at a predetermined time before the test (typically 30-60 minutes).[15]
-
Formalin Injection: A low concentration of formalin solution (e.g., 20 µL of 2.5% formalin) is injected subcutaneously into the plantar surface of the mouse's right hind paw.[7][15]
-
Observation & Scoring: Immediately after injection, the animal is returned to the chamber. An observer, blinded to the treatment, records the cumulative time the animal spends licking, biting, or flinching the injected paw.[16]
-
Data Analysis: The observation period is divided into two phases:
-
Phase I (Neurogenic Pain): 0-5 minutes post-injection.[7]
-
Phase II (Inflammatory Pain): 15-30 minutes post-injection.[7] The total licking time in each phase is calculated for each group. The percentage of inhibition is determined by comparing the mean licking time of the treated group to the vehicle control group.
-
Protocol 2: The Hot Plate Test
This test is used to evaluate central analgesic activity against acute thermal pain.[17]
-
Apparatus Setup: A hot plate apparatus is maintained at a constant, noxious temperature (e.g., 52-55°C).[18][19]
-
Animal Habituation & Baseline: Mice are individually placed on the unheated plate to acclimate. A baseline latency is often measured by placing the mouse on the heated plate and recording the time until a nocifensive response (e.g., hind paw licking, jumping) occurs. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[19][20]
-
Drug Administration: The test compound, positive control (e.g., Morphine), or vehicle is administered.
-
Testing: At peak effect time of the drug (e.g., 30, 60, 90 minutes post-administration), the mouse is again placed on the hot plate.[20]
-
Data Collection: The latency to the first nocifensive response is recorded.
-
Data Analysis: An increase in the time latency compared to the vehicle control group indicates an analgesic effect. Data can be expressed as raw latency or as a percentage of the maximum possible effect (%MPE).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Endocannabinoid Uptake Inhibitor from Black Pepper Exerts Pronounced Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 12. Preemptive analgesic effects of midazolam and diclofenac in rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the Analgesic Effect of Diclofenac Sodium-Eudragit® RS100 Solid Dispersion and Nanoparticles Using Formalin Test in the Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
Guineesine's In Vivo Anti-Inflammatory Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of Guineesine, an alkaloid found in plants of the Piper genus, against the well-established nonsteroidal anti-inflammatory drug (NSAID), Indomethacin. This document summarizes key experimental data, details methodologies for pivotal in vivo assays, and illustrates the underlying signaling pathways to offer a comprehensive resource for researchers in inflammation and drug discovery.
Performance Comparison: this compound vs. Indomethacin
The anti-inflammatory potential of this compound has been evaluated in preclinical mouse models, demonstrating significant efficacy in reducing both acute inflammation and the production of pro-inflammatory cytokines. The following tables summarize the quantitative data from these studies and provide a comparison with data for Indomethacin from similar experimental setups.
Table 1: Efficacy in Carrageenan-Induced Paw Edema Model
| Compound | Dose (i.p.) | Animal Model | Percent Inhibition of Edema | Citation |
| This compound | 5 mg/kg | BALB/c mice | 50.0% ± 15.9% | [1][2] |
| Indomethacin | 10 mg/kg | Mice | ~54.1% |
Note: Data for this compound and Indomethacin are from separate studies. A direct head-to-head comparison under identical experimental conditions is not currently available in the reviewed literature.
Table 2: Efficacy in LPS-Induced Endotoxemia Model
| Compound | Dose (i.p.) | Animal Model | Effect on Pro-inflammatory Cytokines | Citation |
| This compound | 5 mg/kg | BALB/c mice | Inhibition of IL-1β and TNF-α production, partial inhibition of IL-6 | [2] |
| Indomethacin | 2.5 mg/kg | BALB/c mice | Did not significantly affect LPS-induced mRNA expression of IL-1β and TNF-α | [3][4] |
Mechanism of Action: Endocannabinoid System Modulation
This compound exerts its anti-inflammatory effects primarily by acting as an endocannabinoid uptake inhibitor.[1] By blocking the cellular reuptake of endogenous cannabinoids like anandamide (AEA), this compound increases their bioavailability in the synaptic cleft. This leads to enhanced activation of cannabinoid receptors, particularly CB1, which is known to play a role in modulating inflammatory responses.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in the evaluation of this compound's anti-inflammatory effects.
Carrageenan-Induced Paw Edema
This model is a standard method for assessing acute inflammation.
Methodology:
-
Animals: Male BALB/c mice are used for the study. The animals are acclimatized to the laboratory conditions before the experiment.
-
Drug Administration: this compound, dissolved in a suitable vehicle, is administered intraperitoneally (i.p.) at the desired doses (e.g., 5 mg/kg). A control group receives the vehicle alone.
-
Induction of Inflammation: A solution of 1% carrageenan in saline is injected into the subplantar region of the right hind paw of the mice, typically 30 minutes after drug administration.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at specified time intervals after the carrageenan injection (e.g., every hour for up to 5 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for the drug-treated groups in comparison to the vehicle-treated control group.
Lipopolysaccharide (LPS)-Induced Endotoxemia
This model is used to study systemic inflammation and the production of pro-inflammatory cytokines.
Methodology:
-
Animals: Male BALB/c mice are utilized for this model.
-
Drug Administration: this compound or the vehicle is administered intraperitoneally at the specified doses.
-
LPS Challenge: Lipopolysaccharide (LPS) from a bacterial source (e.g., E. coli) is injected intraperitoneally to induce a systemic inflammatory response.
-
Sample Collection: At a predetermined time point after the LPS challenge (e.g., 2 hours), blood samples are collected from the animals.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) in the serum are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
References
- 1. Mouse paw edema. A new model for inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Guineesine's CB1 Receptor-Dependent Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Guineesine's effects on the Cannabinoid Type 1 (CB1) receptor system with other relevant compounds. The data presented herein is intended to facilitate research and development of novel therapeutics targeting the endocannabinoid system.
Introduction to this compound and the CB1 Receptor
This compound is a naturally occurring N-isobutylamide found in plants of the Piper genus, such as black pepper (Piper nigrum). The CB1 receptor is a G protein-coupled receptor primarily expressed in the central nervous system, where it plays a crucial role in modulating neurotransmission. It is the primary target of the psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (Δ⁹-THC), and the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG).
This compound's primary mechanism of action within the endocannabinoid system is the inhibition of endocannabinoid uptake. It does not directly bind to the CB1 receptor but rather elevates the synaptic levels of AEA and 2-AG, leading to indirect activation of CB1 receptors. This guide will compare this compound's pharmacological profile with that of established CB1 receptor ligands and other endocannabinoid uptake inhibitors.
Data Presentation
Table 1: Comparison of Endocannabinoid Uptake Inhibitors
| Compound | Target | IC50/EC50 (Anandamide Uptake) | Source |
| This compound | Anandamide and 2-AG Uptake | EC50: 290 nM | |
| AM404 | Anandamide Uptake | IC50: ~1 µM | [1] |
| VDM11 | Anandamide Uptake | IC50: 2.6 µM (for FAAH inhibition) | [2] |
| OMDM-2 | Anandamide Uptake | Qualitative data suggests inhibition |
Note: The IC50 value for VDM11 is for the inhibition of FAAH, a related but distinct target. Data for direct comparison of anandamide uptake inhibition under identical conditions is limited.
Table 2: Binding Affinities (Ki) of Selected Ligands for the Human CB1 Receptor
| Compound | Class | Ki (nM) |
| This compound | Endocannabinoid Uptake Inhibitor | No significant binding |
| CP55,940 | Agonist | 0.9 |
| WIN 55,212-2 | Agonist | 1.9 |
| Rimonabant | Antagonist/Inverse Agonist | ~1-2.9 |
| AM251 | Antagonist/Inverse Agonist | Qualitative data suggests high affinity |
Table 3: In Vitro Functional Activity at the CB1 Receptor
| Compound | Assay | Parameter | Value |
| This compound | GTPγS Binding / cAMP Assay | Agonist/Antagonist Activity | No direct activity |
| CP55,940 | GTPγS Binding | Emax | ~62-88% of maximal stimulation |
| WIN 55,212-2 | GTPγS Binding | Emax | >60% of maximal stimulation |
| CP55,940 | cAMP Assay | EC50 (inhibition of forskolin-stimulated cAMP) | 3.11 nM |
| WIN 55,212-2 | cAMP Assay | EC50 (inhibition of forskolin-stimulated cAMP) | 7.4 nM |
Table 4: In Vivo CB1 Receptor-Dependent Effects (Cannabinoid Tetrad in Mice)
| Effect | This compound | CB1 Agonist (e.g., Δ⁹-THC) | Effect Blocked by Rimonabant? (for this compound) |
| Analgesia (Hot Plate Test) | Yes | Yes | Yes |
| Catalepsy (Bar Test) | Yes | Yes | Yes |
| Hypothermia | Yes | Yes | Partially |
| Hypolocomotion | Yes | Yes | Partially |
Experimental Protocols
Endocannabinoid Uptake Assay
Objective: To measure the inhibition of anandamide uptake into cells.
Methodology:
-
Cell Culture: Human U937 cells are cultured in an appropriate medium.
-
Assay Buffer: A buffered saline solution (e.g., HBSS) is used.
-
Radioligand: [³H]-Anandamide is used as the tracer.
-
Procedure: a. Cells are harvested, washed, and resuspended in assay buffer. b. Cells are pre-incubated with either vehicle or varying concentrations of the test compound (e.g., this compound). c. [³H]-Anandamide is added to initiate the uptake. d. The reaction is incubated for a short period (e.g., 5 minutes) at 37°C. e. Uptake is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove extracellular radioligand. f. The radioactivity retained by the cells on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of [³H]-Anandamide (EC50) is calculated.
CB1 Receptor Binding Assay
Objective: To determine the binding affinity of a compound for the CB1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., CHO-hCB1 cells) or from brain tissue.
-
Radioligand: A high-affinity CB1 receptor radioligand, such as [³H]-CP55,940 or [³H]-WIN 55,212-2, is used.
-
Procedure: a. Membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound. b. The reaction is allowed to reach equilibrium. c. Bound and free radioligand are separated by rapid filtration. d. The amount of bound radioactivity is measured.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
GTPγS Binding Assay
Objective: To assess the functional activity (agonist, antagonist, or inverse agonist) of a compound at the CB1 receptor.
Methodology:
-
Membrane Preparation: As described for the binding assay.
-
Radioligand: Non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Procedure: a. Membranes are incubated with [³⁵S]GTPγS, GDP, and the test compound. b. Agonist binding to the CB1 receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. c. The reaction is terminated by rapid filtration. d. The amount of bound [³⁵S]GTPγS is quantified.
-
Data Analysis: The potency (EC50) and efficacy (Emax) of agonists are determined by measuring the stimulation of [³⁵S]GTPγS binding. Antagonists are evaluated by their ability to block agonist-stimulated binding.
cAMP Accumulation Assay
Objective: To measure the effect of a compound on adenylyl cyclase activity mediated by the CB1 receptor.
Methodology:
-
Cell Culture: Cells expressing the CB1 receptor are used.
-
Procedure: a. Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. b. Cells are then treated with forskolin (an adenylyl cyclase activator) in the presence or absence of the test compound. c. The reaction is stopped, and the intracellular cAMP levels are measured using a competitive binding assay or other detection methods.
-
Data Analysis: CB1 receptor agonists inhibit forskolin-stimulated cAMP accumulation. The potency (IC50) and efficacy of this inhibition are determined.
Cannabinoid Tetrad Behavioral Assay in Mice
Objective: To evaluate the in vivo cannabimimetic effects of a compound.
Methodology:
-
Animals: Male BALB/c mice are commonly used.
-
Drug Administration: The test compound is administered, typically via intraperitoneal (i.p.) injection.
-
Tests: A battery of four tests is performed at a set time point after drug administration (e.g., 30 minutes). a. Analgesia (Hot Plate Test): The latency to a nociceptive response (e.g., paw licking or jumping) is measured when the mouse is placed on a heated surface (e.g., 55°C). b. Catalepsy (Bar Test): The mouse's forepaws are placed on a raised horizontal bar, and the time it remains immobile is recorded. c. Hypothermia: Rectal temperature is measured using a probe. d. Hypolocomotion: Spontaneous activity is measured in an open-field arena by counting the number of line crossings or using automated activity monitors.
-
Antagonism Studies: To confirm CB1 receptor dependency, a separate group of animals is pre-treated with a CB1 antagonist (e.g., rimonabant) before the administration of the test compound.
Visualizations
Caption: Mechanism of this compound's indirect CB1 receptor activation.
References
Cross-Validation of Guineesine's Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Guineesine, an alkaloid found in species of the Piper genus, and its activity across different cell lines. The primary focus is on its role as an inhibitor of endocannabinoid reuptake and its potential as a modulator of cellular activity. Its performance is compared with Piperine, another well-studied alkaloid from the same genus, providing a context for its potential therapeutic applications. This document summarizes key experimental data, details relevant protocols, and visualizes associated signaling pathways to support further research and drug development efforts.
Data Presentation: Comparative Activity of this compound and Piperine
The following tables summarize the available quantitative data on the biological activities of this compound and Piperine in various cell lines.
Table 1: Activity of this compound in Different Cell Lines
| Cell Line | Assay Type | Activity Metric | Value | Reference(s) |
| U937 (Human monocytic) | Anandamide (AEA) Uptake Inhibition | EC50 | 365 nM | [1] |
| HMC-1 (Human mast cell) | Anandamide (AEA) Uptake Inhibition | - | Strong Inhibition | [2] |
| Not Specified | Anandamide (AEA) Uptake Inhibition | EC50 | 290 nM | [2] |
| Not Specified | Monoamine Oxidase (MAO) Inhibition | IC50 | 139.2 µM | [3] |
| U937 (Human monocytic) | Fatty Acid Amide Hydrolase (FAAH) Inhibition | - | Weak Inhibition (≥10 µM) | [1] |
Table 2: Cytotoxic Activity of Piperine in Different Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| HCT 116 | Colon Carcinoma | >100 | |
| Caco-2 | Colorectal Adenocarcinoma | >100 | |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 75.2 ± 3.1 | |
| CEM/ADR5000 | Doxorubicin-resistant Leukemia | >100 | |
| K562 | Chronic Myelogenous Leukemia | >150 (96h) | |
| Lucena-1 | Vincristine-resistant Leukemia | ~75 (96h) | |
| FEPS | Doxorubicin-resistant Leukemia | ~25 (96h) | |
| W1 | Ovarian Cancer | - | |
| W1PR1 | Paclitaxel-resistant Ovarian Cancer | Lower than W1 | |
| W1PR2 | Paclitaxel-resistant Ovarian Cancer | Lower than W1 | |
| W1TR | Topotecan-resistant Ovarian Cancer | Similar to W1 |
Note: The available data for this compound's cytotoxic activity across a broad range of cancer cell lines is limited. Further research is required to establish a comprehensive cytotoxic profile for comparison.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Anandamide (AEA) Reuptake Assay
This protocol is used to determine the inhibitory effect of compounds on the cellular uptake of the endocannabinoid anandamide.
Materials:
-
Cell lines (e.g., U937, HMC-1)
-
[³H]-Anandamide (radiolabeled AEA)
-
Test compound (this compound) and control inhibitors (e.g., AM404)
-
Cell culture medium (e.g., RPMI-1640)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture the selected cell line to the desired confluency in appropriate culture medium.
-
Cell Preparation: On the day of the assay, wash the cells with serum-free medium.
-
Pre-incubation: Incubate the cells with the test compound (this compound) or control inhibitor at various concentrations for a specified time (e.g., 10-30 minutes) at 37°C.
-
AEA Incubation: Add [³H]-Anandamide to the cell culture at a final concentration (e.g., 100 nM) and incubate for a short period (e.g., 5-15 minutes) at 37°C. To determine non-specific uptake, run parallel experiments at 4°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold PBS containing 1% BSA to remove extracellular [³H]-Anandamide.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Scintillation Counting: Add the cell lysate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the radioactivity measured at 4°C from that at 37°C. Determine the EC50 value of the test compound by plotting the percentage inhibition of AEA uptake against the logarithm of the compound concentration.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cell lines seeded in a 96-well plate
-
Test compound (this compound or Piperine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the logarithm of the compound concentration.
Griess Assay for Nitric Oxide (NO) Production
The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatant as an indicator of NO production. This is often used to assess anti-inflammatory activity.
Materials:
-
Cell line capable of producing NO upon stimulation (e.g., RAW 264.7 macrophages)
-
Lipopolysaccharide (LPS) or other inflammatory stimuli
-
Test compound (this compound or Piperine)
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding and Stimulation: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for a specified time, followed by stimulation with LPS (e.g., 1 µg/mL) to induce NO production. Incubate for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Add the Griess Reagent to the supernatant in each well of a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow for the colorimetric reaction to occur.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solutions. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage inhibition of NO production by the test compound and calculate the IC50 value.
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of this compound as an endocannabinoid reuptake inhibitor.
Caption: Simplified overview of Piperine's impact on key signaling pathways.
Caption: General experimental workflow for the MTT cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Guineensine is a novel inhibitor of endocannabinoid uptake showing cannabimimetic behavioral effects in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Guineesine's Efficacy in Endocannabinoid Reuptake Inhibition: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparison of Guineesine's efficacy as an endocannabinoid reuptake inhibitor (eCBI) against other known inhibitors. The following analysis is intended for researchers, scientists, and professionals in drug development, offering quantitative data, experimental methodologies, and visual representations of relevant biological pathways to inform future research and development.
Introduction to Endocannabinoid Reuptake Inhibition
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. The primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), have their signaling terminated by cellular reuptake and subsequent enzymatic degradation. Inhibiting this reuptake process can prolong the action of endocannabinoids, offering a promising therapeutic strategy for various conditions. This compound, a naturally occurring N-isobutylamide found in plants of the Piper genus, has emerged as a novel and selective eCBI.[1] This document will compare its performance with other eCBIs based on available experimental data.
Quantitative Comparison of Inhibitor Efficacy
The potency of endocannabinoid reuptake inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). A lower value indicates a higher potency. The following table summarizes the reported efficacy of this compound and other notable eCBIs.
| Inhibitor | Target | IC50/EC50 (nM) | Cell Line | Selectivity Notes |
| This compound | AEA Uptake | 290 (EC50)[1] | HMC-1 | Does not inhibit FAAH or MAGL.[1] |
| 2-AG Uptake | Inhibition observed, but specific IC50 not detailed in the provided search results.[1] | U937 | ||
| WOBE437 | AEA Uptake | 10 (IC50)[2][3] | U937 | Highly selective over FAAH and MAGL.[2][3] |
| 2-AG Uptake | 283 (IC50)[4] | U937 | ||
| AM404 | AEA Uptake | ~1000 (IC50)[4] | Neurons | Also inhibits FAAH. |
| UCM707 | AEA Uptake | Potency is cell type and assay condition dependent, with some reports of submicromolar IC50 and others ≥25 µM.[5] | U937 | Also interacts with FABP5.[4] |
| OMDM-2 | AEA Uptake | Data on specific IC50 values were not prominently available in the search results, but it is used as a reference eCBI. |
Experimental Protocols
The following outlines a general methodology for a cellular endocannabinoid uptake assay, a common method for evaluating the efficacy of eCBIs.
Radiosubstrate-Based Cellular Endocannabinoid Uptake Assay
This protocol is adapted from methodologies described for use with human U937 cells.[6][7][8]
1. Cell Culture and Preparation:
- Human U937 cells are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- Prior to the assay, cells are harvested, centrifuged, and resuspended in a buffer solution (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
- The cell density is adjusted to a final concentration of approximately 1 x 10^6 cells/mL.
2. Assay Procedure:
- 150 µL of the cell suspension is added to each well of a 96-well plate.[9]
- 50 µL of the test compound (e.g., this compound) at various concentrations or a vehicle control is added to the wells.[9]
- The plate is pre-incubated for 30 minutes at 37°C.[9]
- To initiate the uptake, 50 µL of a radiolabeled endocannabinoid substrate, such as [3H]-AEA or [3H]-2-AG, is added to each well.[9] The final concentration of the radiolabeled substrate is typically around 100 nM.[10]
- The plate is incubated for a predetermined time (e.g., 5-10 minutes) at 37°C with gentle agitation to allow for cellular uptake.[2][9]
3. Termination of Uptake and Measurement:
- The uptake is terminated by rapid vacuum filtration of the cell suspension through a glass fiber filter mat (e.g., GF/C).[9] This separates the cells containing the internalized radiolabel from the extracellular medium.
- The filters are washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove any non-internalized radiolabel.[9]
- The filters are dried, and a scintillation cocktail is added.[9]
- The radioactivity retained by the cells on the filters is measured using a scintillation counter.
4. Data Analysis:
- The amount of radioactivity in the wells treated with the test compound is compared to the vehicle control wells (representing 100% uptake).
- Non-specific uptake is determined in the presence of a high concentration of a known inhibitor.
- The IC50 or EC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Processes
To better understand the context of this compound's action, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Discussion
The data presented indicate that this compound is a potent inhibitor of anandamide reuptake with an EC50 in the nanomolar range.[1] A key advantage of this compound is its selectivity; it does not significantly inhibit the primary endocannabinoid degrading enzymes, FAAH and MAGL.[1] This specificity is a desirable characteristic for a therapeutic agent, as it allows for the potentiation of endocannabinoid signaling without directly interfering with other components of the endocannabinoid system.
In comparison, WOBE437 exhibits a higher potency for AEA uptake inhibition.[2][3] However, this compound's natural origin may offer advantages in terms of bioavailability and safety profile, which warrants further investigation. Other inhibitors, such as AM404, are less selective and also inhibit FAAH, which can lead to broader and potentially less predictable physiological effects. The efficacy of UCM707 appears to be highly dependent on the experimental conditions, making direct comparisons challenging.[5]
Conclusion
This compound is a valuable research tool and a promising lead compound for the development of novel therapeutics targeting the endocannabinoid system. Its potent and selective inhibition of endocannabinoid reuptake provides a mechanism to enhance endogenous cannabinoid signaling. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential in a range of pathological conditions.
References
- 1. Guineensine is a novel inhibitor of endocannabinoid uptake showing cannabimimetic behavioral effects in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Assay of Endocannabinoid Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of Endocannabinoid Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay of Endocannabinoid Uptake | Springer Nature Experiments [experiments.springernature.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Guineensine and Anandamide for Researchers and Drug Development Professionals
An in-depth analysis of two key modulators of the endocannabinoid system, offering insights into their distinct mechanisms of action, pharmacokinetics, and potential therapeutic applications.
This guide provides a comprehensive, data-driven comparison of Guineensine and anandamide, two critical molecules influencing the endocannabinoid system (ECS). While both ultimately enhance endocannabinoid signaling, their mechanisms diverge significantly. Anandamide, the endogenous "bliss molecule," directly activates cannabinoid receptors. In contrast, Guineensine, a natural compound from black and long pepper, acts as an endocannabinoid reuptake inhibitor, prolonging the effects of endogenous cannabinoids like anandamide.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these compounds for potential therapeutic development.
At a Glance: Key Differences
| Feature | Guineensine | Anandamide |
| Primary Mechanism | Endocannabinoid Reuptake Inhibitor | Direct Cannabinoid Receptor Agonist |
| Primary Targets | Putative Endocannabinoid Transporter | CB1 and CB2 Receptors |
| Source | Natural Product (from Piper species) | Endogenously Produced |
| Therapeutic Potential | Anti-inflammatory, Analgesic | Neuromodulation, Pain Relief, Anti-inflammatory |
Mechanism of Action: A Tale of Two Pathways
Anandamide (N-arachidonoylethanolamine or AEA) is a well-characterized endocannabinoid that exerts its physiological effects through direct binding to and activation of cannabinoid receptors, primarily the CB1 and CB2 receptors.[3][4] CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are more concentrated in the periphery, particularly on immune cells.[3] Anandamide's binding to these G protein-coupled receptors initiates a signaling cascade that ultimately modulates neurotransmitter release and cellular activity.[5]
Guineensine, on the other hand, operates through an indirect mechanism. It has been identified as a potent inhibitor of the cellular reuptake of anandamide and another major endocannabinoid, 2-arachidonoylglycerol (2-AG).[1][2] By blocking their reuptake into the postsynaptic neuron, Guineensine effectively increases the concentration and prolongs the presence of these endocannabinoids in the synaptic cleft, thereby amplifying their signaling through CB1 and CB2 receptors.[1][2] Notably, Guineensine does not significantly interact directly with cannabinoid receptors or inhibit the primary endocannabinoid-degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[2]
Quantitative Comparison of In Vitro Activity
The following table summarizes the key quantitative data for Guineensine and anandamide based on published experimental findings.
| Compound | Parameter | Value | Receptor/Target | Reference |
| Guineensine | EC₅₀ | 290 nM | Anandamide Uptake Inhibition | [6][7] |
| Anandamide | Kᵢ | 89 nM | CB1 Receptor | |
| Kᵢ | 371 nM | CB2 Receptor |
Experimental Protocols
Cannabinoid Receptor Binding Assay (for Anandamide)
This protocol is adapted from a standard radioligand binding assay to determine the binding affinity (Kᵢ) of a compound for cannabinoid receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
[³H]CP-55,940 (radioligand).
-
Unlabeled anandamide (competitor).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
-
Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate membrane preparations with varying concentrations of unlabeled anandamide and a fixed concentration of [³H]CP-55,940 in the binding buffer.
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation, which relates the IC₅₀ of the competitor to its binding affinity.
Anandamide Cellular Uptake Assay (for Guineensine)
This protocol outlines a method to determine the inhibitory effect of Guineensine on the cellular uptake of anandamide.
Materials:
-
Cell line known to transport anandamide (e.g., U937 or C6 glioma cells).
-
[³H]Anandamide.
-
Guineensine.
-
Culture medium.
-
Phosphate-buffered saline (PBS).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Plate cells in a multi-well plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of Guineensine for a short period (e.g., 15-30 minutes).
-
Add [³H]Anandamide to the wells and incubate for a defined period (e.g., 5-15 minutes) at 37°C.
-
To stop the uptake, rapidly wash the cells with ice-cold PBS.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the concentration of Guineensine that inhibits 50% of the anandamide uptake (EC₅₀).
References
- 1. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guineensine is a novel inhibitor of endocannabinoid uptake showing cannabimimetic behavioral effects in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validating the Specificity of Guineensine's Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Guineensine's target engagement specificity against other known endocannabinoid uptake inhibitors. The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid researchers in evaluating Guineensine as a potential pharmacological tool or therapeutic lead.
Executive Summary
Guineensine, a natural product isolated from Piper species, is a potent inhibitor of endocannabinoid uptake, a key mechanism for terminating the signaling of anandamide (AEA) and 2-arachidonoylglycerol (2-AG). Its specificity is a critical parameter for its utility in research and drug development. This guide compares the on-target and off-target activities of Guineensine with two other synthetic endocannabinoid uptake inhibitors, OMDM-2 and UCM707. While Guineensine shows high potency for its primary target, it also exhibits interactions with several other proteins, highlighting the importance of careful experimental design and interpretation.
Data Presentation: Comparative Target Engagement Profiles
The following tables summarize the available quantitative data for the on-target and off-target activities of Guineensine and the comparator compounds.
Table 1: On-Target Activity - Endocannabinoid Uptake Inhibition
| Compound | Assay System | IC50 / EC50 (nM) | Reference |
| Guineensine | Human U937 cells (AEA uptake) | 290 | [1] |
| Human U937 cells (AEA uptake) | 365 | ||
| OMDM-2 | Human MCF-7 breast cancer cells (anti-proliferative) | 4900 | [2] |
| Human U-87 glioblastoma cells (anti-proliferative) | 2700 | [2] | |
| UCM707 | in vitro endocannabinoid transporter inhibition | High Potency (Specific IC50 not available in searched literature) | [3] |
Table 2: Off-Target Activity Profile
| Compound | Off-Target | Assay System | IC50 / Ki | Reference |
| Guineensine | Fatty Acid Amide Hydrolase (FAAH) | Human U937 cell homogenate | Weak inhibition at ≥10,000 nM | |
| Cyclooxygenase-2 (COX-2) | Enzymatic assay | 33,000 nM | ||
| Dopamine Transporter (DAT) | CNS receptor screen | Apparent interaction (Specific Ki not available in searched literature) | [1] | |
| Sigma Receptors | CNS receptor screen | Apparent interaction (Specific Ki not available in searched literature) | [1] | |
| 5-HT2A Receptor | CNS receptor screen | Apparent interaction (Specific Ki not available in searched literature) | [1] | |
| OMDM-2 | Various (Data not available in searched literature) | - | - | |
| UCM707 | Various (High selectivity reported, but specific off-target data not available in searched literature) | - | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of target engagement studies. Below are protocols for key experiments cited in this guide.
Cellular Endocannabinoid Uptake Assay
Objective: To measure the inhibition of anandamide (AEA) uptake into cultured cells by a test compound.
Materials:
-
Human U937 monocytic cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
[³H]-Anandamide (radiolabeled AEA)
-
Test compounds (Guineensine, OMDM-2, UCM707) dissolved in DMSO
-
Scintillation fluid and counter
Protocol:
-
Culture U937 cells in RPMI-1640 medium until they reach the desired density.
-
Harvest and wash the cells with serum-free medium.
-
Resuspend the cells in fresh, serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Aliquot 100 µL of the cell suspension into a 96-well plate.
-
Add 1 µL of the test compound at various concentrations (e.g., from 1 nM to 100 µM) to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the uptake by adding 10 µL of [³H]-Anandamide to a final concentration of 100 nM.
-
Incubate the plate at 37°C for 5 minutes.
-
Terminate the uptake by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold PBS to remove extracellular [³H]-Anandamide.
-
Place the filter discs into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the EC50 value using non-linear regression analysis.
Fatty Acid Amide Hydrolase (FAAH) Enzymatic Assay
Objective: To determine the inhibitory activity of a test compound on the enzymatic activity of FAAH.
Materials:
-
Human U937 cell homogenate (as a source of FAAH)
-
[³H]-Anandamide
-
Test compounds
-
TLC plates
-
Scintillation counter
Protocol:
-
Prepare a cell homogenate from U937 cells by sonication or dounce homogenization in a suitable buffer.
-
In a microcentrifuge tube, combine the cell homogenate, test compound at various concentrations, and buffer.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding [³H]-Anandamide.
-
Incubate at 37°C for 15 minutes.
-
Stop the reaction by adding an organic solvent (e.g., chloroform:methanol, 1:1).
-
Separate the product ([³H]-ethanolamine) from the substrate ([³H]-Anandamide) using thin-layer chromatography (TLC).
-
Scrape the spots corresponding to [³H]-ethanolamine from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of FAAH inhibition for each concentration of the test compound and determine the IC50 value.
Radioligand Binding Assay for Off-Target Assessment (e.g., Dopamine Transporter - DAT)
Objective: To assess the binding affinity of a test compound to a specific receptor or transporter.
Materials:
-
Cell membranes prepared from cells expressing the target of interest (e.g., HEK293 cells transfected with DAT)
-
Radioligand specific for the target (e.g., [³H]-WIN 35,428 for DAT)
-
Test compounds
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and the test compound at various concentrations.
-
To determine non-specific binding, include wells with a high concentration of a known, unlabeled ligand for the target.
-
Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding by the test compound at each concentration and calculate the Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathway of Guineensine's On-Target Action
Caption: Guineensine inhibits the endocannabinoid membrane transporter (EMT).
Experimental Workflow for Validating Target Specificity
Caption: Workflow for assessing Guineensine's target specificity.
Logical Relationship of Target Engagement and Specificity
Caption: High specificity requires both high on-target potency and low off-target affinity.
Conclusion
Guineensine is a valuable research tool for studying the endocannabinoid system due to its potent inhibition of endocannabinoid uptake. However, this guide highlights the presence of off-target activities that must be considered when interpreting experimental results. The weak inhibition of FAAH and COX-2, and the apparent interactions with DAT, sigma receptors, and 5-HT2A receptors, suggest a degree of polypharmacology.
For researchers utilizing Guineensine, it is recommended to:
-
Use the lowest effective concentration to minimize off-target effects.
-
Employ control experiments to delineate the contribution of off-target activities to the observed phenotype. This may include the use of specific antagonists for the identified off-targets.
-
Consider the cellular context, as the expression levels of on- and off-targets can vary between cell types and tissues.
References
Guineensine's Potency: A Comparative Analysis Across Piper Species
For researchers, scientists, and drug development professionals, understanding the nuances of bioactive compounds is paramount. Guineensine, a promising alkamide found in various Piper species, has garnered significant scientific interest for its diverse pharmacological activities. This guide provides a comparative analysis of guineensine's potency derived from different Piper species, supported by experimental data, to aid in the selection of optimal sources for research and development.
Guineensine, first isolated from Piper guineense, is a bioactive compound also found in other species of the Piper genus, including the common dietary peppers P. nigrum (black pepper) and P. longum (long pepper)[1][2]. Its biological potential is linked to its unique structure, featuring a terminal benzodioxolyl group, an isobutyamide group, and an unsaturated twelve-carbon chain[1][3]. While the intrinsic biological activity of pure guineensine is constant regardless of its origin, the quantity of this compound can vary significantly between different Piper species and even between different varieties of the same species. This variation directly impacts the potential of a given plant source for yielding commercially or scientifically viable quantities of guineensine.
Comparative Quantification of Guineensine
The concentration of guineensine in various Piper species has been a subject of several phytochemical studies. These investigations reveal a notable disparity in the guineensine content, highlighting certain species as more abundant sources.
| Piper Species | Plant Part | Guineensine Content (mg/g of extract or dry weight) | Reference |
| Piper nigrum | Fruits | 55.52 ± 2.15 mg/g extract (piperine equivalents) | [1] |
| Piper nigrum | Fruits | 42.53 mg/g | [4] |
| Piper nigrum (from Costa Rica) | Fruits (dry material) | 2.765 - 4.210 mg/g | [5][6][7] |
| Piper guineense | Fruits | 11.58 ± 0.11 mg/g extract (piperine equivalents) | [1] |
| Piper longum | Fruits | Present, but quantified data not consistently high | [1][8] |
| P. retrofractum | Fruits | Low levels detected | [4] |
Note: The quantification methods and units may vary between studies, affecting direct comparability. The data presented provides a general overview of guineensine distribution.
From the available data, Piper nigrum appears to be a particularly rich source of guineensine, with some studies reporting higher concentrations compared to P. guineense, the species from which it was first identified[1][4]. It is important to note that environmental and genetic factors can influence the phytochemical profile of plants, leading to variations in guineensine content within the same species.
Biological Potency and Mechanisms of Action
Guineensine exhibits a range of biological activities, with its role as an endocannabinoid reuptake inhibitor being one of the most extensively studied[2][4]. This mechanism of action underpins many of its observed pharmacological effects.
Endocannabinoid System Modulation
Guineensine has been shown to inhibit the cellular reuptake of the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG)[2]. By blocking their reuptake, guineensine effectively increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced activation of cannabinoid receptors, primarily CB1. This activity is responsible for the cannabimimetic effects observed in animal models, which include analgesia, catalepsy, hypolocomotion, and hypothermia[2].
Below is a diagram illustrating the proposed signaling pathway of guineensine's action on the endocannabinoid system.
Other Biological Activities
Beyond its effects on the endocannabinoid system, guineensine has demonstrated other notable biological activities:
-
Antimicrobial Effects: Extracts from Piper species containing guineensine have shown activity against various microorganisms[9][10].
-
Insecticidal Properties: Guineensine and related amides from Piper are known for their insecticidal effects[11].
-
Monoamine Oxidase Inhibition: In vitro studies have indicated that guineensine can act as a monoamine oxidase inhibitor (MAOI)[2].
Experimental Protocols
The isolation and quantification of guineensine, as well as the assessment of its biological activity, involve specific and detailed methodologies.
Extraction, Isolation, and Quantification of Guineensine
A general workflow for obtaining and quantifying guineensine from Piper species is outlined below.
1. Extraction:
-
Sample Preparation: Dried fruits of the Piper species are powdered.
-
Solvent Extraction: The powdered material is extracted with an appropriate organic solvent such as n-hexane, methanol, or ethyl acetate. This can be done using methods like maceration, soxhlet extraction, or ultrasound-assisted extraction[1]. Accelerated Solvent Extraction (ASE) has also been employed[1].
2. Isolation:
-
Chromatography: The crude extract is subjected to various chromatographic techniques to separate the different components.
-
Thin-Layer Chromatography (TLC): Used for initial separation and monitoring of fractions.
-
Column Chromatography: Often performed using silica gel or Sephadex to achieve a rough separation of compounds.
-
High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is a key step for isolating pure guineensine from the enriched fractions[1][5].
-
3. Quantification:
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): A common method for quantifying known compounds by comparing the peak area to that of a standard.
-
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Electrospray Ionization-Mass Spectrometry (UPLC-QTOF-ESI-MS): A highly sensitive and accurate technique for both identifying and quantifying compounds based on their mass-to-charge ratio and fragmentation patterns[1][5][6].
Bioassay for Endocannabinoid Reuptake Inhibition
The following protocol is a generalized representation of how the inhibitory activity of guineensine on endocannabinoid reuptake is assessed.
1. Cell Culture: A suitable cell line that expresses cannabinoid receptors and endocannabinoid transport mechanisms (e.g., neuroblastoma cells) is cultured under standard conditions.
2. Incubation with Guineensine: The cells are pre-incubated with varying concentrations of guineensine.
3. Addition of Radiolabeled Endocannabinoids: A known amount of radiolabeled anandamide or 2-AG is added to the cell culture.
4. Incubation and Termination: The cells are incubated for a specific period to allow for the uptake of the radiolabeled endocannabinoids. The uptake process is then terminated, for example, by rapid washing with ice-cold buffer.
5. Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
6. Data Analysis: The amount of radioactivity inside the cells is inversely proportional to the inhibitory effect of guineensine on the reuptake mechanism. The concentration of guineensine that inhibits 50% of the endocannabinoid uptake (IC50) is then calculated.
Conclusion
The comparative analysis of guineensine from different Piper species reveals that while the intrinsic potency of the pure compound remains the same, its abundance varies significantly across species. Piper nigrum has been identified in several studies as a potent source, often containing higher concentrations of guineensine than P. guineense. The well-established protocols for extraction, isolation, and quantification, coupled with a growing understanding of its mechanism of action, particularly on the endocannabinoid system, position guineensine as a high-value compound for further research and development. For scientists and professionals in drug development, selecting a Piper species with a naturally higher yield of guineensine can be a critical first step in optimizing the discovery and production pipeline for novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Guineesine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the Phytochemical and Multifunctional Biological Profile of Spices from the Genus Piper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. orion.tec.ac.cr [orion.tec.ac.cr]
- 7. Characterization and Isolation of Piperamides from Piper nigrum cultivated in Costa Rica [kerwa.ucr.ac.cr]
- 8. A census of P. longum’s phytochemicals and their network pharmacological evaluation for identifying novel drug-like molecules against various diseases, with a special focus on neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. jocpr.com [jocpr.com]
- 11. Guineensine: Isolation, Synthesis, and Biological Activity | Scilit [scilit.com]
Safety Operating Guide
Proper Disposal Procedures for Guineesine: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Guineesine. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental compliance. As a trusted partner in your research, we are committed to providing comprehensive support that extends beyond product delivery, ensuring the safe handling and disposal of all chemical reagents.
I. This compound Waste Classification
Based on its chemical structure as a piper amide alkaloid and its known biological effects, this compound waste should be classified and handled as hazardous chemical waste . It is crucial to avoid disposing of this compound or its containers in the regular trash or down the sanitary sewer.
II. Essential Safety Precautions
Before handling this compound waste, ensure that all appropriate personal protective equipment (PPE) is worn.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. Inspect gloves for tears or punctures before and during use. |
| Body Protection | A standard laboratory coat. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used. |
| Respiratory | If handling solid this compound that may generate dust, or if working with solutions in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation and disposal of this compound waste.
Experimental Protocol: this compound Waste Segregation and Disposal
-
Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound, contaminated labware (e.g., weighing boats, pipette tips), and used PPE in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any sharp objects contaminated with this compound, such as needles or broken glass, must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written on the label.
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
-
-
Waste Storage:
-
Store all this compound waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Secondary containment (e.g., a larger bin or tray) is recommended to contain any potential leaks or spills.
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to transport hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste disposal company.
-
IV. Spill Management
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and the associated hazards.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in Table 1.
-
Contain and Clean the Spill:
-
For solid spills: Carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust.
-
For liquid spills: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill. Place the contaminated absorbent material into a hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
V. This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Essential Safety and Handling Protocols for Guineesine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Guineesine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on its known chemical properties as a bioactive alkaloid and monoamine oxidase inhibitor, with reference to the handling of structurally similar compounds such as Piperine.[1][2] A thorough risk assessment should be conducted by the user before commencing any work.
Personal Protective Equipment (PPE)
Due to its bioactive nature, a conservative approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Category | Recommendation |
| Hand Protection | Wear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff.[3] Change the outer glove immediately if contaminated, and change both pairs at least every two hours or as per the breakthrough time of the glove material if known. |
| Eye and Face Protection | Use safety glasses with side shields at a minimum. For procedures with a risk of splashes or generating aerosols, a full-face shield or safety goggles are required.[4][5] |
| Respiratory Protection | For handling small quantities in a well-ventilated area, a NIOSH-approved N95 respirator may be sufficient to protect against inhalation of the powder.[4][5] For larger quantities, or if there is a risk of aerosolization, a powered air-purifying respirator (PAPR) with a particulate filter is recommended. All respirator use requires a formal respiratory protection program, including fit testing. |
| Body Protection | Wear a clean, buttoned laboratory coat. For procedures with a higher risk of contamination, a disposable gown made of a low-permeability fabric should be worn over the lab coat.[3] Ensure cuffs are tight-fitting. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. For tasks with a significant risk of spills, chemically resistant shoe covers should be considered. |
Operational and Disposal Plans
Engineering Controls:
-
Ventilation: All handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing this compound powder, use a balance with a draft shield or a dedicated weighing enclosure within the fume hood.
Procedural Guidance:
-
Preparation: Before handling this compound, ensure all necessary PPE is readily available and in good condition. The work area within the fume hood should be clean and uncluttered.
-
Handling:
-
Avoid creating dust. Use spatulas and other tools gently.
-
If making solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep containers of this compound closed when not in use.
-
-
Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then a cleaning agent after each use.
-
Decontaminate all equipment that has come into contact with this compound.
-
Disposal Plan:
-
Solid Waste: All disposable items contaminated with this compound, including gloves, disposable gowns, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Chemical Waste: Unused this compound and solutions containing this compound should be disposed of as hazardous chemical waste in accordance with local and institutional regulations. Do not pour down the drain.
Experimental Protocols
Detailed methodologies for specific experiments involving this compound are not publicly available. Researchers should develop their own protocols based on the intended application, incorporating the safety measures outlined in this document.
Logical Workflow for Handling Compounds without a Specific SDS
The following diagram illustrates a logical workflow for determining the appropriate handling procedures for a chemical compound, such as this compound, for which a specific Safety Data Sheet is not available.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
